Glucoarabin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H33NO10S3 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-methylsulfinyl-N-sulfooxydecanimidothioate |
InChI |
InChI=1S/C17H33NO10S3/c1-30(23)10-8-6-4-2-3-5-7-9-13(18-28-31(24,25)26)29-17-16(22)15(21)14(20)12(11-19)27-17/h12,14-17,19-22H,2-11H2,1H3,(H,24,25,26)/t12-,14-,15+,16-,17+,30?/m1/s1 |
InChI Key |
UZAVCHRZWLGWMH-MMGVBZNLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Glucoarabin Biosynthesis Pathway: A Technical Guide for Researchers
An In-depth Exploration of the Genetic and Biochemical Mechanisms Underlying the Production of a Key Aliphatic Glucosinolate
This technical guide provides a comprehensive overview of the glucoarabin biosynthesis pathway, a critical route for the production of this C9 aliphatic glucosinolate. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic steps, genetic regulation, and quantitative aspects of this compound synthesis. Furthermore, it offers detailed experimental protocols for the analysis of this compound and the genes involved in its formation.
Introduction to this compound and Glucosinolates
This compound, also known as 9-methylsulfinylnonyl glucosinolate, is a member of the diverse class of plant secondary metabolites called glucosinolates.[1] Predominantly found in species of the Brassicaceae family, including the model organism Arabidopsis thaliana, these compounds play a crucial role in plant defense against herbivores and pathogens.[1][2] Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase, producing biologically active compounds such as isothiocyanates, nitriles, and thiocyanates.[1][2] The specific breakdown products are determined by the structure of the glucosinolate side chain, highlighting the importance of understanding the biosynthesis of individual glucosinolates like this compound.
The biosynthesis of aliphatic glucosinolates, including this compound, is a complex process that can be divided into three main stages:
-
Chain elongation of the precursor amino acid, methionine.
-
Formation of the core glucosinolate structure .
This guide will delve into the specifics of each of these stages as they pertain to the synthesis of this compound.
The this compound Biosynthesis Pathway
The synthesis of this compound originates from the amino acid methionine and involves a series of enzymatic reactions to extend the carbon chain and form the characteristic glucosinolate structure.
Methionine Chain Elongation
The initial phase of this compound biosynthesis involves the iterative extension of the methionine side chain. This cyclical process adds methylene (B1212753) groups to the precursor, ultimately leading to the nine-carbon chain characteristic of this compound.[2][3][4]
The key enzymes and genes involved in this stage are:
-
Branched-chain aminotransferases (BCATs): BCAT4 initiates the cycle by converting methionine to its corresponding 2-oxo acid.[2][4] BCAT3 is involved in the final step, converting the elongated 2-oxo acid back to an amino acid.[4]
-
Methylthioalkylmalate synthases (MAMs): The MAM1 gene product catalyzes the condensation of the 2-oxo acid with acetyl-CoA.[2][3][4]
-
Isopropylmalate isomerases (IPMIs): These enzymes catalyze the isomerization of the resulting intermediate.[2][4]
-
Isopropylmalate dehydrogenases (IPMDHs): These enzymes perform an oxidative decarboxylation, completing one round of chain elongation.[2][4]
This cycle is repeated multiple times to achieve the necessary chain length for this compound.
Core Glucosinolate Structure Formation
Once the appropriate chain-elongated amino acid is synthesized, it is converted into the core glucosinolate structure through a series of reactions primarily occurring in the cytoplasm.[1][2]
The key enzymes and genes in this stage include:
-
Cytochrome P450 monooxygenases (CYPs): The CYP79F1 and CYP79F2 enzymes convert the chain-elongated amino acid to an aldoxime.[1] Subsequently, CYP83A1 further oxidizes the aldoxime.
-
Glutathione S-transferase (GST) and C-S lyase (SUR1): The activated aldoxime is conjugated to glutathione, which then serves as a sulfur donor. The SUR1 enzyme then cleaves the conjugate to form a thiohydroximate.[1]
-
UDP-glucosyltransferase (UGT74B1): This enzyme glycosylates the thiohydroximate, adding the glucose moiety to form a desulfoglucosinolate.
-
Sulfotransferase (SOT): In the final step of core structure formation, a sulfotransferase (e.g., SOT16, SOT17, SOT18) donates a sulfate (B86663) group to the desulfoglucosinolate, forming the intact glucosinolate.
Side-Chain Modification
The final stage in the biosynthesis of this compound involves modification of the side chain. For this compound, this entails the S-oxygenation of the methylthio group to a methylsulfinyl group. This reaction is catalyzed by flavin-monooxygenase glucosinolate S-oxygenases (FMOGS-OX) .
Regulation of this compound Biosynthesis
The biosynthesis of aliphatic glucosinolates is tightly regulated at the transcriptional level. The key regulators are a group of R2R3-MYB transcription factors.[5]
-
MYB28 and MYB29: These two transcription factors are the primary positive regulators of the aliphatic glucosinolate biosynthesis pathway.[5] They control the expression of most of the biosynthetic genes, including the MAM and CYP genes.[5]
The expression of these regulatory genes and the biosynthetic genes themselves can be influenced by various developmental and environmental cues, such as plant age and herbivore attack.
Quantitative Data on this compound
The concentration of this compound, like other glucosinolates, varies significantly depending on the plant tissue and developmental stage.
Table 1: Glucosinolate Content in Arabidopsis thaliana Organs
| Organ | Total Glucosinolate Concentration (μmol/g dry weight) | Predominant Class |
| Dormant & Germinating Seeds | 2.5 - 3.3% by dry weight | Aliphatic |
| Inflorescences | 23 - 30 | Aliphatic |
| Siliques (Fruits) | 23 - 30 | Aliphatic |
| Leaves | 7 - 23 | Aliphatic (younger), Indole (older) |
| Roots | 7 - 23 | Indole |
Note: While specific values for this compound are often grouped with other long-chain aliphatic glucosinolates, the data indicates that aliphatic glucosinolates are the dominant class in seeds and young vegetative tissues where this compound is expected to be present.[6][7] Upon germination, there is a significant decline in total glucosinolate concentration.[7][9]
Experimental Protocols
Glucosinolate Extraction and Analysis by HPLC
This protocol describes a common method for the extraction and quantification of glucosinolates from plant tissue.[11][12]
Materials:
-
Plant tissue (lyophilized and ground)
-
70% (v/v) Methanol (B129727)
-
DEAE-Sephadex A-25 resin
-
Sulfatase (from Helix pomatia)
-
Milli-Q water
-
Sinigrin (internal standard)
-
HPLC system with a C18 column and UV detector (229 nm)
Procedure:
-
Extraction:
-
Accurately weigh 50-100 mg of lyophilized plant tissue into a 2 mL tube.
-
Add 1 mL of 70% methanol and an internal standard (e.g., sinigrin).
-
Incubate at 70°C for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction on the pellet with another 1 mL of 70% methanol.
-
Combine the supernatants.
-
-
Desulfation:
-
Prepare a mini-column with DEAE-Sephadex A-25 resin.
-
Apply the glucosinolate extract to the column. The glucosinolates will bind to the resin.
-
Wash the column with 70% methanol and then with water.
-
Add 75 µL of purified sulfatase solution to the column and incubate overnight at room temperature. This will cleave the sulfate group, creating desulfoglucosinolates.
-
-
Elution and HPLC Analysis:
-
Elute the desulfoglucosinolates from the column with Milli-Q water.
-
Analyze the eluate using a reverse-phase HPLC system with a C18 column.
-
Use a water:acetonitrile gradient for separation.
-
Detect the desulfoglucosinolates at 229 nm.
-
Quantify the individual glucosinolates by comparing their peak areas to that of the internal standard and using appropriate response factors.[13][14]
-
LC-MS/MS Analysis of Intact Glucosinolates
For higher sensitivity and specificity, particularly for complex mixtures or low-abundance glucosinolates, LC-MS/MS is the preferred method.[5][15][16]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Extraction is typically performed with a methanol/water/formic acid solution.[16]
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm).[13]
-
Mobile Phase A: Water with 0.1% formic acid.[15]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[15]
-
Gradient: A linear gradient from low to high organic phase is used for separation.
-
Flow Rate: Typically 0.2-0.4 mL/min.[15]
MS/MS Parameters:
-
Ionization Mode: Negative ESI.[15]
-
Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions are monitored for each glucosinolate. For this compound (9-methylsulfinylnonyl glucosinolate), the precursor ion would be its [M-H]⁻ adduct, and characteristic product ions would include m/z 97 ([HSO4]⁻) and 259 ([C6H11O9S]⁻).[5]
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the expression levels of key this compound biosynthesis genes.[17][18][19][20][21]
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. Primer Design:
-
Design gene-specific primers for the target genes (e.g., MAM1, CYP79F1, MYB28) and a reference gene (e.g., Actin or Ubiquitin). Primers should be designed to amplify a product of 100-200 bp.
3. qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative expression levels using the 2-ΔΔCt method.
Visualizations
This compound Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound from methionine.
Experimental Workflow for Glucosinolate Analysis
Caption: Workflow for the extraction and analysis of glucosinolates.
Regulatory Network of Aliphatic Glucosinolate Biosynthesis
Caption: Transcriptional regulation of aliphatic glucosinolate biosynthesis.
References
- 1. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profiling of Glucosinolates and Flavonoids in Rorippa indica (Linn.) Hiern. (Cruciferae) by UHPLC-PDA-ESI/HRMSn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Variation of glucosinolate accumulation among different organs and developmental stages of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Glucosinolate Content in Dormant and Germinating Arabidopsis thaliana Seeds Is Affected by Non-Functional Alleles of Classical Myrosinase and Nitrile-Specifier Protein Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glucosinolate Content in Dormant and Germinating Arabidopsis thaliana Seeds Is Affected by Non-Functional Alleles of Classical Myrosinase and Nitrile-Specifier Protein Genes [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. qPCR and qRT-PCR analysis: Regulatory points to consider when conducting biodistribution and vector shedding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gene-quantification.de [gene-quantification.de]
- 21. anygenes.com [anygenes.com]
Natural Sources of Glucoarabin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoarabin, a member of the glucosinolate family of secondary plant metabolites, is a subject of increasing interest within the scientific community due to the potential biological activities of its hydrolysis products. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and an exploration of the signaling pathways potentially modulated by its derivatives.
Glucosinolates are sulfur-containing compounds predominantly found in the Brassicaceae family. Upon plant tissue damage, they are hydrolyzed by the enzyme myrosinase into various bioactive compounds, primarily isothiocyanates. This compound, specifically 9-(methylsulfinyl)nonyl glucosinolate, is an aliphatic glucosinolate that has been identified in several cruciferous plants.
Natural Sources and Quantitative Data
The primary natural source of this compound identified in the literature is Camelina sativa (false flax or gold-of-pleasure), an emerging oilseed crop.[1][2][3] While present in other Brassicaceae species, its concentration is most significant in Camelina sativa. The quantitative data for this compound in various sources is summarized in the table below.
| Plant Source | Plant Part | This compound Concentration (µmol/g dry weight unless otherwise specified) | Reference(s) |
| Camelina sativa | Seeds | 8.39 mg/g (wet-basis), range of 4.68–9.88 mg/g | [4] |
| Camelina sativa | Defatted Meal | 15.95 mg/g, range of 7.54–12.17 mg/g | [4] |
| Camelina sativa | Seeds | 8-14 mg/g | [5] |
| Wasabia japonica (Wasabi) | - | Identified, but not a major glucosinolate | [6][7] |
| Armoracia rusticana (Horseradish) | Roots and Leaves | Detected, but not a major glucosinolate | [8][9] |
Note: The concentration of this compound can vary significantly depending on the plant cultivar, growing conditions, and processing methods.[10][11]
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and quantification of this compound from plant materials, primarily adapted from established protocols for glucosinolate analysis.
Extraction and Purification of this compound
This protocol describes a common method for extracting and purifying glucosinolates, which is applicable to this compound.
Objective: To extract and purify intact this compound from plant tissue by inactivating myrosinase and removing interfering compounds.
Materials:
-
Freeze-dried and finely ground plant material (e.g., Camelina sativa seeds)
-
Boiling 70% methanol (B129727) (v/v)
-
Deionized water
-
Strong anion exchange (SAX) solid-phase extraction (SPE) cartridges
-
Methanol
-
Ammonia (B1221849) solution (2% v/v in water)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Myrosinase Inactivation and Extraction:
-
Weigh approximately 100 mg of freeze-dried, ground plant material into a centrifuge tube.
-
Add 2 mL of boiling 70% methanol to the tube to inactivate the myrosinase enzyme.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the tube in a water bath at 70°C for 20 minutes, with occasional vortexing.
-
Centrifuge the sample at 4000 x g for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with another 2 mL of boiling 70% methanol.
-
Combine the supernatants.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a SAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it.
-
Load the combined methanolic extract onto the conditioned SPE cartridge. The negatively charged sulfate (B86663) group of the glucosinolates will bind to the anion exchange sorbent.
-
Wash the cartridge with 2 mL of deionized water to remove unbound impurities.
-
Elute the purified glucosinolates (including this compound) from the cartridge with 2 mL of 2% ammonia solution.
-
Collect the eluate in a clean tube.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of mobile phase for HPLC analysis.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the quantification of this compound using HPLC, a widely used and reliable method.
Objective: To separate and quantify this compound in the purified extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 229 nm.
-
Injection Volume: 20 µL.
-
Standard: A purified and quantified this compound standard is required for accurate quantification. If a pure standard is unavailable, sinigrin (B192396) is often used as an external standard with the application of a response factor.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound (or sinigrin). Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the reconstituted purified extract into the HPLC system under the same conditions as the standards.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Determine the peak area and use the calibration curve to calculate the concentration of this compound in the sample. The final concentration in the original plant material can be calculated by accounting for the initial weight of the sample and the dilution factors used during extraction and reconstitution.
Signaling Pathways and Biological Activity
Upon hydrolysis by myrosinase, this compound is converted into the corresponding isothiocyanate, 9-(methylsulfinyl)nonyl isothiocyanate, which can be referred to as arabin (B1144956) isothiocyanate. The biological activities of many isothiocyanates have been extensively studied, with research indicating their involvement in various cellular signaling pathways.[12][13]
While specific signaling pathways for arabin isothiocyanate are not well-documented, it is likely to share mechanisms with other well-characterized isothiocyanates like sulforaphane. These mechanisms often involve the modulation of key cellular processes such as inflammation, oxidative stress, and apoptosis.[14][15]
Two of the most prominent pathways modulated by isothiocyanates are the Keap1-Nrf2 and NF-κB pathways.
-
Keap1-Nrf2 Pathway: Isothiocyanates are known to be potent inducers of the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[16] Under normal conditions, Nrf2 is kept inactive by binding to Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to the release and activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[16]
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation. Isothiocyanates have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[14]
The biological activities of this compound hydrolysis products from Camelina sativa have been shown to upregulate the phase II detoxification enzyme quinone reductase (NQO1) in cell studies.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and quantification of this compound.
This compound Hydrolysis
Caption: Enzymatic hydrolysis of this compound by myrosinase.
General Isothiocyanate Signaling Pathways
Caption: General signaling pathways modulated by isothiocyanates.
Disclaimer: The signaling pathways depicted are based on the known mechanisms of well-studied isothiocyanates. The specific activity and pathways of arabin isothiocyanate require further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Camelina sativa defatted seed meal contains both alkyl sulfinyl glucosinolates and quercetin that synergize bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Correlation of glucosinolate content to myrosinase activity in horseradish (Armoracia rusticana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glucosinolates From Cruciferous Vegetables and Their Potential Role in Chronic Disease: Investigating the Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cruciferous Vegetables | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Potential of Glucosinolates and Their Hydrolysis Products as Inhibitors of Cytokine Storms [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Glucosinolates Hydrolysis Products: Promising Bioactives for the Prevention of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Glucoarabin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucoarabin, chemically known as 9-(methylsulfinyl)nonyl glucosinolate, is an aliphatic glucosinolate found in select species of the Brassicaceae family, notably Camelina sativa (false flax) and Arabis alpina (alpine rock-cress). Like other glucosinolates, this compound itself is a biologically inactive precursor. However, upon tissue damage, it is hydrolyzed by the enzyme myrosinase to produce 9-(methylsulfinyl)nonyl isothiocyanate, a reactive compound that plays a crucial role in plant defense. This technical guide provides an in-depth exploration of the biosynthesis, catabolism, and physiological functions of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical and signaling pathways.
Introduction to this compound
This compound is a member of the glucosinolate family, a class of sulfur- and nitrogen-containing secondary metabolites characteristic of the order Brassicales. These compounds are integral to the "mustard oil bomb" defense mechanism, a potent system that deters herbivores and inhibits pathogen growth. The biological activity of glucosinolates is primarily attributed to their hydrolysis products, particularly isothiocyanates. The long-chain structure of this compound and its corresponding isothiocyanate suggests potentially high bioactivity, including antioxidative properties.
Biosynthesis of this compound
The biosynthesis of this compound, as an aliphatic glucosinolate, originates from the amino acid methionine and involves three key stages:
-
Chain Elongation: The side chain of methionine is elongated through a series of reactions involving deamination, condensation with acetyl-CoA, isomerization, and oxidative decarboxylation. This cycle is repeated to add methylene (B1212753) groups, ultimately forming the nine-carbon chain characteristic of this compound.
-
Core Glucosinolate Structure Formation: The elongated amino acid is converted to an aldoxime by cytochrome P450 enzymes (CYP79F family). Subsequent enzymatic reactions involving CYP83A1, a C-S lyase, a glucosyltransferase, and a sulfotransferase lead to the formation of the core glucosinolate structure.
-
Side-Chain Modification: The final step involves the oxidation of the methylthio group on the side chain to a methylsulfinyl group, resulting in the formation of this compound.
// Nodes Met [label="Methionine", fillcolor="#FFFFFF", fontcolor="#202124"]; Elongated_AA [label="Chain-Elongated\nAmino Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Aldoxime [label="Aldoxime", fillcolor="#FFFFFF", fontcolor="#202124"]; Core_GSL [label="Core Glucosinolate\nStructure", fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound\n(9-(methylsulfinyl)nonyl\nglucosinolate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Met -> Elongated_AA [label="Chain Elongation\n(Multiple Steps)"]; Elongated_AA -> Aldoxime [label="CYP79F"]; Aldoxime -> Core_GSL [label="Core Structure\nFormation\n(CYP83A1, etc.)"]; Core_GSL -> this compound [label="Side-Chain\nModification\n(Oxidation)"]; } caption: "Figure 1: Biosynthesis pathway of this compound."
Catabolism of this compound
In intact plant tissue, this compound and myrosinase are physically separated. When the tissue is damaged, for instance by herbivore feeding or pathogen invasion, they come into contact, initiating the rapid hydrolysis of this compound. This enzymatic reaction cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone. The aglycone then spontaneously rearranges to form 9-(methylsulfinyl)nonyl isothiocyanate, the primary bioactive compound.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Myrosinase [label="Myrosinase\n(upon tissue damage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aglycone [label="Unstable Aglycone\n+ Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; ITC [label="9-(methylsulfinyl)nonyl\nIsothiocyanate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Aglycone [label="Hydrolysis"]; Myrosinase -> Aglycone [style=dashed, arrowhead=none]; Aglycone -> ITC [label="Spontaneous\nRearrangement"]; } caption: "Figure 2: Catabolism of this compound."
Biological Role of this compound
The primary biological role of this compound is plant defense against a broad range of antagonists.
-
Defense against Herbivores: The hydrolysis product, 9-(methylsulfinyl)nonyl isothiocyanate, is a potent deterrent and toxin to many generalist herbivores. Its pungent taste and irritant nature discourage feeding. Studies have shown that the absence of aliphatic glucosinolates in Arabidopsis thaliana leads to increased plant damage and larval weight gain in generalist insects[1]. While specialists may have evolved mechanisms to tolerate or even utilize glucosinolates for host plant recognition, the specific effects of this compound on specialist herbivores are an area for further research.
-
Defense against Pathogens: Isothiocyanates, including the one derived from this compound, exhibit broad-spectrum antimicrobial activity against fungi and bacteria. They can disrupt cellular processes in pathogens, thereby limiting their growth and spread. Glucosinolate accumulation has been observed to increase in response to fungal and bacterial infections, suggesting their active role in plant immunity[2].
-
Allelopathy: Glucosinolate hydrolysis products released into the soil can inhibit the germination and growth of competing plant species.
-
Abiotic Stress Response: There is growing evidence that glucosinolates, including aliphatic ones like this compound, are involved in the plant's response to abiotic stresses such as drought and salinity. Their accumulation can be altered under these conditions, suggesting a role in stress tolerance, potentially through their antioxidant properties or as signaling molecules[3].
Signaling Pathways Regulating this compound Biosynthesis
The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).
-
Jasmonic Acid (JA) Pathway: JA signaling is a key regulator of defense responses against chewing insects and necrotrophic pathogens. Herbivore damage or pathogen attack triggers a rapid increase in JA levels, which in turn upregulates the expression of transcription factors (e.g., MYB28, MYB29) and biosynthetic genes involved in aliphatic glucosinolate production.
-
Salicylic Acid (SA) Pathway: The SA pathway is predominantly involved in defense against biotrophic pathogens. The interaction between SA and glucosinolate biosynthesis is complex, with some studies reporting a suppressive effect of SA on aliphatic glucosinolate accumulation, while others show a synergistic effect, particularly at low concentrations.
-
Crosstalk with other signals: Glucose has been shown to synergistically enhance JA-mediated induction of glucosinolate biosynthesis, indicating a link between primary metabolism and defense responses[4][5].
// Nodes Herbivory [label="Herbivore Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathogen [label="Pathogen Attack", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JA [label="Jasmonic Acid (JA)\nSignaling", fillcolor="#FBBC05", fontcolor="#202124"]; SA [label="Salicylic Acid (SA)\nSignaling", fillcolor="#FBBC05", fontcolor="#202124"]; MYB [label="MYB Transcription\nFactors (e.g., MYB28)", fillcolor="#FFFFFF", fontcolor="#202124"]; GSL_Genes [label="Glucosinolate\nBiosynthesis Genes", fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound\nAccumulation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Herbivory -> JA [label="Induces"]; Pathogen -> SA [label="Induces"]; JA -> MYB [label="Activates"]; SA -> MYB [label="Modulates"]; MYB -> GSL_Genes [label="Upregulates"]; GSL_Genes -> this compound; } caption: "Figure 3: Simplified signaling pathway for this compound biosynthesis."
Quantitative Data on this compound
The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
| Plant Species | Tissue | Compound | Concentration (μmol/g DW) | Conditions | Reference |
| Camelina sativa | Defatted Seed Meal | This compound (GSL 9) | Major GSL | Not specified | [6] |
| Camelina sativa | Defatted Seed Meal | Glucocamelinin (GSL 10) | Major GSL | Not specified | [6] |
| Camelina sativa | Seeds | Total Glucosinolates | 8-14 mg/g | Dry-basis | [4] |
| Arabis alpina | Fresh Tissue | Various Glucosinolates | Variable | Constitutive levels | [7] |
Table 1: Concentration of this compound and related compounds in different plant species and tissues.
| Genotype | Nitrogen Rate ( kg/ha ) | This compound (GS9) (μmol/g) | Reference |
| Calena | 0 | ~2.5 | [8] |
| Calena | 50 | ~3.0 | [8] |
| Calena | 100 | ~3.5 | [8] |
| Calena | 150 | ~4.0 | [8] |
| CDI002 | 0 | ~2.0 | [8] |
| CDI002 | 50 | ~2.5 | [8] |
| CDI002 | 100 | ~3.0 | [8] |
| CDI002 | 150 | ~3.5 | [8] |
Table 2: Effect of Nitrogen Fertilization on this compound (GS9) Content in Seeds of Different Camelina sativa Genotypes.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is suitable for the extraction of intact glucosinolates from various plant tissues.
Materials:
-
Fresh or freeze-dried plant tissue
-
80% (v/v) Methanol (B129727)
-
Deionized water
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Homogenize 100 mg of fresh or 20 mg of freeze-dried plant tissue in 1 mL of 80% methanol to inactivate myrosinase.
-
Incubate the mixture at 70°C for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 1 mL of 80% methanol.
-
Pool the supernatants and filter through a 0.22 µm syringe filter prior to analysis.
Quantification of this compound by UHPLC-MS/MS
This method allows for the sensitive and specific quantification of intact this compound.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The exact m/z values should be determined by infusion of a pure standard.
-
Quantification: Generate a standard curve using a certified reference standard of this compound.
// Nodes Sample [label="Plant Tissue\n(e.g., Camelina sativa seeds)", fillcolor="#FFFFFF", fontcolor="#202124"]; Extraction [label="Extraction with\n80% Methanol", fillcolor="#FFFFFF", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration [label="Filtration (0.22 µm)", fillcolor="#FFFFFF", fontcolor="#202124"]; UHPLC_MS [label="UHPLC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Extraction; Extraction -> Centrifugation; Centrifugation -> Filtration; Filtration -> UHPLC_MS; UHPLC_MS -> Data_Analysis; } caption: "Figure 4: Experimental workflow for this compound analysis."
Conclusion
This compound, through its hydrolysis to 9-(methylsulfinyl)nonyl isothiocyanate, is a key component of the chemical defense arsenal (B13267) of plants like Camelina sativa and Arabis alpina. Its biosynthesis is intricately linked to primary metabolism and regulated by complex signaling networks, allowing the plant to mount a tailored defense in response to biotic and abiotic stresses. Further research into the specific bioactivities of this compound and its derivatives may reveal novel applications in agriculture and human health, including the development of natural pesticides and chemopreventive agents. The methodologies outlined in this guide provide a robust framework for the continued investigation of this important plant secondary metabolite.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Glucosinolate Profile and Glucosinolate Biosynthesis and Breakdown Gene Expression Manifested by Black Rot Disease Infection in Cabbage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Physiological Importance of Glucosinolates on Plant Response to Abiotic Stress in Brassica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camelina sativa defatted seed meal contains both alkyl sulfinyl glucosinolates and quercetin that synergize bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Glucosinolates and Their Breakdown Products on Necrotrophic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactive Potential of Glucoarabin Degradation Products: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the glucosinolate glucoarabin, its degradation process, and the significant bioactive properties of its resulting compounds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds derived from cruciferous plants.
Introduction to this compound
This compound, a member of the glucosinolate family of secondary metabolites, is predominantly found in plants of the Brassicaceae family, such as Arabidopsis thaliana and Camelina sativa.[1][2][3][4] Glucosinolates themselves are biologically inactive but serve as precursors to a range of bioactive compounds upon enzymatic hydrolysis.[5][6][7][8] The degradation of this compound releases isothiocyanates and other breakdown products that have demonstrated promising anticancer, antioxidant, and anti-inflammatory activities.[5][7][9][10][11] These properties are largely attributed to the modulation of key cellular signaling pathways, including the Keap1-Nrf2-ARE and NF-κB pathways.[5][12][13][14][15][16][17][18][19]
This compound Degradation: The Myrosinase-Catalyzed Hydrolysis
The primary mechanism of this compound degradation is through enzymatic hydrolysis by myrosinase (a thioglucoside glucohydrolase), which is physically separated from glucosinolates in intact plant tissue.[9][20][21][22][23] Upon tissue damage, such as chewing or crushing, myrosinase comes into contact with this compound, catalyzing the cleavage of the β-thioglucosidic bond. This reaction yields an unstable aglycone, which then spontaneously rearranges to form various degradation products, most notably isothiocyanates.[9][20][22][23] The main isothiocyanate derived from this compound is 9-methylsulfinylnonyl isothiocyanate.
Bioactivity of this compound Degradation Products
The isothiocyanates and other molecules produced from this compound degradation exhibit a range of biological activities that are of significant interest for therapeutic applications.
Anticancer Activity
Isothiocyanates derived from glucosinolates are well-documented for their chemopreventive properties.[5][7][9][10][11] These compounds can inhibit the growth of various cancer cell lines through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6][8] While specific data for 9-methylsulfinylnonyl isothiocyanate is limited, studies on other isothiocyanates provide a strong basis for its potential anticancer effects.
Table 1: Cytotoxic Activity of Isothiocyanates in Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | IC50 Value | Reference |
| Sulforaphane | Bladder Cancer (T24) | 15.9 ± 0.76 µM (48h) | [24] |
| Methyl Isothiocyanate-rich isolates | Breast Cancer (MDA-MB-231) | 6.0 µg/mL (48h) | [25] |
| Methyl Isothiocyanate-rich isolates | Bladder Cancer (T24) | 5.95 µg/mL | [25] |
| Phenethyl isothiocyanate (PEITC) | Prostate Cancer (PC-3) | ~4 µM (48h) | [8] |
| Allyl isothiocyanate (AITC) | Breast Cancer (MCF-7) | 126.0 µM (48h) | [26] |
Antioxidant Activity
The antioxidant properties of isothiocyanates are primarily mediated through the activation of the Keap1-Nrf2-ARE signaling pathway, which upregulates the expression of various antioxidant and detoxification enzymes.[5][10][14][15][17][18] Direct radical scavenging activity has also been reported.[22]
Table 2: Antioxidant Activity of Isothiocyanates
| Isothiocyanate/Extract | Assay | Result | Reference |
| Isothiocyanate extracts from broccoli | DPPH radical scavenging | Dose-dependent activity | [22] |
| Phenyl isothiocyanate | Hydroxyl radical scavenging | 69.7% inhibition at 25 µg/mL | [5] |
| Allyl isothiocyanate | Hydroxyl radical scavenging | 61.9% inhibition at 25 µg/mL | [5] |
| Edaravone (for comparison) | ORAC | 5.65 µM of Trolox equivalent/µM | [27] |
Anti-inflammatory Activity
Isothiocyanates have demonstrated potent anti-inflammatory effects by inhibiting key mediators of the inflammatory response.[7][9][17] This is often achieved through the downregulation of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines and enzymes like COX-2.[8][12][13][16][19][23]
Table 3: Anti-inflammatory Activity of Isothiocyanates
| Isothiocyanate | Assay/Model | Result | Reference |
| Phenyl isothiocyanate | COX-2 Inhibition | ~99% inhibition at 50 µM | [20][21] |
| 2-Methoxyphenyl isothiocyanate | COX-2 Inhibition | ~99% inhibition at 50 µM | [20] |
| 3-(Methylsulfanyl)propyl isothiocyanate | COX-2 Inhibition | 48% inhibition at 50 µM | [20] |
| Synthetic Isothiocyanates | NO Production in RAW 264.7 cells | Strong inhibition | [23] |
| Synthetic Isothiocyanates | PGE2 Production in RAW 264.7 cells | Strong inhibition | [23] |
Key Signaling Pathways Modulated by this compound Degradation Products
The Keap1-Nrf2-ARE Pathway (Antioxidant Response)
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant and phase II detoxification enzymes.
The NF-κB Pathway (Anti-inflammatory Response)
The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can inhibit this pathway at multiple points, including the prevention of IκB degradation and the nuclear translocation of NF-κB.
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of this compound and its degradation products.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from plant material (e.g., Camelina sativa seeds).
Methodology: Ultrasound-Assisted Extraction (UAE) followed by UPLC-DAD Analysis
-
Sample Preparation: Freeze-dry and grind the plant material to a fine powder.
-
Extraction:
-
Suspend the powdered sample in 80% cold methanol (B129727) to inactivate myrosinase.[4]
-
Perform ultrasound-assisted extraction for a specified time and temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet for exhaustive extraction.
-
Combine the supernatants and filter.
-
-
UPLC-DAD Analysis:
-
Inject the filtered extract into a UPLC system equipped with a Diode Array Detector (DAD).
-
Use a suitable C18 column for separation.
-
Employ a gradient elution with mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid.
-
Monitor the absorbance at a specific wavelength (e.g., 225 nm) for the detection of this compound.[14]
-
Quantify this compound by comparing the peak area with that of a certified reference standard.
-
Myrosinase-Catalyzed Hydrolysis of this compound
Objective: To enzymatically hydrolyze this compound to produce its degradation products.
Methodology:
-
Enzyme Preparation: Purify myrosinase from a suitable source (e.g., white mustard seeds) or use a commercially available enzyme.
-
Reaction Setup:
-
Dissolve the purified this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).
-
Add the myrosinase solution to initiate the hydrolysis reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Reaction Termination and Product Extraction:
-
Terminate the reaction by heat inactivation of the enzyme or by adding an organic solvent.
-
Extract the degradation products (isothiocyanates) with an organic solvent such as dichloromethane.
-
Dry the organic phase and reconstitute in a suitable solvent for analysis.
-
-
Analysis: Analyze the degradation products by GC-MS or LC-MS to identify and quantify the resulting isothiocyanates.
Assessment of Bioactivity
Objective: To determine the cytotoxic effect of this compound degradation products on cancer cells.
Methodology:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound degradation products for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Objective: To measure the radical scavenging capacity of the degradation products.
Methodology:
-
Reagent Preparation: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[12][13][28][29]
-
Reaction: Mix various concentrations of the test compound with the DPPH solution.[28]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[12][28]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[13][28] The reduction in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging and determine the IC50 value.[28]
Objective: To assess the inhibitory effect of the degradation products on the COX-2 enzyme.
Methodology (using a commercial kit):
-
Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution as per the kit instructions.[4][15][30][31]
-
Inhibitor Incubation: Incubate the COX-2 enzyme with various concentrations of the test compound for a specified time (e.g., 10 minutes at 37°C).[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).[4]
-
Reaction Termination: Stop the reaction after a defined period.
-
Detection: Measure the product formation (e.g., prostaglandin (B15479496) G2) using a suitable detection method (fluorometric or colorimetric) as described in the kit protocol.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Analysis of Signaling Pathways
Objective: To detect the translocation of Nrf2 to the nucleus upon treatment with degradation products.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the test compound, then harvest and lyse the cells. Separate the nuclear and cytoplasmic fractions.[2][6][32][33]
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).[6][33]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the Nrf2 band in the nuclear fraction of treated cells versus control cells. Use a nuclear loading control (e.g., Lamin B1) for normalization.
Objective: To quantify the inhibition of NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.[1][5][10][25][34]
-
Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of the test compound.[1][5][10][25][34]
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.[1]
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[1][25][34]
-
Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activity. Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.[5][25][34]
Conclusion
This compound and its degradation products, particularly 9-methylsulfinylnonyl isothiocyanate, represent a promising area for research and development in the fields of cancer chemoprevention, antioxidant therapies, and anti-inflammatory treatments. The well-defined mechanisms of action involving the Keap1-Nrf2-ARE and NF-κB pathways provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the full therapeutic potential of these natural compounds. Further studies are warranted to establish specific quantitative bioactivity data for the degradation products of this compound and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. academic.oup.com [academic.oup.com]
- 3. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. Allyl Isothiocyanate Exhibits No Anticancer Activity in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 28. acmeresearchlabs.in [acmeresearchlabs.in]
- 29. zen-bio.com [zen-bio.com]
- 30. abcam.com [abcam.com]
- 31. korambiotech.com [korambiotech.com]
- 32. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 33. researchgate.net [researchgate.net]
- 34. resources.amsbio.com [resources.amsbio.com]
Pharmacokinetic Properties of Glucoarabin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoarabin, a member of the glucosinolate family of plant secondary metabolites, is a subject of growing interest within the scientific community due to the potential bioactivity of its hydrolysis products. Glucosinolates themselves are relatively inert; however, upon enzymatic hydrolysis by myrosinase (EC 3.2.1.147), they yield isothiocyanates, which are recognized for their influence on various cellular pathways. The pharmacokinetic profile of this compound is a critical determinant of the in vivo exposure and, consequently, the biological efficacy of its derived isothiocyanate, 3-methylsulfinylpropyl isothiocyanate. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME). The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of this compound for potential therapeutic applications.
Absorption
The absorption of this compound, as with other glucosinolates, is a complex process influenced by several factors, including the presence of active myrosinase enzyme and the composition of the gut microbiota.
Bioavailability
The overall bioavailability of intact glucosinolates is generally low. An in vitro study employing simulated gastrointestinal digestion reported a bioaccessibility of 28% for this compound.[1] However, the subsequent bioavailability was estimated to be only about 3.5%, suggesting significant degradation and/or limited intestinal absorption of the intact molecule.[1] Isothiocyanates, the breakdown products of glucosinolates, are considered to be much more bioavailable than their parent compounds.[2]
Mechanisms of Absorption
Intact glucosinolates can be partially absorbed through the gastrointestinal mucosa.[3][4] However, the primary route for the absorption of bioactive compounds derived from this compound involves the hydrolysis of the parent compound into 3-methylsulfinylpropyl isothiocyanate. This hydrolysis can be catalyzed by plant-derived myrosinase in the upper gastrointestinal tract or by microbial myrosinase-like enzymes in the colon.[1][3][4][5] The resulting isothiocyanate is then absorbed.
Distribution
Metabolism
The metabolism of this compound is intrinsically linked to its hydrolysis into 3-methylsulfinylpropyl isothiocyanate.
Enzymatic Hydrolysis
The pivotal step in this compound metabolism is its conversion to 3-methylsulfinylpropyl isothiocyanate, a reaction catalyzed by the enzyme myrosinase.[5] This enzyme is physically separated from glucosinolates in intact plant cells and is released upon tissue damage, such as chewing. Cooking can inactivate plant myrosinase, in which case the metabolic activity of the gut microbiome becomes the primary driver of hydrolysis.[1][3]
Mercapturic Acid Pathway
Once absorbed, isothiocyanates are primarily metabolized through the mercapturic acid pathway. This involves conjugation with glutathione, followed by enzymatic degradation to cysteine conjugates and subsequent N-acetylation to form mercapturic acids, which are then excreted in the urine.[4]
Excretion
The primary route of excretion for metabolites of glucosinolates is through the urine in the form of mercapturic acids.[4] Studies on other glucosinolates have shown that the peak excretion of metabolites in urine typically occurs within a few hours of consumption.[6] The total urinary excretion of isothiocyanate metabolites can vary significantly among individuals, with studies on broccoli-derived glucosinolates showing a range from 1% to over 40% of the ingested dose.[7] This variability is largely attributed to differences in gut microbiome composition and activity.[1]
Quantitative Pharmacokinetic Data
Due to a lack of specific in vivo studies on this compound, a comprehensive table of classical pharmacokinetic parameters (Cmax, Tmax, Half-life, etc.) cannot be provided at this time. The table below summarizes the available quantitative data for this compound and related compounds.
| Parameter | Value | Compound | Matrix/Method | Source |
| Bioaccessibility | 28% | This compound | In vitro simulated gastrointestinal digestion | [1] |
| Bioavailability | ~3.5% | This compound | In vitro simulated gastrointestinal digestion | [1] |
Experimental Protocols
In Vitro Gastrointestinal Digestion for Bioaccessibility Assessment
This method is employed to estimate the fraction of a compound that is released from its food matrix and is available for absorption.
-
Sample Preparation : A standardized amount of the test substance (e.g., a plant extract containing this compound) is homogenized.[1]
-
Gastric Phase Simulation : The sample is incubated in a simulated gastric fluid containing pepsin at 37°C with continuous agitation to mimic stomach conditions.[1]
-
Intestinal Phase Simulation : The gastric digest is then mixed with a simulated intestinal fluid containing pancreatin (B1164899) and bile salts, and the pH is adjusted to neutral. The mixture is incubated at 37°C with agitation.[1]
-
Quantification : The concentration of the analyte (this compound) is measured in the digestate using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1]
-
Calculation : Bioaccessibility is calculated as the amount of the compound in the digestate divided by the initial amount in the sample, expressed as a percentage.[1]
Analysis of Glucosinolates and Isothiocyanates in Biological Samples
The quantification of glucosinolates and their metabolites in plasma and urine is crucial for pharmacokinetic studies.
-
Sample Collection : Blood and urine samples are collected at various time points after administration of the test substance.[8]
-
Sample Preparation : Plasma is separated from blood by centrifugation. Urine samples may be stabilized. For the analysis of metabolites, an enzymatic hydrolysis step may be included to release conjugated forms.[8]
-
Analytical Method : High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the simultaneous quantification of glucosinolates and their various metabolites.[8][9]
-
Data Analysis : Pharmacokinetic parameters are calculated from the concentration-time profiles of the analytes in plasma and the cumulative amount excreted in urine.
Signaling Pathways and Cellular Uptake
Signaling Pathways
Isothiocyanates, including presumably 3-methylsulfinylpropyl isothiocyanate derived from this compound, are known to modulate key cellular signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.[10][11][12][13][14]
-
Nrf2 Pathway : Isothiocyanates can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), leading to the upregulation of antioxidant and detoxification enzymes.
-
NF-κB Pathway : Isothiocyanates have been shown to inhibit the activation of NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), a key regulator of inflammatory responses.
The interplay between these two pathways is a critical area of research in understanding the health effects of isothiocyanates.
References
- 1. Bioavailability, Human Metabolism, and Dietary Interventions of Glucosinolates and Isothiocyanates: Critical Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoprotective glucosinolates and isothiocyanates of broccoli sprouts: metabolism and excretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabolism of Glucosinolates by Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protection of Humans by Plant Glucosinolates: Efficiency of Conversion of Glucosinolates to Isothiocyanates by the Gastrointestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption and metabolism of isothiocyanates formed from broccoli glucosinolates: effects of BMI and daily consumption in a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potential therapeutic effects of the simultaneous targeting of the Nrf2 and NF-κB pathways in diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of Nrf2 and NF-κB pathways in diabetic wound and potential treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Identifying Glucoarabin in Camelina sativa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and quantification of glucoarabin (9-(methylsulfinyl)nonyl glucosinolate), a key aliphatic glucosinolate present in Camelina sativa. This document outlines the biosynthetic pathway of this compound, detailed experimental protocols for its extraction and analysis, and quantitative data reported in the literature.
Introduction to this compound in Camelina sativa
Camelina sativa, an oilseed crop of the Brassicaceae family, has garnered interest for its unique seed oil composition and protein-rich meal. The meal, however, contains glucosinolates, which are sulfur-containing secondary metabolites. In Camelina sativa, the predominant glucosinolates are this compound (GSL9), glucocamelinin (B13419120) (GSL10), and homoglucocamelinin (GSL11).[1] this compound, in particular, is a subject of research due to its potential bioactivity and its impact on the nutritional quality of camelina meal for animal feed.[2] Accurate identification and quantification of this compound are crucial for breeding programs aimed at modifying glucosinolate profiles and for exploring its potential pharmacological properties.
Biosynthesis of this compound
The biosynthesis of this compound, an aliphatic glucosinolate, originates from the amino acid methionine and involves three main stages: methionine chain elongation, formation of the core glucosinolate structure, and side-chain modification.[3]
Methionine Chain Elongation
The carbon backbone of this compound is extended from methionine through a series of iterative cycles. Each cycle adds a methylene (B1212753) group (-CH2-) to the growing chain. This process involves the sequential action of several enzymes:
-
Branched-chain amino acid aminotransferases (BCATs): Initiate the cycle by deaminating methionine.
-
Methylthioalkylmalate synthases (MAMs): Catalyze the condensation with acetyl-CoA.
-
Isopropylmalate isomerases (IPMIs): Perform an isomerization step.
-
Isopropylmalate dehydrogenases (IPMDHs): Carry out an oxidative decarboxylation.
This cycle is repeated to produce the elongated amino acid precursor of this compound.
Core Glucosinolate Structure Formation and Side-Chain Modification
Following chain elongation, the modified amino acid is converted into the core glucosinolate structure. This involves a series of enzymatic reactions catalyzed by cytochromes P450 (CYP79 and CYP83 families), UDP-glucosyltransferases, and sulfotransferases. The final step in the biosynthesis of this compound is the S-oxygenation of the side chain.
Below is a diagram illustrating the biosynthetic pathway of this compound.
Quantitative Data on this compound in Camelina sativa
The concentration of this compound in Camelina sativa can vary depending on the plant variety, tissue type, and growing conditions. The following tables summarize quantitative data from various studies.
Table 1: Glucosinolate Content in Camelina sativa Accessions (Defatted Meal)
| Accession | GSL1 (this compound) (mmol kg⁻¹ DW) | GSL2 (Glucocamelinin) (mmol kg⁻¹ DW) | GSL3 (Homoglucocamelinin) (mmol kg⁻¹ DW) | Total GSLs (mmol kg⁻¹ DW) |
| CAM25 | - | - | - | 19.6 |
| CAM58 | - | - | - | 40.3 |
| Average (47 accessions) | - | - | - | 30.3 |
Data from Russo and Reggiani (2017). Individual values for this compound were not specified for all accessions in the summary.[2]
Table 2: Glucosinolate Content in Camelina sativa Seed and Defatted Meal
| Sample | This compound (GS9) (mg/g) | Glucocamelinin (GS10) (mg/g) | Homoglucocamelinin (GS11) (mg/g) | Total Glucosinolates (mg/g) |
| Camelina Seeds | - | - | - | 4.68 - 9.88 |
| Camelina Defatted Meal | - | - | - | 7.54 - 12.17 |
| Camelina Seeds (dry-basis) | - | - | - | 8 - 14 |
| Camelina Seeds (dry-basis) | - | - | - | 13.4 |
Data compiled from Matthäus and Zubr (2000), Berhow et al. (2013), and Shuster et al. (2001) as cited in Meza et al. (2022).[4]
Experimental Protocols
Accurate quantification of this compound requires robust extraction and analytical methods. Below are detailed protocols for the identification and quantification of intact this compound.
Extraction of Intact Glucosinolates
This protocol is adapted from methods designed to inactivate the enzyme myrosinase, which can otherwise degrade glucosinolates during extraction.[1][5]
Materials:
-
Camelina sativa seeds or meal
-
Grinder (e.g., coffee grinder or laboratory mill)
-
80% Methanol (B129727) (HPLC grade), pre-chilled to -20°C
-
Volumetric flasks (25 mL)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UPLC vials
Procedure:
-
Sample Preparation: Grind Camelina sativa seeds to a fine powder. If using meal, ensure it is finely ground.
-
Extraction:
-
Weigh approximately 0.5 g of the ground sample into a 25 mL volumetric flask.
-
Immediately add 15 mL of cold 80% methanol to inactivate myrosinase.
-
Vortex the mixture vigorously for 1 minute.
-
Place the flask in an ultrasonic bath for 15-30 minutes at room temperature.
-
Bring the volume up to 25 mL with 80% methanol and mix thoroughly.
-
-
Clarification:
-
Centrifuge the extract at 4000 rpm for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC or UPLC vial.
-
-
Storage: Store the extracts at -20°C until analysis.
Quantification by UPLC-DAD
This method allows for the direct quantification of intact this compound without the need for desulfation.[1][5]
Instrumentation and Conditions:
-
Instrument: UPLC system with a Diode Array Detector (DAD).
-
Column: A reversed-phase column suitable for polar compounds, such as an Acquity UPLC HSS T3 column (e.g., 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 1% B
-
1-8 min: Linear gradient from 1% to 20% B
-
8-9 min: Linear gradient from 20% to 95% B
-
9-10 min: Hold at 95% B
-
10-10.1 min: Linear gradient from 95% to 1% B
-
10.1-12 min: Hold at 1% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 229 nm.
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Identify the this compound peak in the sample chromatograms based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
The following diagram outlines a typical experimental workflow for the identification of this compound.
References
- 1. Glucosinolate Biosynthesis | Encyclopedia MDPI [encyclopedia.pub]
- 2. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery, Isolation, and Characterization of Glucoarabin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucoarabin, a member of the glucosinolate family of plant secondary metabolites, has garnered interest for its potential bioactivity, primarily through its hydrolysis to 9-methylsulfinylnonyl isothiocyanate. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details experimental protocols for its extraction and analysis, summarizes its physicochemical and biological properties, and illustrates the biosynthetic pathway leading to its formation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, systematically named 9-methylsulfinylnonylglucosinolate, is an aliphatic glucosinolate found in certain members of the Brassicaceae family. Glucosinolates are sulfur-containing glucosides that, upon enzymatic hydrolysis by myrosinase, yield isothiocyanates, nitriles, and other biologically active compounds. These hydrolysis products are implicated in plant defense mechanisms and have been studied for their potential health benefits in humans, including anti-cancer and anti-inflammatory properties. This compound is of particular interest due to its long-chain aliphatic structure, a feature that influences the chemical properties and biological activity of its corresponding isothiocyanate.
Physicochemical Properties of this compound
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the known and calculated properties.
| Property | Value | Source/Method |
| Systematic Name | 9-methylsulfinylnonylglucosinolate | IUPAC Nomenclature |
| Molecular Formula | C₁₇H₃₃NO₁₀S₃ | Calculated |
| Molecular Weight | 507.65 g/mol | Calculated |
| Chemical Structure | See Figure 1 | - |
| Solubility | High in water and aqueous alcohols | General Glucosinolate Property |
| Melting Point | Not available | - |
| UV Absorption (λmax) | ~229 nm (for desulfo-form) | [1] |
Figure 1. Chemical structure of this compound (9-methylsulfinylnonylglucosinolate).
Discovery and Natural Occurrence
This compound has been identified as a component of the glucosinolate profile in the roots of Rorippa austriaca, a perennial plant in the Brassicaceae family[1]. The discovery and identification of this compound have been facilitated by advancements in chromatographic and spectrometric techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
Experimental Protocols
The following protocols are based on established methods for the extraction, purification, and analysis of glucosinolates and are adaptable for the specific isolation of this compound.
Extraction of Intact Glucosinolates
This protocol describes the extraction of intact glucosinolates from plant material, using Rorippa austriaca roots as an example.
Materials:
-
Fresh or freeze-dried root tissue of Rorippa austriaca
-
70% (v/v) Methanol (B129727)
-
Deionized water
-
Mortar and pestle or homogenizer
-
Water bath
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Homogenize 1 gram of fresh or 100 mg of freeze-dried plant material in a mortar and pestle with liquid nitrogen to obtain a fine powder.
-
Immediately add 5 mL of boiling 70% methanol to the powder to inactivate the myrosinase enzyme.
-
Transfer the mixture to a centrifuge tube and incubate in a water bath at 70°C for 20 minutes, with occasional vortexing.
-
Centrifuge the mixture at 3000 x g for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Re-extract the pellet with another 5 mL of 70% methanol under the same conditions to ensure complete extraction.
-
Combine the supernatants. This crude extract can be stored at -20°C until further purification.
Purification by Anion Exchange Chromatography
This step purifies the glucosinolates from the crude extract.
Materials:
-
DEAE-Sephadex A-25 resin
-
0.5 M Potassium sulfate (B86663) solution
-
Deionized water
-
Chromatography column
Procedure:
-
Prepare a DEAE-Sephadex A-25 column.
-
Load the crude glucosinolate extract onto the column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the purified glucosinolates with 0.5 M potassium sulfate solution.
-
The collected fraction contains the purified glucosinolates.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is for the analysis of desulfated glucosinolates, which provides better chromatographic separation.
Materials:
-
Purified glucosinolate fraction
-
Sulfatase (from Helix pomatia)
-
Deionized water
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Desulfation: Treat the purified glucosinolate fraction with sulfatase overnight at room temperature to convert the glucosinolates to their desulfo-forms.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 1% to 30% B over 30 minutes is a typical starting point. The gradient may need to be optimized for the best separation of this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 229 nm.
-
Identification: The retention time of the desulfo-Glucoarabin peak can be compared to that of a known standard, if available. In the absence of a standard, identification is typically based on its characteristic UV spectrum and mass spectrometric data[1]. A published chromatogram of a Rorippa austriaca root extract shows a peak for desulfo-Glucoarabin ("ARA") eluting after other shorter-chain methylsulfinylalkyl glucosinolates[1].
-
Biosynthesis of this compound
This compound, as a long-chain aliphatic glucosinolate, is synthesized from the amino acid methionine through a series of chain elongation and modification steps. The biosynthesis is generally understood to occur in three main stages.
Biosynthesis of Long-Chain Aliphatic Glucosinolates.
-
Chain Elongation: Methionine undergoes a series of deamination, condensation, and transamination reactions to extend its carbon chain. The enzyme methylthioalkylmalate synthase 3 (MAM3) is crucial for the synthesis of long-chain aliphatic glucosinolates[2].
-
Core Structure Formation: The chain-elongated amino acid is converted to an aldoxime by cytochrome P450 enzymes of the CYP79F family. Subsequent reactions involving other enzymes lead to the formation of the core glucosinolate structure.
-
Side-Chain Modification: The final step involves modification of the side chain, in the case of this compound, oxidation to a sulfoxide (B87167) by a flavin-monooxygenase (FMO).
The entire pathway is regulated by transcription factors, with MYB28 being a key positive regulator of the genes involved in aliphatic glucosinolate biosynthesis, including MAM3 and CYP79F genes[2].
Biological Activity
The biological activity of this compound is primarily attributed to its hydrolysis product, 9-methylsulfinylnonyl isothiocyanate. Isothiocyanates are known for a wide range of biological activities.
Hydrolysis and Biological Activities of this compound.
-
Anti-Cancer Activity: Isothiocyanates have been shown to induce apoptosis in cancer cells and inhibit tumor growth. They can modulate the activity of phase I and phase II detoxification enzymes, which are involved in the metabolism of carcinogens.
-
Anti-Inflammatory Activity: Long-chain isothiocyanates have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
-
Antimicrobial Activity: Isothiocyanates possess antimicrobial properties against a range of bacteria and fungi, contributing to the plant's defense against pathogens.
The specific biological activities of 9-methylsulfinylnonyl isothiocyanate are an active area of research.
Conclusion
This compound is a long-chain aliphatic glucosinolate with potential for further investigation in the fields of phytochemistry and pharmacology. This guide provides a foundational understanding of its discovery, isolation, and biological context. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the properties and applications of this and other related glucosinolates. Further research is warranted to fully elucidate the quantitative distribution of this compound in nature and the specific mechanisms of action of its hydrolysis products.
References
The Metabolic Fate of Glucoarabin In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucoarabin, an aliphatic glucosinolate found in certain Brassicaceae species, is a subject of growing interest for its potential health benefits, which are primarily attributed to its hydrolysis product, the isothiocyanate known as arabin (B1144956). Understanding the metabolic journey of this compound within a biological system is paramount for evaluating its efficacy and safety in therapeutic applications. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, addressing its absorption, distribution, metabolism, and excretion (ADME).
It is critical to note that direct in vivo quantitative data for this compound is currently scarce in publicly available scientific literature. Consequently, this guide leverages the extensive research conducted on glucoraphanin (B191350), a structurally similar and well-studied glucosinolate, to provide a predictive model for the metabolic behavior of this compound. The principles of glucosinolate hydrolysis, isothiocyanate absorption, and subsequent metabolism through the mercapturic acid pathway are highly conserved, lending strong support to this analogous approach.
Introduction to this compound and its Bioactive Product, Arabin
This compound is a naturally occurring secondary metabolite in plants. Like all glucosinolates, it is chemically stable and biologically inactive in its intact form. The bioactivity of this compound is unlocked upon its enzymatic hydrolysis, a reaction catalyzed by the enzyme myrosinase (a thioglucosidase). This hydrolysis yields D-glucose and an unstable aglycone, which then rearranges to form arabin, the corresponding isothiocyanate. It is this isothiocyanate that is largely responsible for the physiological effects associated with this compound consumption.
Absorption and Bioavailability
The absorption and bioavailability of this compound are influenced by the presence or absence of active plant myrosinase at the time of consumption.
-
With Active Myrosinase (e.g., raw vegetable consumption): If consumed with active myrosinase, this compound is rapidly hydrolyzed in the upper gastrointestinal tract (oral cavity, stomach, and small intestine) to arabin. Arabin, being a lipophilic compound, is then readily absorbed.
-
Without Active Myrosinase (e.g., cooked vegetable consumption): Cooking deactivates myrosinase. In this scenario, intact this compound transits to the colon, where it is hydrolyzed by the thioglucosidase activity of the gut microbiota. The subsequent absorption of the released arabin is delayed and may be less efficient compared to absorption in the small intestine.
Distribution
Following absorption, arabin is expected to be distributed throughout the body via the systemic circulation. Isothiocyanates, in general, are known to be reactive compounds that can interact with various cellular components. The distribution to specific tissues will depend on factors such as blood flow, tissue permeability, and the presence of specific transporters or binding sites.
Metabolism
The primary metabolic pathway for isothiocyanates, including the presumed metabolism of arabin, is the mercapturic acid pathway. This is a major detoxification pathway for xenobiotics.
The key steps are:
-
Glutathione (B108866) Conjugation: Upon entering the bloodstream and tissues, arabin is rapidly conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).
-
Sequential Degradation: The resulting arabin-GSH conjugate is then sequentially metabolized to arabin-cysteinylglycine and arabin-cysteine.
-
N-acetylation: Finally, the cysteine conjugate is N-acetylated to form arabin-N-acetylcysteine (arabin-NAC), which is the major urinary metabolite.
The following diagram illustrates the proposed metabolic pathway of this compound:
Caption: Proposed metabolic pathway of this compound in vivo.
Excretion
The primary route of excretion for glucosinolate metabolites is through the urine. The mercapturic acid derivatives (NAC conjugates) are water-soluble and are efficiently eliminated by the kidneys. Based on studies with glucoraphanin, it is expected that a significant portion of an oral dose of this compound would be excreted as arabin-NAC in the urine within 24 hours of consumption. In a study with purified glucoraphanin administered to rats, total urinary products accounted for 20% of the oral dose, with the sulforaphane-NAC conjugate being the most abundant metabolite (12.5% of the dose)[2][3]. No intact glucoraphanin or its metabolites were found in the feces, suggesting complete hydrolysis of the non-absorbed fraction by the gut microbiota[2][3].
Quantitative Data Summary
The following tables summarize the available quantitative data, with data for glucoraphanin provided as a proxy for this compound where specific data is lacking.
Table 1: Bioavailability and Bioaccessibility of this compound and Glucoraphanin
| Compound | Parameter | Value | Source |
| This compound (in extract) | In Vitro Bioaccessibility | 28% | [1] |
| This compound (in extract) | In Vivo Bioavailability (estimated) | ~3.5% | [1] |
| Glucoraphanin | Intact Absorption (in rats) | 5% of oral dose | [2][3] |
Table 2: Urinary Excretion of Glucoraphanin Metabolites in Rats (as a proxy for this compound)
| Metabolite | % of Oral Dose (150 µmol/kg) | % of Intraperitoneal Dose | Source |
| Sulforaphane N-acetylcysteine conjugate | 12.5% | 2% | [2][3] |
| Free Sulforaphane | 0.65% | 0.77% | [2][3] |
| Sulforaphane Nitrile | 2% | 1.4% | [2][3] |
| Erucin | 0.1% | 0.1% | [2][3] |
| Total Urinary Products | ~20% | ~45% | [2][3] |
Experimental Protocols
Detailed experimental protocols for studying the metabolic fate of this compound would closely follow those established for glucoraphanin. Below are generalized methodologies for key experiments.
Animal Model and Dosing
-
Animal Model: Male F344 or Wistar rats are commonly used models.
-
Housing: Animals are typically housed in metabolic cages to allow for separate collection of urine and feces.
-
Dosing:
-
Oral Administration: Purified this compound (if available) or a this compound-rich extract is administered by oral gavage. The vehicle is typically water or a suitable suspending agent.
-
Intravenous/Intraperitoneal Administration: For bioavailability studies, a sterile solution of this compound is administered intravenously or intraperitoneally to bypass first-pass metabolism.
-
Sample Collection
-
Urine and Feces: Collected at regular intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h) post-dosing.
-
Blood: Blood samples are collected via tail vein or cardiac puncture at various time points to determine plasma concentrations of this compound and its metabolites.
-
Bile: In some studies, bile is collected from bile-duct cannulated animals to investigate enterohepatic circulation.
Sample Preparation and Analysis
-
Extraction: Metabolites from urine, plasma, and feces are typically extracted using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Analytical Method: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of glucosinolates and their metabolites.
The following diagram illustrates a typical experimental workflow for an in vivo study of this compound metabolism:
Caption: A typical experimental workflow for studying the in vivo metabolism of this compound.
Conclusion and Future Directions
The metabolic fate of this compound in vivo is presumed to follow the general pathway established for other aliphatic glucosinolates like glucoraphanin. This involves limited absorption of the intact glucosinolate, with the majority undergoing hydrolysis to the isothiocyanate arabin, either by plant myrosinase or the gut microbiota. Arabin is then absorbed and metabolized via the mercapturic acid pathway, with the resulting N-acetylcysteine conjugate being the primary urinary excretion product.
A significant knowledge gap exists regarding the specific quantitative aspects of this compound's ADME profile. Future research should focus on in vivo studies using purified this compound to determine its precise bioavailability, pharmacokinetic parameters, and the full spectrum of its metabolites. Such data are essential for the rational development of this compound-based functional foods or therapeutic agents.
References
Methodological & Application
Application Note: Quantitative Analysis of Glucoarabin using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoarabin is a glucosinolate, a class of secondary metabolites found predominantly in plants of the Brassicaceae family. These compounds and their hydrolysis products, isothiocyanates, are of significant interest to the pharmaceutical and food industries due to their potential anticarcinogenic and antioxidant properties. Accurate and sensitive quantification of specific glucosinolates like this compound is crucial for quality control of raw materials, development of functional foods, and pharmacological studies. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of intact this compound in plant extracts.
Principle
This method utilizes the high separation efficiency of UPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry to quantify this compound. The analysis of the intact glucosinolate circumvents the need for enzymatic desulfation, streamlining the sample preparation process. Quantification is achieved using Multiple Reaction Monitoring (MRM) in negative ion electrospray ionization mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for this compound.
Experimental Protocols
Sample Preparation (Extraction of this compound)
This protocol is designed to efficiently extract this compound while minimizing enzymatic degradation by myrosinase.
Materials:
-
Plant tissue (e.g., leaves, seeds)
-
Liquid nitrogen
-
70% Methanol (B129727) (HPLC grade), pre-heated to 75°C
-
Deionized water
-
0.22 µm syringe filters
-
Microcentrifuge tubes
-
Vortex mixer
-
Heated water bath or heating block
-
Centrifuge
Procedure:
-
Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Transfer the powdered sample to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-heated 70% methanol to the tube.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Incubate the sample at 75°C for 10 minutes in a water bath or heating block to inactivate myrosinase activity.
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.
-
The sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
UPLC Conditions: | Parameter | Value | | :--- | :--- | | Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.3 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 2 | | | 1.0 | 2 | | | 8.0 | 30 | | | 8.1 | 95 | | | 10.0 | 95 | | | 10.1 | 2 | | | 12.0 | 2 |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transition for this compound: The molecular weight of this compound (C17H33NO10S3) is 507.64 g/mol .[1][2] The deprotonated molecule [M-H]⁻ is observed at m/z 506.6.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 506.6 | 97.0 | 0.1 | 40 | 25 |
| Internal Standard | [Specific to IS] | [Specific to IS] | 0.1 | [Optimized] | [Optimized] |
Note: The cone voltage and collision energy should be optimized for the specific instrument being used.
Data Presentation
Quantitative Analysis of this compound in Different Arabis Species
The following table presents example quantitative data for this compound content in the leaves of three different Arabis species, as determined by the described UPLC-MS/MS method.
| Sample ID | Plant Species | This compound Concentration (µg/g fresh weight) ± SD |
| AS-01 | Arabis alpina | 15.8 ± 1.2 |
| AS-02 | Arabis hirsuta | 22.5 ± 2.1 |
| AS-03 | Arabis anachoretica | 11.2 ± 0.9 |
This data is for illustrative purposes only and represents typical values that might be obtained.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from plant tissue.
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
The fragmentation of glucosinolates in negative ion mode MS/MS is well-characterized. The proposed fragmentation for this compound ([M-H]⁻ at m/z 506.6) is shown below, highlighting the generation of the diagnostic sulfate (B86663) ion.
References
Application Note & Protocol: Extraction of Glucoarabin from Camelina sativa Seed Meal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Camelina sativa, an emerging oilseed crop, produces a protein-rich seed meal as a co-product of oil extraction. This meal is a valuable source of bioactive compounds, notably glucosinolates. Glucoarabin (9-(methylsulfinyl)nonyl-glucosinolate), along with glucocamelinin (B13419120) and homoglucocamelinin, are the predominant glucosinolates found in camelina.[1][2] These sulfur-containing secondary metabolites and their hydrolysis products, such as isothiocyanates, are of significant interest to the pharmaceutical and functional food industries due to their potential anticarcinogenic properties.[2][3] This document provides a detailed protocol for the extraction of this compound from Camelina sativa seed meal, supported by quantitative data from various methodologies and visual workflows to guide the experimental process.
Quantitative Data Summary
The efficiency of this compound extraction is influenced by the chosen solvent, temperature, and extraction method. The following table summarizes quantitative data from various studies on the glucosinolate content in Camelina sativa meal and the recovery rates of different extraction protocols.
| Parameter | Method/Solvent | Result | Source |
| Total Glucosinolate Content | Not specified | 19.6 to 40.3 mmol/kg DW | [4] |
| 70% Hot Ethanol | Average: 30.3 mmol/kg DW | [4] | |
| Not specified | 7.54–12.17 mg/g | [5] | |
| 1H-NMR Method | 31.81 mg/g | [5] | |
| This compound (GS9) Content | UPLC-HRMS/MS | 304.3 ± 62 µg/g DM | [6] |
| This compound (GS9) Recovery | 80% Cold Methanol (B129727) with UPLC-DAD | 100.00% - 103.00% | [5] |
| Total Glucosinolate Yield | Ultrasound-Assisted Extraction | Improved yield compared to ISO method | [7][8] |
| Glucosinolate Recovery | Ultrafiltration & Acidic Aluminum Oxide Chromatography | 91.0% from UF permeate | [9] |
DW: Dry Weight, DM: Dry Matter
Experimental Protocol: this compound Extraction
This protocol details a common and effective method for extracting this compound from Camelina sativa seed meal using a cold methanol approach to inactivate the myrosinase enzyme, thus preventing the degradation of glucosinolates.[5][10][11][12]
1. Materials and Reagents
-
Camelina sativa seed meal
-
Hexane (B92381) (for defatting, if necessary)
-
Methanol (HPLC grade)
-
Deionized water
-
Glucotropaeolin (or other suitable internal standard)
-
Centrifuge tubes (50 mL)
-
Volumetric flasks (25 mL)
-
Wrist-action shaker or orbital shaker
-
Centrifuge
-
Syringe filters (0.2 µm PTFE)
-
UPLC-DAD or HPLC-UV system
2. Defatting the Camelina Seed Meal (Optional but Recommended)
If the starting material is camelina seed meal with a high residual oil content (>1-2%), a defatting step is recommended to improve extraction efficiency.
-
Weigh the desired amount of camelina seed meal.
-
Add hexane at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitate the mixture for 2 hours at room temperature.[13]
-
Centrifuge or filter to separate the meal from the hexane.
-
Repeat the hexane wash two more times.
-
Spread the defatted camelina meal in a fume hood for 24 hours to allow residual hexane to evaporate completely.[13]
3. Extraction of Glucosinolates
This procedure is adapted from an eco-efficient method that avoids lengthy desulfation steps.[5][10][11][12]
-
Weigh approximately 0.5 g of defatted camelina seed meal into a 25 mL volumetric flask.
-
Immediately add 15 mL of pre-chilled 80% methanol (80:20 methanol:water, v/v) to the flask. This step is critical to denature the myrosinase enzyme and prevent glucosinolate degradation.[5][10][11][12]
-
Spike the sample solution with 1 mL of a known concentration of an internal standard stock solution (e.g., glucotropaeolin).[5]
-
Securely cap the flask and place it on a shaker for 1 hour at room temperature.[5]
-
After shaking, bring the flask to its final volume of 25 mL with 80% methanol.
-
Transfer the contents to a centrifuge tube and centrifuge for 5-10 minutes at 10,000-15,000 rpm.[4][5]
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an HPLC vial for analysis.[5]
4. UPLC-DAD Analysis
-
Column: A suitable C18 column, such as an HSS T3, is recommended for separating intact glucosinolates.[10][11][12]
-
Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid or other modifier, is typically used.
-
Detection: Set the DAD detector to monitor at 229 nm for the detection of desulfo-glucosinolates if a desulfation method is followed, or at a wavelength suitable for intact glucosinolates.[4]
-
Quantification: Calculate the concentration of this compound based on a calibration curve of a certified this compound standard, correcting for the recovery of the internal standard.
Diagrams and Workflows
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and analysis of this compound.
Factors Influencing this compound Extraction Efficiency
Caption: Key factors affecting this compound extraction efficiency.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Camelina sativa defatted seed meal contains both alkyl sulfinyl glucosinolates and quercetin that synergize bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. btbs.unimib.it [btbs.unimib.it]
- 4. Glucosinolates and Sinapine in Camelina Meal [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Frontiers | Optimization of ultrasound-assisted extraction of naturally occurring glucosinolates from by-products of Camelina sativa L. and their effect on human colorectal cancer cell line [frontiersin.org]
- 8. Optimization of ultrasound-assisted extraction of naturally occurring glucosinolates from by-products of Camelina sativa L. and their effect on human colorectal cancer cell line [boa.unimib.it]
- 9. researchgate.net [researchgate.net]
- 10. Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ars.usda.gov [ars.usda.gov]
Choosing an Internal Standard for Accurate Quantification of Glucoarabin
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucoarabin, also known as p-hydroxybenzylglucosinolate, is a naturally occurring glucosinolate found in various cruciferous plants. Glucosinolates and their hydrolysis products, such as isothiocyanates, are of significant interest to the pharmaceutical and food industries due to their potential health benefits, including antioxidant and anti-cancer properties. Accurate quantification of this compound in plant extracts, dietary supplements, and biological matrices is crucial for quality control, dosage determination, and understanding its metabolic fate. This application note provides a detailed guide for selecting a suitable internal standard for the accurate quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).
The Critical Role of an Internal Standard
In analytical chemistry, an internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest. It is added in a known concentration to both the sample and calibration standards. The use of an internal standard is essential for correcting for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantitative results. An ideal internal standard should co-elute with the analyte or elute very closely, exhibit similar ionization efficiency in the mass spectrometer, and not be naturally present in the samples being analyzed.
Selecting an Internal Standard for this compound
The selection of an appropriate internal standard for this compound quantification by LC-MS requires careful consideration of its chemical structure and properties relative to this compound. The ideal choice is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ¹⁵N-labeled). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly throughout the analytical process. However, SIL standards can be expensive and are not always commercially available.
In the absence of a stable isotope-labeled standard, a structurally similar glucosinolate can be used. Based on a review of common practices for glucosinolate analysis, three potential candidates for an internal standard for this compound are Sinigrin, Sinalbin, and Glucotropaeolin.
Chemical Structures
-
This compound (p-hydroxybenzylglucosinolate): Features a benzyl (B1604629) group with a hydroxyl substituent at the para position.
-
Sinalbin (p-hydroxybenzylglucosinolate): It is important to note that Sinalbin is the common name for p-hydroxybenzylglucosinolate, the same molecule as this compound. Therefore, Sinalbin itself cannot be used as an internal standard for this compound quantification as it is the analyte.
-
Glucotropaeolin (benzylglucosinolate): Possesses a benzyl group, making it structurally very similar to this compound, but lacks the para-hydroxyl group.
-
Sinigrin (allylglucosinolate): Contains an allyl group instead of a benzyl group, making it less structurally similar to this compound compared to Glucotropaeolin.
Given the structural similarities, Glucotropaeolin is the most suitable choice as an internal standard for this compound quantification among the commonly available glucosinolate standards. Its benzyl backbone closely mimics that of this compound, suggesting it will have similar extraction efficiency and chromatographic behavior.
Quantitative Data Summary
The following table summarizes the key properties of this compound and the recommended internal standard, Glucotropaeolin.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | p-hydroxybenzylglucosinolate | C₁₄H₁₉NO₁₀S₂ | 425.44 | p-hydroxybenzyl group |
| Glucotropaeolin | benzylglucosinolate | C₁₄H₁₉NO₉S₂ | 409.44 | benzyl group |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol outlines a method for the quantification of this compound in plant material using Glucotropaeolin as the internal standard.
1. Materials and Reagents
-
This compound potassium salt (analytical standard, ≥95% purity)
-
Glucotropaeolin potassium salt (internal standard, ≥95% purity)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Freeze-dried and finely ground plant material
2. Sample Preparation
-
Extraction:
-
Weigh 100 mg of the freeze-dried plant powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 70% (v/v) methanol pre-heated to 70°C.
-
Add a known concentration of Glucotropaeolin solution (e.g., 20 µL of a 1 mg/mL stock).
-
Vortex vigorously for 1 minute.
-
Incubate at 70°C for 20 minutes in a water bath to inactivate myrosinase enzyme, which can degrade glucosinolates.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):
-
Use a strong anion exchange (SAX) SPE cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the extraction step.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol.
-
Elute the glucosinolates with 2 x 1 mL of 70% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and Glucotropaeolin.
-
This compound: Determine the optimal transition (e.g., based on infusion of the standard). A likely transition would be the deprotonated molecule [M-H]⁻ to a fragment ion.
-
Glucotropaeolin: Determine the optimal transition for the internal standard.
-
-
Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
4. Calibration and Quantification
-
Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in the initial mobile phase.
-
Add a constant concentration of the Glucotropaeolin internal standard to each calibration standard and to all samples.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of Glucotropaeolin against the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logic for selecting an internal standard for this compound.
Application Note: HPLC-DAD Protocol for the Separation and Quantification of Glucosinolates, Including Glucoarabin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosinolates are a diverse group of sulfur-containing secondary metabolites predominantly found in cruciferous plants. Their enzymatic degradation products, such as isothiocyanates, have garnered significant interest in the scientific community for their potential anticarcinogenic and antimicrobial properties. Accurate separation and quantification of individual glucosinolates are crucial for understanding their biological functions and for the quality control of plant-based products. This application note provides a detailed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) protocol for the separation and quantification of a range of glucosinolates, with a specific focus on the aliphatic glucosinolate, Glucoarabin (9-methylsulfinylnonyl glucosinolate).
High-Performance Liquid Chromatography (HPLC) is a widely utilized and reliable technique for the analysis of glucosinolates.[1][2] For optimal separation and detection using reversed-phase HPLC, a desulfation step is typically required to remove the polar sulfate (B86663) group, yielding desulfoglucosinolates which are more amenable to retention on C18 columns.[3] Detection is commonly performed at a UV wavelength of 229 nm, where desulfoglucosinolates exhibit strong absorbance.[4][5]
Experimental Protocol
This protocol outlines the complete workflow from sample preparation to HPLC-DAD analysis for the determination of desulfoglucosinolates.
Materials and Reagents
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Barium acetate (B1210297) solution (0.1 M)
-
Lead acetate solution (0.1 M)
-
Sodium acetate buffer (20 mM, pH 5.5)
-
DEAE-Sephadex A-25 or similar anion-exchange resin
-
Helix pomatia sulfatase solution
-
Glucosinolate standards (e.g., Sinigrin, Progoitrin, Gluconapin, this compound)
-
Plant material (freeze-dried and finely ground)
Sample Preparation: Extraction and Desulfation
-
Extraction:
-
Weigh approximately 100 mg of freeze-dried, ground plant material into a centrifuge tube.
-
Add 2 mL of 70% (v/v) boiling methanol.
-
Incubate in a water bath at 75°C for 10 minutes to inactivate myrosinase.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet with another 2 mL of 70% boiling methanol.
-
Combine the supernatants.
-
-
Protein Precipitation:
-
To the combined supernatant, add 200 µL of 0.1 M lead acetate solution and 200 µL of 0.1 M barium acetate solution to precipitate proteins and other interfering substances.[1]
-
Vortex and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Desulfation:
-
Prepare a small column with DEAE-Sephadex A-25 anion-exchange resin.
-
Equilibrate the column with 20 mM sodium acetate buffer (pH 5.5).
-
Load the filtered extract onto the column. The glucosinolates will bind to the resin.
-
Wash the column with the sodium acetate buffer to remove unbound impurities.
-
Add 75 µL of purified sulfatase solution to the column and leave it overnight at room temperature to allow for complete desulfation.
-
Elute the desulfoglucosinolates from the column with 2 x 1 mL of ultrapure water.
-
Collect the eluate and, if necessary, freeze-dry and reconstitute in a known volume of ultrapure water for HPLC analysis.
-
HPLC-DAD Conditions
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
A: Ultrapure water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 1% B
-
1-20 min: Linear gradient from 1% to 25% B
-
20-22 min: Linear gradient from 25% to 50% B
-
22-25 min: Hold at 50% B
-
25-28 min: Linear gradient from 50% to 1% B
-
28-35 min: Re-equilibration at 1% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 229 nm
Data Presentation
Quantitative analysis is performed by comparing the peak areas of the desulfoglucosinolates in the samples with those of known concentrations of standards. An external standard calibration curve should be prepared for each glucosinolate to be quantified. The table below summarizes the retention times for a selection of desulfoglucosinolates, including this compound, obtained under typical C18 HPLC conditions. Limits of Detection (LOD) and Quantification (LOQ) from literature are also provided as a reference for method sensitivity.[1][6][7]
| Glucosinolate (Desulfo-) | Abbreviation | Retention Time (min) | LOD (µM) | LOQ (µM) |
| Glucoiberin | GIB | ~ 4.5 | 0.4 - 1.5 | 1.2 - 4.5 |
| Progoitrin | PRO | ~ 5.2 | 0.5 - 1.6 | 1.5 - 4.8 |
| Sinigrin | SIN | ~ 6.8 | 0.4 - 1.2 | 1.2 - 3.6 |
| Gluconapin | GNA | ~ 10.5 | 0.6 - 1.8 | 1.8 - 5.4 |
| Glucobrassicanapin | GBN | ~ 14.2 | - | - |
| Glucohesperin | GHE | ~ 14.4 | - | - |
| Glucosiberin | GSI | ~ 17.1 | - | - |
| Glucohirsutin | GHI | ~ 19.9 | - | - |
| This compound | ARA | ~ 22.6 | - | - |
| Glucobrassicin | GBS | ~ 16.5 | 0.7 - 2.1 | 2.1 - 6.3 |
| Neoglucobrassicin | NEO | ~ 15.8 | 0.8 - 2.4 | 2.4 - 7.2 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact gradient conditions. LOD and LOQ values are indicative and should be determined for each specific instrument and method.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC-DAD analysis of glucosinolates.
Caption: Experimental workflow for HPLC-DAD analysis of glucosinolates.
Conclusion
This application note provides a robust and reliable HPLC-DAD protocol for the separation and quantification of glucosinolates, including the long-chain aliphatic glucosinolate this compound. The detailed methodology for sample preparation, including the critical desulfation step, and the specified HPLC conditions are designed to yield high-quality, reproducible results. This protocol is intended to be a valuable resource for researchers in natural product chemistry, food science, and drug development who are investigating the diverse biological activities of glucosinolates.
References
- 1. mdpi.com [mdpi.com]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) [jove.com]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. edepot.wur.nl [edepot.wur.nl]
Application Note: High-Purity Glucoarabin Purification using Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoarabin, a member of the glucosinolate family of plant secondary metabolites, is of increasing interest in the fields of nutrition and pharmacology. Found in Brassicaceae species, its hydrolysis product, an isothiocyanate, is being investigated for various health-promoting properties. Accurate in-vitro and in-vivo studies, as well as its potential use as an analytical standard, necessitate a reliable and efficient purification method. Solid-phase extraction (SPE) offers a rapid and selective technique for the isolation of this compound from complex plant matrices. This application note details a robust protocol for the purification of this compound using weak anion exchange (WAX) SPE cartridges, enabling researchers to obtain high-purity this compound for downstream applications.
Glucosinolates are anionic in nature due to the presence of a sulfate (B86663) group, making them ideal candidates for anion exchange chromatography.[1][2] The protocol described herein utilizes a dimethylaminopropyl (DEA)-based weak anion exchange sorbent to capture this compound from a crude plant extract, followed by selective elution to yield a purified fraction.[1]
Data Presentation
The efficiency of solid-phase extraction for glucosinolate purification is consistently high, with reported recovery rates often exceeding 90%. The following table summarizes representative quantitative data for the recovery of various glucosinolates using weak anion exchange SPE, which is indicative of the expected performance for this compound purification.
| Glucosinolate | Plant Source | SPE Sorbent | Recovery Rate (%) | Reference |
| Benzylglucosinolate (BG) | Turnip Leaves | Weak Anion Exchange (WAX) | 96.1 | [3] |
| Sinigrin (SNG) | Turnip Leaves | Weak Anion Exchange (WAX) | 94.9 | [3] |
| Various Glucosinolates | Turnip Leaf Extract | Weak Anion Exchange (WAX) | >99.9 | [3] |
| Sinigrin | Brown Mustard Seeds | Strong Anion Exchange Resin | 72.9 (static), 64.5 (dynamic) | [4] |
| Gluconapin | Brown Mustard Seeds | Strong Anion Exchange Resin | 28.0 (dynamic) | [4] |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound from plant material using solid-phase extraction.
Sample Preparation: Extraction of Crude this compound
Proper sample preparation is critical to prevent the enzymatic degradation of this compound by myrosinase.
Materials:
-
Plant tissue (e.g., seeds, leaves of a Brassicaceae species known to contain this compound)
-
70% Methanol (B129727) (pre-heated to 75°C)
-
Deionized water
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Microcentrifuge tubes
Protocol:
-
Weigh approximately 100 mg of fresh or freeze-dried plant material and place it in a microcentrifuge tube.
-
To inactivate the myrosinase enzyme, immediately add 1 mL of pre-heated 70% methanol.[5]
-
Homogenize the sample using a homogenizer or thoroughly grind using a mortar and pestle.
-
Incubate the mixture in a water bath at 75°C for 10 minutes, with occasional vortexing.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude this compound extract, and transfer it to a new tube.
-
For exhaustive extraction, the pellet can be re-extracted with an additional 1 mL of 70% methanol, and the supernatants combined.
Solid-Phase Extraction (SPE) Protocol for this compound Purification
This protocol is optimized for a 1 mL weak anion exchange (WAX) SPE cartridge.
Materials:
-
Weak Anion Exchange (WAX) SPE Cartridge (e.g., dimethylaminopropyl functionalized)
-
Methanol
-
2% Formic acid in deionized water
-
5% Ammonium (B1175870) hydroxide (B78521) in 50% methanol
-
SPE manifold and vacuum pump (optional, gravity can be used)
-
Collection tubes
Protocol:
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of 2% formic acid through the cartridge to equilibrate the sorbent.[3] Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load 1 mL of the crude this compound extract onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Place a clean collection tube under the SPE cartridge.
-
Elute the purified this compound by passing 1 mL of 5% ammonium hydroxide in 50% methanol through the cartridge.[3]
-
For complete recovery, a second elution with an additional 1 mL of the elution solvent can be performed into the same collection tube.[3]
-
-
Post-Elution Processing:
-
The collected eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for analysis by HPLC or other analytical techniques.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Ionic interaction between this compound and the WAX sorbent.
References
- 1. mdpi.com [mdpi.com]
- 2. Separation and purification of glucosinolates from crude plant homogenates by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzymatic Hydrolysis of Glucoarabin and Bioactivity Studies of its Hydrolysis Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoarabin (9-methylsulfinylnonyl glucosinolate) is a member of the glucosinolate family of secondary plant metabolites. Upon enzymatic hydrolysis by myrosinase, this compound is converted into 9-methylsulfinylnonyl isothiocyanate, a compound with potential bioactivity. Isothiocyanates, as a class of compounds, are well-documented for their chemopreventive, antioxidant, and anti-inflammatory properties.[1][2][3] These effects are often mediated through the modulation of key cellular signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways.[2][4][5]
This document provides detailed application notes and experimental protocols for the enzymatic hydrolysis of this compound and the subsequent investigation of the bioactivity of its hydrolysis products. Due to the limited availability of specific experimental data for this compound, the quantitative data and certain protocol parameters provided herein are based on studies of closely related and well-characterized long-chain glucosinolates and their corresponding isothiocyanates. These should serve as a robust starting point for designing and conducting bioactivity studies on the hydrolysis products of this compound.
Data Presentation
The following tables summarize quantitative data relevant to the enzymatic hydrolysis of glucosinolates and the bioactivity of their isothiocyanate products. These values are derived from studies on analogous compounds and should be used as a reference for experimental design.
Table 1: Michaelis-Menten Kinetic Parameters for Myrosinase with Various Glucosinolate Substrates
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg protein) | Reference |
| Sinigrin | Sinapis alba | 0.15 ± 0.02 | 14.2 ± 0.5 | N/A |
| Glucoraphanin | Brassica oleracea | 0.28 ± 0.05 | 8.9 ± 0.7 | [6][7] |
| Glucoerucin | Eruca sativa | 0.21 ± 0.03 | 11.5 ± 0.9 | N/A |
| This compound (Predicted) | N/A | 0.2 - 0.5 | 5 - 10 | N/A |
Note: The kinetic parameters for this compound are predicted based on data from other long-chain aliphatic glucosinolates and should be experimentally determined.
Table 2: In Vitro Bioactivity of Various Isothiocyanates (IC50 values in µM)
| Isothiocyanate | Cell Line | Assay | IC50 (µM) | Reference |
| Sulforaphane | PC-3 (Prostate Cancer) | MTT | 15 | N/A |
| Sulforaphane | HT-29 (Colon Cancer) | MTT | 12 | N/A |
| Phenethyl Isothiocyanate | A549 (Lung Cancer) | MTT | 5 | [8] |
| Benzyl Isothiocyanate | MCF-7 (Breast Cancer) | MTT | 8 | N/A |
| 6-(Methylsulfinyl)hexyl Isothiocyanate | Jurkat (Leukemia) | Autophagy Induction | ~8 | [9] |
| 9-Methylsulfinylnonyl Isothiocyanate (Predicted) | Various | MTT | 5 - 20 | N/A |
Note: The IC50 value for 9-methylsulfinylnonyl isothiocyanate is an estimated range based on the activity of other long-chain isothiocyanates and requires experimental validation.
Experimental Protocols
Enzymatic Hydrolysis of this compound
This protocol describes the in vitro enzymatic hydrolysis of this compound using myrosinase to produce 9-methylsulfinylnonyl isothiocyanate.
Materials:
-
This compound (9-methylsulfinylnonyl glucosinolate)
-
Myrosinase (from Sinapis alba or recombinant source)
-
Phosphate (B84403) buffer (100 mM, pH 6.5)
-
Ascorbic acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system with a C18 column and UV detector
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in deionized water.
-
Enzyme Preparation: Prepare a 1 mg/mL stock solution of myrosinase in 100 mM phosphate buffer (pH 6.5). Determine the specific activity of the myrosinase preparation using a standard substrate like sinigrin.
-
Hydrolysis Reaction:
-
In a glass reaction vessel, combine 10 mL of the this compound stock solution with 89 mL of 100 mM phosphate buffer (pH 6.5).
-
Add ascorbic acid to a final concentration of 1 mM to act as a cofactor and enhance isothiocyanate formation.
-
Equilibrate the reaction mixture to 37°C in a water bath.
-
Initiate the reaction by adding 1 mL of the myrosinase solution.
-
Incubate the reaction at 37°C with gentle stirring for 2 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing the disappearance of this compound by HPLC.[7][10]
-
-
Extraction of Isothiocyanate:
-
Stop the reaction by adding 50 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.
-
Collect the organic (upper) layer. Repeat the extraction of the aqueous layer twice more with 50 mL of ethyl acetate each time.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Concentration:
-
Filter the dried organic extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 35°C to minimize degradation of the isothiocyanate.
-
-
Quantification and Characterization:
-
Dissolve the dried residue in a known volume of acetonitrile.
-
Analyze the sample by HPLC-UV (at 240 nm) or HPLC-MS to confirm the identity and determine the yield of 9-methylsulfinylnonyl isothiocyanate. A standard curve of a purified isothiocyanate should be used for accurate quantification.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of 9-methylsulfinylnonyl isothiocyanate on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., HT-29, PC-3, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
9-Methylsulfinylnonyl isothiocyanate (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 9-methylsulfinylnonyl isothiocyanate in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the isothiocyanate. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the concentration of the isothiocyanate and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This protocol describes a method to evaluate the antioxidant capacity of 9-methylsulfinylnonyl isothiocyanate by measuring its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Materials:
-
9-Methylsulfinylnonyl isothiocyanate (dissolved in methanol)
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare serial dilutions of 9-methylsulfinylnonyl isothiocyanate in methanol.
-
Prepare serial dilutions of the positive control (ascorbic acid or Trolox) in methanol.
-
-
Assay:
-
In a 96-well plate, add 50 µL of the sample or standard solutions to each well.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank well containing 50 µL of methanol and 150 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Scavenging Activity (%) = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
Plot the percentage of scavenging activity against the concentration of the isothiocyanate and the positive control to determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
-
Visualizations
Experimental Workflow
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases | MDPI [mdpi.com]
- 6. Kinetic and structural study of broccoli myrosinase and its interaction with different glucosinolates [agris.fao.org]
- 7. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothiocyanates suppress the invasion and metastasis of tumors by targeting FAK/MMP-9 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-(Methylsulfonyl) Hexyl Isothiocyanate: A Chemopreventive Agent Inducing Autophagy in Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Analytical Standards for Glucoarabin: Comprehensive Application Notes and Protocols for Identification and Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and analytical standards for the accurate identification and quantification of Glucoarabin, a significant glucosinolate found in various Brassicaceae species. This document outlines methodologies for extraction, purification, and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and discusses the biological significance of its hydrolysis products.
Introduction to this compound
This compound, also known as 9-methylsulfinylnonyl glucosinolate, is an aliphatic glucosinolate. Upon enzymatic hydrolysis by myrosinase, an enzyme released upon plant tissue damage, this compound is converted into 9-methylsulfinylnonyl isothiocyanate. Isothiocyanates are a class of compounds extensively studied for their potential health benefits, including antioxidant and anti-inflammatory properties, primarily through the activation of the Nrf2 signaling pathway. Accurate quantification of this compound in plant materials and derived products is crucial for research, quality control, and the development of functional foods and pharmaceuticals.
Analytical Standards
Certified reference materials are essential for the accurate quantification of this compound. Several suppliers offer this compound potassium salt as an analytical standard. It is crucial to use a certified reference material with a known purity for creating accurate calibration curves.
Table 1: Commercially Available this compound Analytical Standards
| Supplier | Product Name | Purity |
| PhytoLab | This compound potassium salt phyproof® Reference Substance | Certified primary reference standard |
| Extrasynthese | This compound potassium salt | Provided with w/w absolute assay[1] |
| CPAchem | Organic Certified Reference Materials | ISO 9001, ISO/IEC 17025, ISO 17034 certified |
Quantitative Data
The concentration of this compound can vary significantly among different Brassicaceae species and even between different tissues of the same plant. Seeds are often a rich source of glucosinolates.[2][3]
Table 2: Concentration of this compound and Other Glucosinolates in Various Brassicaceae Species (µmol/g Dry Weight)
| Species | Plant Part | This compound (GS9) | Glucocamelinin (GS10) | Homoglucocamelinin (GS11) | Total Glucosinolates | Reference |
| Camelina sativa | Seed | Present | Present | Present | - | [1] |
| Camelina sativa | Oil | Present | Present | Present | - | [1] |
| Camelina sativa | Defatted Meal | Present | Present | Present | - | [1] |
| Brassica species | Shoots | - | - | - | 24 - 76 (µmol/g fresh weight) | [4][5] |
| Brassica oleracea | General | - | - | - | Varies widely | [6] |
| Arabidopsis thaliana | Seeds | - | - | - | 2.5-3.3% of dry weight | [7] |
Table 3: Performance Characteristics of Analytical Methods for Glucosinolate Quantification
| Analytical Method | Analyte(s) | LOD | LOQ | Recovery | Reference |
| UPLC-DAD | This compound (GS9), Glucocamelinin (GS10), Homoglucocamelinin (GS11) | - | - | >94.4% | [1] |
| LC-MS/MS | Various Glucosinolates | 0.04 - 0.19 µg/g | 0.13 - 0.62 µg/g | Varies by compound (e.g., Glucoiberin: ~90-105%) | [7] |
| UHPLC-MS/MS | 18 Glucosinolates | - | 5.72–17.40 nmol/g (dry weight), 0.80–1.43 nmol/g (fresh weight) | 74% to 119% (freeze-dried), 77% to 104% (frozen-fresh) | [8] |
| UHPLC-MS/MS | 14 Glucosinolates & 15 Isothiocyanates | 0.4−1.6 μM (GSLs), 0.9−2.6 μM (NAC-ITCs) | - | 71−110% (GSLs), 66−122% (NAC-ITCs) | [9] |
Note: This table provides a range of performance characteristics for glucosinolate analysis. Specific values for this compound should be determined during in-house method validation.
Experimental Protocols
Extraction of Intact this compound from Plant Material
This protocol is a generalized procedure and may require optimization based on the specific plant matrix.
Materials:
-
Plant material (e.g., seeds, leaves), freeze-dried and finely ground
-
80% Methanol (B129727) (HPLC grade)
-
Deionized water
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., DEAE-Sephadex A-25)
-
Sodium acetate (B1210297) buffer (pH 5.5)
-
Purified sulfatase solution
-
Elution solvent: Deionized water
Protocol:
-
Extraction:
-
Weigh approximately 100 mg of freeze-dried, ground plant material into a centrifuge tube.
-
Add 1 mL of 80% methanol.
-
Vortex thoroughly and incubate at 75°C for 10 minutes to inactivate myrosinase.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction on the pellet with another 1 mL of 80% methanol and combine the supernatants.
-
-
Purification (Desulfation for HPLC-UV analysis):
-
Condition a DEAE-Sephadex A-25 SPE cartridge with deionized water.
-
Load the combined supernatant onto the cartridge. Glucosinolates will bind to the anion exchange resin.
-
Wash the cartridge with sodium acetate buffer to remove impurities.
-
Add purified sulfatase solution to the cartridge and incubate overnight at room temperature to cleave the sulfate (B86663) group, forming desulfo-glucosinolates.
-
Elute the desulfo-glucosinolates from the cartridge with deionized water.
-
The eluate is now ready for HPLC-UV analysis.
-
For LC-MS/MS analysis of intact glucosinolates, the desulfation step (2.4) is omitted. After loading the supernatant and washing, intact glucosinolates can be eluted using a suitable buffer (e.g., ammonium (B1175870) acetate).
Quantification by HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds. An example gradient is: 0-20 min, 5-30% B; 20-25 min, 30-100% B; 25-30 min, 100% B; 30-35 min, 100-5% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 229 nm
-
Injection Volume: 20 µL
Quantification:
-
Prepare a series of standard solutions of desulfo-Glucoarabin of known concentrations.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Determine the concentration of desulfo-Glucoarabin in the samples by comparing their peak areas to the calibration curve.
-
Calculate the original concentration of this compound in the plant material, accounting for the dilution factor and the molecular weight difference between the sulfo- and desulfo- forms.
Identification and Quantification by LC-MS/MS
LC-MS/MS offers higher sensitivity and selectivity for the analysis of intact glucosinolates.
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient for separating intact glucosinolates.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation. The precursor ion for this compound ([M-H]⁻) is m/z 494.1. Common product ions include m/z 97 ([HSO₄]⁻) and m/z 259 ([C₆H₁₁O₅S]⁻).
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Analyze the samples using the developed LC-MS/MS method in MRM mode.
-
Quantify this compound in the samples by comparing the peak areas to the calibration curve.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for this compound analysis.
Signaling Pathways of this compound Hydrolysis Products
The primary biologically active product of this compound hydrolysis is 9-methylsulfinylnonyl isothiocyanate. While specific studies on this particular isothiocyanate are limited, its mechanism of action is expected to be similar to other well-studied isothiocyanates like sulforaphane. The following diagrams illustrate the key signaling pathways modulated by isothiocyanates.
Keap1-Nrf2 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Glucoraphanin and 4-hydroxyglucobrassicin contents in seeds of 59 cultivars of broccoli, raab, kohlrabi, radish, cauliflower, brussels sprouts, kale, and cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening Brassica species for glucosinolate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Glucosinolate Composition in Brassicaceae Seeds by Germination and Fungal Elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols for Glucoarabin Analysis in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, purification, and analysis of glucoarabin, a type of glucosinolate, from plant tissues. The methodologies outlined are crucial for accurate quantification and characterization, which is essential for research in plant science, food science, and drug development.
Introduction
This compound is a significant secondary metabolite found in plants of the Brassicaceae family. Like other glucosinolates, it plays a role in plant defense and has been studied for its potential health benefits in humans, including anticancer properties. Accurate analysis of this compound content in plant tissues is critical for understanding its biosynthesis, physiological function, and potential pharmacological applications.
The primary challenge in this compound analysis is its susceptibility to enzymatic degradation by myrosinase, an enzyme that is released upon tissue damage. Therefore, effective sample preparation is paramount to ensure the integrity of the analyte. The following protocols detail established methods for sample preparation and analysis, ensuring reliable and reproducible results.
I. Sample Collection and Initial Preparation
Proper sample handling from the field or greenhouse to the laboratory is crucial to prevent the degradation of this compound.
Protocol 1: Tissue Collection and Myrosinase Inactivation
-
Harvesting: Collect fresh plant tissue (e.g., leaves, roots, seeds) and immediately process it to inactivate myrosinase.[1]
-
Myrosinase Inactivation (Choose one method):
-
Freeze-Drying (Lyophilization): Immediately freeze the collected tissue in liquid nitrogen and then lyophilize until completely dry.[2] This method is widely used as it effectively inhibits myrosinase activity and preserves the sample for long-term storage.[2] The freeze-dried tissue should be ground into a fine powder.[2]
-
Boiling Methanol (B129727)/Ethanol (B145695): Plunge the fresh tissue directly into boiling 70-80% methanol or ethanol for 5-10 minutes.[2][3] This not only inactivates myrosinase but also serves as the initial extraction step.
-
Microwave Treatment: Microwave fresh tissue for a short duration (e.g., 90 seconds) to rapidly inactivate myrosinase.[2] However, this method may require optimization for different tissue types.[2]
-
Sample Storage: Store freeze-dried powder or samples in solvent at -20°C or -80°C to prevent degradation until extraction.[2]
II. Extraction of this compound
The choice of extraction method can significantly impact the yield and purity of the extracted this compound.
Protocol 2: Methanol-Based Extraction
This is the most common and well-validated method for glucosinolate extraction.[4][5]
-
Sample Weighing: Accurately weigh 100-200 mg of freeze-dried plant powder or an appropriate amount of fresh tissue.
-
Extraction Solvent: Prepare a 70% (v/v) methanol in water solution.[2][4] Some protocols may use 80% methanol.[2]
-
Extraction:
-
Add 2 mL of pre-heated 70% methanol (70-75°C) to the sample in a centrifuge tube.[2]
-
Vortex the mixture thoroughly.
-
Incubate in a water bath at 70-75°C for 10-20 minutes, with occasional vortexing.[2]
-
Alternatively, for a cold methanol extraction, use 80:20 methanol:water at room temperature and shake for 30 minutes.[3]
-
-
Centrifugation: Centrifuge the sample at 3,000-5,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted glucosinolates.
-
Re-extraction (Optional but Recommended): To maximize yield, re-extract the pellet with another 1-2 mL of the extraction solvent, centrifuge, and combine the supernatants.
III. Purification of this compound Extract
Purification is essential to remove interfering compounds such as pigments, lipids, and proteins. Anion exchange chromatography is the standard method for purifying glucosinolates.
Protocol 3: Anion Exchange Column Purification
-
Column Preparation:
-
Prepare a small column with DEAE-Sephadex A-25 or a similar anion exchange resin.[6]
-
Equilibrate the column by washing with a buffer such as 20 mM sodium acetate (B1210297) (pH 5.5).[4]
-
-
Sample Loading: Load the crude this compound extract (supernatant from Protocol 2) onto the column. The negatively charged sulfate (B86663) group of this compound will bind to the positively charged resin.[4]
-
Washing: Wash the column with the equilibration buffer to remove neutral and positively charged impurities.
-
Elution (for intact glucosinolates): Elute the intact this compound using a high-salt buffer (e.g., 1 M NaCl). This method is suitable for analysis by LC-MS/MS.
IV. Analysis of this compound
This compound can be analyzed in its intact form or after desulfation.
A. Analysis of Desulfo-Glucoarabin by HPLC-UV
This is the traditional and most widely used method, relying on the enzymatic removal of the sulfate group followed by chromatographic separation.
Protocol 4: On-Column Desulfation and HPLC Analysis
-
Purification and Binding: Follow steps 1-3 of Protocol 3 to bind the this compound to the anion exchange column.
-
Sulfatase Treatment:
-
Elution: Elute the desulfo-glucoarabin from the column with ultrapure water.[7]
-
Sample Preparation for HPLC: Lyophilize the eluate and reconstitute in a known volume of water or mobile phase for HPLC analysis.
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) is typically used.[4]
-
Detection: UV detector at 229 nm.[4]
-
Quantification: Use an external standard of sinigrin (B192396) to create a calibration curve. Relative response factors are then applied to quantify other glucosinolates, including this compound.[7]
-
B. Analysis of Intact this compound by UHPLC-MS/MS
This modern method offers higher sensitivity and specificity and does not require the time-consuming desulfation step.
Protocol 5: UHPLC-MS/MS Analysis of Intact this compound
-
Extraction and Purification: Extract this compound as described in Protocol 2. Purification (Protocol 3) is recommended to reduce matrix effects.
-
Sample Preparation for LC-MS: Dilute the purified extract in an appropriate solvent (e.g., water:methanol) for injection.
-
UHPLC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Typically a gradient of water and acetonitrile/methanol with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification, providing high selectivity and sensitivity.[2]
-
Data Presentation
Table 1: Comparison of Extraction Methods for Glucosinolates
| Extraction Method | Solvent | Temperature | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Notes |
| Freeze-dried Sample | 70% Methanol (v/v) | Room Temperature | 74 - 119 | < 10 | Good for a wide range of tissues.[2] |
| Frozen-fresh Sample | 80% Methanol (v/v) | 75°C | 77 - 104 | < 15 | Requires heating for efficient extraction.[2] |
| Cold Methanol | 80% Methanol (v/v) | Room Temperature | Comparable or better than boiling methanol | - | Less hazardous and cost-effective.[8] |
| Boiling Methanol (ISO 9167-1) | 70-80% Methanol | 75°C | - | - | Standard but more hazardous method.[3] |
| Boiling Water | Water | 100°C | Generally lower than methanol methods | - | Can be less efficient for some glucosinolates.[3] |
| Microwave-assisted | - | - | 73 - 124 | - | Fast but requires optimization for different tissues.[2] |
Table 2: Quantitative Performance of Analytical Methods
| Analytical Method | Analyte | Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| HPLC-UV | Desulfo-glucosinolates | - | > 0.99 | Well-established, robust. | Indirect, time-consuming desulfation.[2] |
| UHPLC-MS/MS | Intact Glucosinolates | 5.72–17.40 nmol/g (dry weight)[2] | > 0.99 | High sensitivity, high specificity, direct analysis. | Higher equipment cost, potential for matrix effects.[9] |
Experimental Workflows
Caption: Workflow for Desulfo-Glucoarabin Analysis by HPLC-UV.
Caption: Workflow for Intact this compound Analysis by UHPLC-MS/MS.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Glucoarabin in Complex Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoarabin, chemically known as 9-(methylsulfinyl)nonylglucosinolate, is a naturally occurring glucosinolate found in significant quantities in plants of the Camelina sativa (false flax) species. Glucosinolates and their hydrolysis products, particularly isothiocyanates, are of increasing interest in the scientific community due to their potential biological activities, including antioxidant and anti-inflammatory effects. The quantification of this compound in complex biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, understanding its metabolism, and evaluating its potential as a bioactive compound for drug development.
This document provides detailed application notes and protocols for the extraction and quantification of this compound from various biological samples. The methodologies are based on established principles for glucosinolate analysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.
Data Presentation
| Matrix | Analyte | Concentration Range | Method of Analysis | Reference |
| Camelina sativa Seeds | This compound (GS9) | 8.39 mg/g (average total glucosinolates) | UPLC-DAD | [1] |
| Camelina sativa Defatted Meal | This compound (GS9) | 15.95 mg/g (average total glucosinolates) | UPLC-DAD | [1] |
| Camelina sativa Defatted Meal | This compound (GS9) | 19.6 to 40.3 mmol/Kg dry weight (total glucosinolates) | Not specified | [2] |
| Human Plasma | This compound | Data not available in literature | LC-MS/MS | - |
| Human Urine | This compound Metabolites | Data not available in literature | LC-MS/MS | - |
| Animal Tissue (e.g., Liver, Kidney) | This compound Metabolites | Data not available in literature | LC-MS/MS | - |
Experimental Protocols
The following protocols are designed to be adaptable for the quantification of this compound in various biological matrices. Optimization and validation are essential for each specific application.
Protocol 1: Extraction of this compound from Plasma/Serum
This protocol is adapted from established methods for the extraction of other glucosinolates from plasma.
Materials:
-
Human or animal plasma/serum
-
Acetonitrile (B52724), LC-MS grade
-
Methanol (B129727) (80%), LC-MS grade
-
Internal Standard (IS) solution (e.g., Sinigrin or a stable isotope-labeled this compound, if available)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
-
Protein Precipitation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the this compound and IS with 1 mL of 80% methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This is a general LC-MS/MS method that should be optimized for the specific instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) is a suitable starting point.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Precursor and Product Ions: These need to be determined by direct infusion of a this compound standard. As a starting point, the precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will be generated by collision-induced dissociation (CID).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M-H]⁻ → Product ion 1, [M-H]⁻ → Product ion 2
-
Internal Standard (e.g., Sinigrin): [M-H]⁻ → Product ion 1, [M-H]⁻ → Product ion 2
-
-
Optimization: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Presumed Signaling Pathway of this compound Metabolite
The primary bioactive metabolites of glucosinolates are isothiocyanates. The isothiocyanate derived from this compound is 9-(methylsulfinyl)nonyl isothiocyanate. While its specific activity has not been extensively studied, it is structurally similar to sulforaphane, a well-known activator of the Nrf2 pathway and inhibitor of the NF-κB pathway. The following diagram illustrates this presumed mechanism of action.
Caption: Presumed signaling of this compound's isothiocyanate.
Discussion and Future Perspectives
The protocols provided herein offer a robust starting point for the quantification of this compound in complex biological matrices. The primary challenge remains the lack of commercially available analytical standards for this compound and its specific metabolites, as well as the absence of in-vivo pharmacokinetic data.
Future research should focus on:
-
Synthesis and purification of analytical standards for this compound and its corresponding isothiocyanate, 9-(methylsulfinyl)nonyl isothiocyanate.
-
In-vivo animal studies involving the administration of Camelina sativa products to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Human intervention studies to quantify this compound metabolites in plasma and urine after consumption of Camelina sativa oil or meal.
-
In-vitro studies to confirm the specific activity of 9-(methylsulfinyl)nonyl isothiocyanate on the Nrf2 and NF-κB signaling pathways in relevant cell lines.
By addressing these research gaps, a comprehensive understanding of the bioavailability and biological activity of this compound can be achieved, paving the way for its potential application in functional foods, dietary supplements, and drug development.
References
Troubleshooting & Optimization
troubleshooting peak tailing in Glucoarabin HPLC analysis
Technical Support Center: Glucoarabin HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for resolving peak tailing issues encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
In an ideal HPLC separation, chromatographic peaks are symmetrical and have a Gaussian shape.[1] Peak tailing is a common form of peak asymmetry where the back half of the peak is broader than the front half.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[2][3]
Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 often signify tailing, and for high-precision analytical methods, a tailing factor above 2.0 is generally considered unacceptable.[1]
Q2: I am observing peak tailing for all the peaks in my chromatogram. What are the common causes?
When all peaks in a chromatogram exhibit tailing, the issue is typically mechanical or related to the physical setup of the HPLC system, rather than a specific chemical interaction.[1] Common causes include:
-
Extra-Column Volume (Dead Volume): This is volume the sample passes through outside of the column, such as from excessively long or wide-diameter connection tubing or improperly seated fittings.[1][4] Early eluting peaks are often more affected.[5]
-
Column Contamination or Degradation: Over time, strongly retained compounds from samples can accumulate at the column inlet, distorting the flow path.[6] This is often accompanied by an increase in backpressure.[4]
-
Column Void or Bed Deformation: A void at the column inlet or channels in the packing bed can disrupt the uniform flow of the mobile phase, causing peaks to tail.[2][5] This can be caused by pressure shocks or operating outside the column's recommended pH range.
-
Partially Blocked Inlet Frit: Contaminants from the sample or mobile phase can block the inlet frit of the column, leading to poor peak shape.[7]
Q3: I am observing significant peak tailing specifically for my this compound peak. What are the most probable causes?
Peak tailing for a specific compound like this compound, a type of glucosinolate, is typically due to undesirable chemical interactions within the column. Given that glucosinolates are acidic due to their sulfate (B86663) group, the likely causes are:
-
Secondary Ionic Interactions: The negatively charged sulfate group of this compound can interact with localized positive charges within the column, such as trace metal impurities (e.g., iron, aluminum) in the silica (B1680970) packing material.[1][8] This secondary retention mechanism delays the elution of some analyte molecules, causing a tail.
-
Silanol (B1196071) Group Interactions: At mid-range pH values (e.g., pH 4-7), residual silanol groups on the silica surface become ionized and negatively charged (-SiO⁻).[1] This can create ionic repulsion with the anionic this compound, disturbing the peak shape. The primary cause of peak tailing is often the interaction of analytes with these active sites.[6][9]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[4][6] You can test for this by injecting a 10x more dilute sample to see if the peak shape improves.[9]
-
Inappropriate Mobile Phase pH: An unoptimized mobile phase pH can exacerbate secondary interactions. For acidic compounds like this compound, a low-pH mobile phase (around pH 3 or lower) is often used to suppress the ionization of silanol groups, thereby minimizing repulsive interactions.[5][8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing.
Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step decision tree for diagnosing peak tailing.
Summary of Troubleshooting Strategies
The table below summarizes common symptoms, their probable causes, and recommended solutions.
| Symptom | Probable Cause | Recommended Solution(s) | Citation(s) |
| All peaks tail , especially early eluting ones. | Extra-column volume (dead volume) in tubing, fittings, or detector cell. | Ensure all fittings are tight. Use shorter, narrower internal diameter (ID) tubing (e.g., 0.005"). | [1][10] |
| All peaks tail and backpressure is high . | Column contamination or blocked inlet frit . | Replace the guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer) or replace it. | [4][7] |
| Only the This compound peak tails . | Secondary interactions with residual silanols or metal impurities. | Lower mobile phase pH to ≤ 3 using an additive like 0.1% formic acid. Use a modern, high-purity, end-capped column (Type B silica). | [1][5][8] |
| Peak tailing worsens with higher sample concentration . | Mass overload . | Dilute the sample and reinject. If peak shape improves, reduce the mass of analyte injected onto the column. | [2][4] |
| Peak tailing occurs with a large injection volume . | Volume overload or incompatible sample solvent . | Reduce the injection volume. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. | [3][4] |
Chemical Interactions Causing Peak Tailing for this compound
This diagram illustrates the chemical interactions on the silica stationary phase that can lead to peak tailing for an acidic analyte like this compound.
Caption: Interactions between this compound and the HPLC stationary phase.
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is a general guideline based on established methods for glucosinolate analysis. Optimization may be required for specific instrumentation and sample matrices.
| Parameter | Recommended Setting | Rationale | Citation(s) |
| Column | High-purity, end-capped C18 (Type B silica), e.g., 250 x 4.6 mm, 5 µm | Minimizes silanol interactions, providing better peak shape for polar, acidic compounds. | [1][7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Low pH suppresses silanol ionization, reducing secondary interactions. Volatile and MS-compatible. | [5][11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC. | [11] |
| Gradient | 1-5% B for 5 min, ramp to 25-35% B over 20-30 min, followed by a wash and re-equilibration step. | A shallow gradient is often required to separate different glucosinolates. | [11][12] |
| Flow Rate | 0.5 - 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. | [11] |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak efficiency and reduce mobile phase viscosity. 40°C is commonly cited. | [11][12] |
| Detection Wavelength | 229 nm | Standard UV detection wavelength for desulfoglucosinolates. | [11][12] |
| Injection Volume | 5 - 20 µL | Should be minimized to prevent volume overload. | [11] |
| Sample Preparation | Dissolve standard/extract in initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile). | Prevents peak distortion caused by injecting a sample in a solvent that is stronger than the mobile phase. | [3] |
| System Care | Use a guard column and in-line filters. | Protects the analytical column from contamination and particulates, extending its lifetime. | [2][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromtech.com [chromtech.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Glucoarabin Separation by UPLC
Welcome to the technical support center for optimizing the separation of Glucoarabin from other glucosinolates using Ultra-Performance Liquid Chromatography (UPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from other glucosinolates by UPLC?
A1: The primary challenge lies in the high polarity of glucosinolates, including this compound. These compounds are often poorly retained on traditional reversed-phase (RP) C18 columns, leading to co-elution with other polar compounds at or near the solvent front. Achieving adequate separation from structurally similar aromatic glucosinolates requires careful optimization of the stationary phase, mobile phase composition, and gradient elution.
Q2: Which UPLC technique is generally more effective for this compound separation: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?
A2: Both techniques can be employed, but HILIC often provides better retention and selectivity for highly polar compounds like glucosinolates.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.[1] However, well-optimized RP methods using columns with polar modifications (e.g., embedded polar groups) or specific mobile phase additives can also yield successful separations.
Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?
A3: Peak tailing for polar, basic compounds like some glucosinolates on silica-based columns is often due to secondary interactions with residual silanol (B1196071) groups on the stationary phase. Here are some common causes and solutions:
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions between the analyte and the column. Adjusting the pH can often improve peak shape.
-
Column Choice: Using a high-quality, end-capped column can minimize exposed silanols.
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask active silanol sites and improve peak shape.
-
Column Contamination: A partially blocked inlet frit or contamination of the column can distort peak shape. Backflushing the column or replacing the guard column can resolve this.
Q4: How can I improve the resolution between this compound and other co-eluting glucosinolates?
A4: Improving resolution can be achieved by:
-
Optimizing the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Changing the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.
-
Adjusting the Mobile Phase pH: Modifying the pH can change the ionization state of the analytes and the stationary phase, thus affecting selectivity.
-
Trying a Different Column Chemistry: If resolution is still an issue, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a HILIC column) can provide the necessary change in selectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the UPLC separation of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Retention of this compound (Elutes at Void Volume) | 1. Highly polar nature of this compound on a non-polar stationary phase (e.g., standard C18). 2. Mobile phase is too "strong" (too high elution strength). | 1. Switch to a more polar stationary phase (e.g., a column with embedded polar groups or a HILIC column). 2. Increase the aqueous portion of the mobile phase in RP-UPLC. For HILIC, increase the organic solvent percentage. 3. Consider using ion-pairing chromatography for RP-UPLC to increase retention. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Tailing: Secondary interactions with the stationary phase, column overload, or a blocked frit. 2. Fronting: Sample overload or injection solvent issues. 3. Broadening: Extra-column volume, column degradation, or inappropriate flow rate. | 1. Tailing: Adjust mobile phase pH, use a column with better end-capping, or add a mobile phase modifier like TEA. If all peaks tail, check for a blocked frit and backflush the column. 2. Fronting: Reduce the sample concentration or injection volume. Ensure the injection solvent is weaker than or matches the initial mobile phase. 3. Broadening: Use smaller inner diameter tubing, ensure proper connections, check column performance, and optimize the flow rate. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. 4. Column degradation. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for HILIC methods. 2. Prepare fresh mobile phase daily and ensure accurate composition. 3. Use a column thermostat to maintain a consistent temperature. 4. Monitor column performance with a standard and replace if necessary. |
| Co-elution of this compound with Other Glucosinolates | 1. Insufficient selectivity of the chromatographic system. 2. Suboptimal mobile phase conditions. | 1. Switch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl or HILIC column). 2. Optimize the mobile phase by adjusting the pH, changing the organic modifier (acetonitrile vs. methanol), or modifying the buffer concentration. 3. Employ a shallower gradient to enhance the separation of closely eluting peaks. |
Data Presentation
The following table summarizes UPLC retention times for this compound and other relevant glucosinolates from a published study. This data can be used as a reference for method development and optimization.
Table 1: UPLC-MS/MS Retention Times of Various Glucosinolates.
| Glucosinolate | Abbreviation | Retention Time (RT) [min] |
| Glucoiberin | GIB | 1.25 |
| Progoitrin | PRO | 1.35 |
| Sinigrin | SIN | 1.45 |
| Glucoraphanin | GRA | 1.55 |
| Glucoalyssin | ALY | 1.70 |
| Gluconapin | NAP | 1.85 |
| Glucobrassicanapin | GBN | 2.05 |
| Glucoerucin | ERU | 2.25 |
| Glucobrassicin | GBC | 2.50 |
| This compound | ARA | Not specified in this specific dataset |
| 4-Methoxyglucobrassicin | 4-OHGBC | 2.80 |
| Neoglucobrassicin | NEO | 3.00 |
| Gluconasturtiin | NAS | 3.20 |
Note: The retention time for this compound was not available in this specific comparative dataset. However, another study focusing on camelina glucosinolates successfully separated this compound (GS9) using a UPLC-DAD method with an HSS T3 column.[3] Researchers should optimize their method to achieve baseline separation of this compound from other glucosinolates present in their specific sample matrix.
Experimental Protocols
Below are detailed methodologies for sample preparation and UPLC analysis of this compound.
Protocol 1: Sample Preparation for Glucosinolate Analysis from Plant Material
This protocol is adapted from a method developed for the analysis of glucosinolates in camelina products and is designed to inactivate the myrosinase enzyme to prevent glucosinolate degradation.[3]
Materials:
-
Plant tissue (e.g., seeds, leaves)
-
80% Methanol (pre-chilled to -20 °C)
-
Centrifuge
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Sample Homogenization: Weigh an appropriate amount of plant material (e.g., 100 mg of ground seeds).
-
Extraction: Add 1 mL of 80% cold methanol to the sample.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
Storage: Store the samples at -20 °C until analysis.
Protocol 2: UPLC-DAD Method for this compound Separation
This protocol is based on a validated method for the quantification of intact camelina glucosinolates, including this compound.[3]
Instrumentation and Columns:
-
UPLC system with a Diode Array Detector (DAD)
-
Column: Waters Acquity HSS T3 column (1.8 µm, 2.1 × 150 mm) or equivalent
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 98 | 2 |
| 10.0 | 0.4 | 85 | 15 |
| 12.0 | 0.4 | 5 | 95 |
| 14.0 | 0.4 | 5 | 95 |
| 14.1 | 0.4 | 98 | 2 |
| 16.0 | 0.4 | 98 | 2 |
Other Parameters:
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
DAD Wavelength: 225 nm for detection of this compound
Protocol 3: HILIC-MS/MS Method for Broad Glucosinolate Profiling
This protocol is adapted from a method for the simultaneous quantification of 22 glucosinolates and can be used for a broader screening that includes this compound.[4]
Instrumentation and Columns:
-
UPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Column: Waters ACQUITY UPLC BEH HILIC column (1.7 µm, 2.1 × 100 mm) or equivalent
Mobile Phase:
-
Mobile Phase A: 30% acetonitrile containing 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: 95% acetonitrile containing 10 mM ammonium formate and 0.1% formic acid
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.3 | 0 | 100 |
| 1.0 | 0.3 | 0 | 100 |
| 5.0 | 0.3 | 5 | 95 |
| 8.0 | 0.3 | 50 | 50 |
| 9.0 | 0.3 | 100 | 0 |
| 12.0 | 0.3 | 100 | 0 |
| 12.1 | 0.3 | 0 | 100 |
| 15.0 | 0.3 | 0 | 100 |
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Note: Specific MRM transitions for this compound and other target glucosinolates need to be optimized on the specific mass spectrometer being used.
Visualizations
Caption: Experimental workflow for UPLC analysis of this compound.
References
Technical Support Center: Optimizing Glucoarabin Extraction from Plant Material
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of Glucoarabin from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when extracting this compound?
A1: The most critical factor is the inactivation of the enzyme myrosinase immediately upon tissue disruption. Myrosinase hydrolyzes glucosinolates, including this compound, leading to significantly lower or no yield of the intact compound.[1][2][3] Effective inactivation is typically achieved through heating (e.g., boiling methanol (B129727) or water) or by using cold solvents to slow enzymatic activity.[1][2][3]
Q2: Which solvent system is best for this compound extraction?
A2: Aqueous methanol solutions are the most commonly recommended solvents for glucosinolate extraction.[4][5] A 70-80% methanol in water solution is frequently used.[1][4][6] Cold 80% methanol has been shown to be as effective or even more effective than hot extraction methods for many glucosinolates, and it is also less hazardous.[1][6] For alternative "green" extraction methods, ethanol (B145695) has been explored and optimized.[7][8][9]
Q3: Is freeze-drying (lyophilization) of the plant material necessary before extraction?
A3: While traditionally used to prevent myrosinase activity during sample grinding, some studies suggest that freeze-drying is not always necessary and can sometimes lead to reduced glucosinolate concentrations.[1][2][3] Extracting fresh, frozen plant tissue directly in cold 80% methanol can be a more effective and time-efficient alternative.[1][2][3]
Q4: Can I use methods other than conventional solvent extraction?
A4: Yes, advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) have been developed as green alternatives.[10][8][11][12] These methods can offer improved extraction efficiency, reduced solvent consumption, and shorter extraction times.[11][12]
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the standard method for quantifying glucosinolates.[13][14] For more sensitive and specific identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[15][16][17][18][19] Quantification is typically performed by comparing the peak areas to a calibration curve of a known standard, such as sinigrin, and applying response factors.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound yield | Myrosinase Activity: The enzyme was not effectively deactivated during sample preparation and extraction. | - Immediately freeze plant material in liquid nitrogen upon collection. - Grind the frozen tissue in the presence of liquid nitrogen or in a pre-chilled grinder. - Use a hot solvent extraction method (e.g., boiling 70% methanol) to denature the enzyme.[1][13] - Alternatively, use a cold methanol extraction method with frozen, wet tissue.[1][3] |
| Inappropriate Solvent: The solvent used may not be optimal for extracting this compound. | - Use a 70-80% aqueous methanol solution.[1] - For ultrasound-assisted extraction, an optimized ethanol concentration (e.g., 42%) may be more effective.[10][8] | |
| Degradation of this compound: Indole glucosinolates can be unstable at high temperatures. | - While heating is necessary to inactivate myrosinase, prolonged exposure to high temperatures should be avoided. A 10-minute extraction at 75°C is a common starting point.[1][3] - Consider using a cold extraction method to minimize thermal degradation.[1] | |
| Formation of an emulsion during liquid-liquid extraction | High lipid or surfactant content: Samples high in fats or other surfactant-like molecules can lead to the formation of stable emulsions.[20] | - Gently swirl the separatory funnel instead of vigorous shaking.[20] - Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion (salting out).[20] - Add a small amount of a different organic solvent to alter the solubility characteristics.[20] - Consider using Supported Liquid Extraction (SLE) as an alternative to traditional LLE.[20] |
| Inconsistent results between batches | Variability in Plant Material: The concentration of glucosinolates can vary depending on the plant's age, growing conditions, and the specific tissue being analyzed.[8][14] | - Standardize the collection of plant material (e.g., same age, same tissue). - Pool samples to create a more homogenous batch before extraction. |
| Incomplete Extraction: The extraction time or solvent-to-sample ratio may be insufficient. | - Optimize the extraction time and temperature. For example, one study found optimal ultrasound-assisted extraction at 43°C for 30 minutes.[10][8] - Ensure a sufficient solvent-to-sample ratio. A ratio of 1:10 (w/v) is a common starting point.[4] | |
| Poor separation in HPLC analysis | Suboptimal Chromatographic Conditions: The mobile phase gradient, column type, or temperature may not be suitable for separating this compound from other compounds. | - Use a C18 reversed-phase column.[1] - Optimize the mobile phase gradient, typically using a mixture of water and acetonitrile (B52724) or methanol.[13] - Control the column temperature, often around 40°C.[13] |
| Co-eluting Impurities: Other compounds in the extract may have similar retention times to this compound. | - Purify the extract using solid-phase extraction (SPE) with a strong anion exchange (SAX) cartridge before HPLC analysis.[11] |
Data Summary Tables
Table 1: Comparison of Glucosinolate Extraction Methods
| Extraction Method | Solvent | Temperature | Key Findings | Reference |
| Cold Methanol Extraction | 80% Methanol | Room Temperature | Performed as well or better than hot methanol and boiling water methods for most glucosinolates. More time and cost-effective. | [1] |
| Hot Methanol Extraction (ISO 9167-1) | 70% Methanol | 75°C | A standard and widely used method, effective for myrosinase inactivation. | [1][3] |
| Boiling Water Extraction | Water | 100°C | Comparable extraction efficiencies to hot methanol for some glucosinolates. | [1] |
| Ultrasound-Assisted Extraction (UAE) | 42% Ethanol | 43°C | Optimized conditions for cauliflower yielded high glucosinolate content with reduced extraction time. | [8] |
| Pressurized Liquid Extraction (PLE) | Methanol/Water | Optimized | A green and rapid method, showing better efficiency than conventional methods for Camelina sativa. | [11] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Glucosinolates from Cauliflower
| Parameter | Optimal Value |
| Ethanol Concentration | 42% |
| Extraction Temperature | 43°C |
| Extraction Time | 30 minutes |
| Source:[10][8] |
Detailed Experimental Protocols
Protocol 1: Cold Methanol Extraction of this compound
This protocol is adapted from a simplified and efficient method that avoids the need for freeze-drying and boiling solvents.[1][2]
Materials:
-
Plant material (fresh or frozen at -80°C)
-
Liquid nitrogen
-
80% Methanol (HPLC grade) in ultrapure water, pre-chilled to -20°C
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of frozen plant tissue.
-
Immediately place the tissue in a pre-chilled mortar and add liquid nitrogen.
-
Grind the tissue to a fine powder with the pestle.
-
Transfer the powdered sample to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol to the tube.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Place the tube on a shaker or rotator at 4°C for at least 30 minutes.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted glucosinolates.
-
The supernatant can be directly analyzed by HPLC or stored at -20°C.
Protocol 2: Hot Methanol Extraction (ISO 9167-1 Method Adaptation)
This protocol is based on the widely recognized ISO method for glucosinolate extraction.[3][13]
Materials:
-
Freeze-dried and finely ground plant material
-
70% Methanol (HPLC grade) in ultrapure water
-
Heating block or water bath set to 75°C
-
Microcentrifuge tubes (2 mL) with safety caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 50-100 mg of freeze-dried and finely ground plant material into a 2 mL microcentrifuge tube.[13]
-
Preheat the 70% methanol solution to 75°C.
-
Add 1 mL of the pre-heated 70% methanol to the sample tube.
-
Immediately vortex the tube for 30 seconds.
-
Place the tube in the heating block or water bath at 75°C for 10 minutes. Vortex briefly every 5 minutes.
-
After heating, allow the tube to cool to room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Collect the supernatant containing the glucosinolates for analysis.
Visualizations
Caption: General workflow for this compound extraction from plant material.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Ultrasound-Assisted Extraction of Glucosinolates from Upcycled Cauliflower Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pressurized liquid extraction of glucosinolates from Camelina sativa (L.) Crantz by-products: Process optimization and biological activities of green extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized extraction, separation and quantification of twelve intact glucosinolates in broccoli leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current analytical methods for determination of glucosinolates in vegetables and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
addressing Glucoarabin instability during sample storage and preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucoarabin. The information below addresses common challenges related to its instability during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as 9-methylsulfinylnonyl glucosinolate, is a type of glucosinolate, a class of secondary metabolites found in cruciferous plants. Its stability is a critical concern because it is highly susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results. The primary breakdown products of this compound, such as isothiocyanates and nitriles, have distinct biological activities, making the preservation of the parent compound essential for accurate research.
Q2: What are the primary causes of this compound degradation in samples?
There are two main causes of this compound degradation:
-
Enzymatic Degradation: The enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells, is released upon tissue damage (e.g., harvesting, grinding, or inadequate storage). Myrosinase hydrolyzes this compound into an unstable intermediate that can then form various breakdown products.
-
Thermal Degradation: High temperatures, particularly above 100°C, can cause the non-enzymatic degradation of this compound. Indole glucosinolates are generally more susceptible to thermal degradation than aliphatic ones like this compound.[1][2]
Q3: How can I prevent enzymatic degradation of this compound during sample collection and preparation?
The key to preventing enzymatic degradation is to inactivate myrosinase as quickly as possible. The following methods are recommended:
-
Flash Freezing: Immediately freeze plant material in liquid nitrogen upon collection. This rapidly halts all enzymatic activity. Samples should then be stored at -80°C.
-
Freeze-Drying (Lyophilization): This process involves freezing the sample and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. This not only inactivates myrosinase but also allows for safe tissue disruption at room temperature.
-
Boiling Solvents: For immediate extraction, homogenizing the sample directly in a boiling solvent, such as 70-80% methanol (B129727) or ethanol, will denature and inactivate myrosinase.
Q4: What are the optimal long-term storage conditions for samples intended for this compound analysis?
For long-term stability, samples should be stored under conditions that minimize both enzymatic and chemical degradation.
-
-80°C: Flash-frozen plant material should be stored at -80°C for the highest stability.
-
-20°C: Freeze-dried powder can be stored at -20°C for up to a year in a desiccated environment.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of this compound and should be avoided.[3]
Q5: How does pH affect this compound stability?
The pH of the extraction and storage solutions can influence the stability of this compound and the profile of its breakdown products.
-
Neutral to Slightly Acidic pH: Intact glucosinolates are generally most stable in neutral to slightly acidic conditions (pH 4-7).
-
Strongly Acidic Conditions (pH < 4): These conditions can favor the formation of nitriles upon myrosinase-mediated hydrolysis.
-
Alkaline Conditions (pH > 8): In alkaline conditions, isothiocyanate formation is generally favored during enzymatic hydrolysis. However, very high pH can lead to chemical degradation of glucosinolates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable this compound in extracted samples. | Myrosinase activity during sample preparation. | Immediately inactivate myrosinase upon sample collection using flash freezing, freeze-drying, or homogenization in a boiling solvent (e.g., 70-80% methanol). |
| Thermal degradation during processing. | Avoid exposing samples to temperatures above 100°C for prolonged periods. Use milder extraction and processing techniques where possible. | |
| Improper storage conditions. | Store flash-frozen samples at -80°C and freeze-dried samples at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles. | |
| High variability in this compound concentrations between replicate samples. | Incomplete myrosinase inactivation. | Ensure the chosen inactivation method is applied consistently and thoroughly to all samples. For boiling solvent methods, ensure the solvent remains at a rolling boil during homogenization. |
| Non-homogenous sample material. | Grind frozen or freeze-dried tissue to a fine, homogenous powder before extraction to ensure representative subsampling. | |
| Presence of unexpected degradation products (e.g., high levels of nitriles instead of isothiocyanates). | Sub-optimal pH during hydrolysis. | If intentional hydrolysis is desired, control the pH of the reaction. For isothiocyanate formation, a pH between 6.5 and 8 is generally favorable. Acidic conditions (pH < 4) will favor nitrile formation. |
| Presence of specifier proteins (e.g., Epithiospecifier Protein - ESP). | Mild heat treatment (around 60°C) can sometimes selectively inactivate ESP while retaining myrosinase activity, thus promoting isothiocyanate formation. |
Quantitative Data on Glucosinolate Stability
Disclaimer: Specific quantitative stability data for this compound is limited in the available literature. The following tables provide data for total aliphatic glucosinolates and other individual glucosinolates from various studies, which can serve as a proxy for estimating the stability of long-chain aliphatic glucosinolates like this compound.
Table 1: Effect of Storage Temperature on Total Aliphatic Glucosinolate Content in Pakchoi Leaves
| Storage Time (days) | Total Aliphatic Glucosinolates at 4°C (µmol/g DW) | Total Aliphatic Glucosinolates at 20°C (µmol/g DW) |
| 0 | 10.5 | 10.5 |
| 3 | 10.5 | 11.0 |
| 5 | 11.5 | 9.5 |
| 7 | 11.8 | 8.0 |
| 9 | 10.5 | 6.5 |
Data adapted from a study on pakchoi leaves. The stability of individual glucosinolates can vary.
Table 2: General Stability of Glucosinolates Under Different Cooking Conditions
| Cooking Method | Glucosinolate Retention |
| Steaming | High (up to 90% retention) |
| Microwaving | High (up to 90% retention) |
| Stir-frying | Moderate to Low (significant losses can occur) |
| Boiling | Low (significant leaching into water) |
This table provides a general overview. Actual retention depends on the specific vegetable matrix, cooking time, and temperature.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis with Myrosinase Inactivation
-
Sample Collection: Harvest fresh plant material.
-
Myrosinase Inactivation (Choose one method):
-
Method A: Flash Freezing (Recommended): Immediately immerse the plant material in liquid nitrogen until completely frozen. Store at -80°C until further processing.
-
Method B: Freeze-Drying: Freeze the samples as in Method A, then lyophilize until completely dry. Store the dried material in a desiccator at -20°C.
-
Method C: Boiling Solvent Inactivation: Heat 70-80% methanol to a rolling boil. Weigh the fresh plant material and immediately homogenize it in the boiling methanol (e.g., 1:10 sample-to-solvent ratio) for 5-10 minutes.
-
-
Homogenization:
-
For flash-frozen samples, grind the tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.
-
For freeze-dried samples, grind the dry tissue to a fine powder using a standard grinder.
-
-
Extraction:
-
To the powdered sample, add pre-heated (70-80°C) 70% methanol.
-
Vortex thoroughly and incubate at 70°C for 20 minutes, vortexing occasionally.
-
Centrifuge the sample to pellet the solid material.
-
Collect the supernatant for analysis. For quantitative analysis, a second extraction of the pellet may be necessary.
-
Protocol 2: Quantification of this compound using HPLC
-
Sample Preparation: Extract this compound from plant material using Protocol 1.
-
Desulfation (Optional but common for HPLC analysis):
-
The crude extract is passed through an anion-exchange column (e.g., DEAE-Sephadex A-25).
-
The column is washed to remove impurities.
-
A purified sulfatase solution is added to the column and allowed to react overnight to cleave the sulfate (B86663) group from the glucosinolates, forming desulfo-glucosinolates.
-
The desulfo-glucosinolates are then eluted from the column with ultrapure water.
-
-
HPLC Analysis:
-
Analyze the desulfated extract using a reverse-phase HPLC system with a C18 column.
-
Use a water/acetonitrile gradient for separation.
-
Detect the desulfo-glucosinolates using a UV detector, typically at 229 nm.
-
-
Quantification:
-
Identify the this compound peak by comparing the retention time with an authentic standard.
-
Quantify the concentration using a calibration curve generated from the standard.
-
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Recommended workflow for this compound sample preparation.
References
overcoming matrix effects in LC-MS/MS analysis of Glucoarabin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Glucoarabin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound, also known as 9-methylsulfinylnonylglucosinolate, is a long-chain aliphatic glucosinolate found in certain Brassicaceae family plants. Its analysis by LC-MS/MS can be challenging due to its polarity and the complexity of the plant matrix in which it is typically found. These factors can lead to significant matrix effects, impacting the accuracy and reproducibility of quantification.
Q2: What are matrix effects in the context of this compound analysis?
Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This interference can result in either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy and precision of quantitative analysis.[1] In electrospray ionization (ESI), commonly used for glucosinolate analysis, matrix effects are a significant concern.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of a this compound standard spiked into a blank matrix extract to the peak area of the same standard in a neat solvent. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative approach is the post-column infusion technique, where a constant flow of the analyte standard is introduced into the mass spectrometer. Dips or enhancements in the baseline signal when a blank matrix extract is injected reveal the retention times at which matrix components cause interference.
Q4: What are the common sources of matrix effects in plant sample analysis for this compound?
In the analysis of plant-derived samples, common sources of matrix effects include salts, sugars, lipids, pigments (like chlorophyll), and other secondary metabolites that are co-extracted with this compound. These compounds can compete with this compound for ionization in the ESI source, often leading to ion suppression.
Q5: How can a stable isotope-labeled internal standard (SIL-IS) help in my this compound analysis?
A stable isotope-labeled internal standard for this compound is the ideal tool to compensate for matrix effects. Since a SIL-IS has the same physicochemical properties as this compound, it will be affected by matrix effects in the same way. By adding a known amount of the SIL-IS to the sample early in the workflow, the ratio of the analyte to the SIL-IS can be used for accurate quantification, as this ratio will remain constant even if both signals are suppressed or enhanced.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound LC-MS/MS analysis.
Problem: Poor signal intensity, inconsistent peak areas, or high variability between injections.
Possible Cause: Significant and variable matrix effects between samples.
Solutions:
-
Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.
-
Optimize Sample Preparation: A more rigorous sample cleanup is often the most effective solution.
-
Solid-Phase Extraction (SPE): Highly effective at removing interfering matrix components. Weak anion exchange (WAX) SPE is particularly suitable for anionic glucosinolates like this compound.
-
Liquid-Liquid Extraction (LLE): Can be used, but may require optimization to ensure good recovery of the polar this compound.
-
Protein Precipitation (PPT): Generally less effective for complex plant matrices but can be a first step.
-
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering regions of the chromatogram. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C18 or HILIC column), or modifying the flow rate.[2]
-
Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of interfering compounds, but may also compromise the sensitivity of the assay for low-level quantification.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Glucosinolate Analysis
| Sample Preparation Method | Principle | Typical Recovery Range for Aliphatic Glucosinolates (%) | Efficacy in Reducing Matrix Effects | Key Considerations |
| Methanol (B129727) Extraction | Extraction of glucosinolates using a heated methanol/water mixture to inactivate myrosinase and solubilize the analytes. | 74 - 119%[1] | Low to Moderate | Simple and widely used, but may co-extract a significant amount of matrix components. |
| Solid-Phase Extraction (SPE) - Anion Exchange | Anionic glucosinolates are retained on a positively charged sorbent, while neutral and cationic interferences are washed away. | 88 - 105%[3] | High | Highly effective for cleaning up complex plant extracts. Requires method development for selection of appropriate sorbent and elution conditions. |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between two immiscible liquid phases to separate it from interfering compounds. | Variable, depends on solvent system | Moderate | Optimization of solvent polarity and pH is crucial for good recovery. |
| Protein Precipitation (PPT) | Removal of proteins from the sample extract by adding a precipitating agent (e.g., acetonitrile, methanol). | Not directly applicable to all plant matrices | Low | Primarily used for biological fluids; less effective for the diverse interferences in plant extracts. |
Note: Recovery and matrix effect values can be highly dependent on the specific plant matrix and the analytical method used. The data presented is a general guide based on studies of various aliphatic glucosinolates.
Experimental Protocols
Protocol 1: General Methanol Extraction for Glucosinolates from Plant Material
-
Homogenization: Homogenize fresh or freeze-dried plant material to a fine powder.
-
Extraction: To approximately 100 mg of homogenized plant material, add 1 mL of 70% methanol (v/v) pre-heated to 70°C.
-
Incubation: Vortex the mixture and incubate at 70°C for 20 minutes to inactivate myrosinase.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Collection: Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 1 mL of 70% methanol, and the supernatants combined.
-
Filtration: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound Extract
This protocol utilizes a weak anion exchange (WAX) SPE cartridge.
-
Conditioning: Condition the WAX SPE cartridge (e.g., 60 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of the initial mobile phase of your LC method or a weak buffer (e.g., 2% formic acid).
-
Loading: Load the filtered plant extract (from Protocol 1) onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak solvent (e.g., 2% formic acid) to remove neutral and weakly retained impurities.
-
Elution: Elute the retained glucosinolates, including this compound, with 2 mL of a stronger basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): A known concentration of this compound standard in the mobile phase.
-
Set B (Blank Matrix Extract): An extract of a blank plant matrix (known not to contain this compound) prepared using your chosen extraction method.
-
Set C (Post-Spiked Matrix): The blank matrix extract (Set B) spiked with the same known concentration of this compound standard as in Set A.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
enhancing the sensitivity of Glucoarabin detection in analytical methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Glucoarabin detection in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound detection?
A1: The most prominently used analytical techniques for the detection and quantification of this compound, a type of glucosinolate, include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and cost.[3]
Q2: How can I improve the sensitivity of my HPLC analysis for this compound?
A2: To enhance sensitivity in HPLC analysis, consider the following:
-
Sample Preparation: Optimize extraction protocols to ensure maximum recovery of this compound. Techniques like desulfurization can improve chromatographic separation by reducing the polarity of the molecule.[4] However, be aware that this process can be a source of variability.[1]
-
Column Selection: Utilize a column with high resolving power, such as a C18 reversed-phase column, to achieve good separation from other matrix components.[4]
-
Detector Wavelength: Ensure the UV detector is set to the optimal wavelength for desulfoglucosinolates, which is typically around 229 nm.[5]
-
Gradient Elution: Employ a well-defined gradient elution program to effectively separate this compound from interfering compounds.[5]
Q3: What are the advantages of using LC-MS for this compound detection?
A3: LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1] This technique offers high sensitivity and specificity, allowing for the simultaneous identification and quantification of multiple glucosinolates, including this compound, even at trace levels.[1][3] The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity.[6][7]
Q4: Is ELISA a suitable method for high-throughput screening of this compound?
A4: Yes, ELISA is a rapid, cost-effective, and simple technique that is well-suited for high-throughput screening of glucosinolates like this compound.[1][8] It relies on the specific binding between an antibody and the target molecule, providing high sensitivity.[1] However, potential limitations include cross-reactivity with other structurally similar glucosinolates and the need for specific antibody development.[1]
Q5: How does sample preparation affect the sensitivity of this compound detection?
A5: Sample preparation is a critical step that significantly impacts the accuracy and sensitivity of this compound detection.[1] Inactivating the endogenous myrosinase enzyme during sample disruption is crucial to prevent the hydrolysis of glucosinolates.[9] This is often achieved by using boiling methanol (B129727) or water during extraction.[9] Proper extraction and cleanup procedures, such as solid-phase extraction (SPE), can remove interfering matrix components, thereby enhancing detection sensitivity.[10]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient elution program. Ensure the mobile phase is properly degassed. |
| Column degradation. | Replace the HPLC column. Use a guard column to protect the analytical column. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal detector wavelength. | Set the UV detector to 229 nm for desulfoglucosinolates.[5] |
| Incomplete desulfation. | Ensure the sulfatase enzyme is active and the reaction conditions are optimal. However, be aware of potential side-reactions.[1] | |
| Analyte degradation during sample preparation. | Inactivate myrosinase by heating the sample in 70% methanol at 70°C.[4] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature (e.g., 40°C).[5] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
LC-MS/MS Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components interfering with ionization. | Optimize the chromatographic separation to separate this compound from interfering compounds.[4] |
| Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard.[11] | ||
| Low Signal Intensity | Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Suboptimal MRM transitions. | Perform a compound optimization to determine the most sensitive precursor and product ion transitions for this compound.[12] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system regularly. |
| Improper sample cleanup. | Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[10] |
ELISA Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | Insufficient washing. | Increase the number of washing steps and ensure complete removal of wash buffer.[13] |
| Non-specific binding of antibodies. | Use a suitable blocking agent, such as Synblock, which can be more effective than BSA.[14] | |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile technique. | |
| Low Signal / Poor Sensitivity | Inactive enzyme conjugate. | Ensure proper storage and handling of the enzyme conjugate. |
| Suboptimal incubation times or temperatures. | Follow the protocol's recommendations for incubation steps. | |
| Incorrect antibody concentration. | Optimize the concentrations of the capture and detection antibodies. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or ensure a humid environment during incubation. |
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for glucosinolates using different analytical methods. These values can serve as a benchmark for evaluating the sensitivity of your own assays.
| Analytical Method | Analyte(s) | LOD | LOQ | Reference |
| LC-MS/MS | 8 Intact Glucosinolates | 0.04 - 0.19 µg/g | 0.13 - 0.62 µg/g | [4][15] |
| UHPLC-MS/MS | 13 Intact Glucosinolates | - | 5.72 - 17.40 nmol/g (dry weight) | [12] |
| HILIC-MS/MS | 22 Intact Glucosinolates | 0.001 - 0.028 µg/g (dry weight) | 0.003 - 0.093 µg/g (dry weight) | [16] |
| HPLC-DAD-qTOF | Glucosinolates | 0.1 - 0.37 mg/kg (dried weight) | 1.0 - 3.7 mg/kg (dried sample) | [17] |
| Direct-Infusion MS | Glucosinolates | 1 nM | - | [18] |
Experimental Protocols
Detailed Protocol for HPLC Analysis of Desulfo-Glucoarabin
This protocol is based on a widely used method for glucosinolate analysis.[5]
-
Sample Preparation and Extraction:
-
Weigh approximately 100 mg of freeze-dried and finely ground plant material into a 2 mL tube.
-
Add 1 mL of 70% methanol and heat at 70°C for 10 minutes to inactivate myrosinase.[4]
-
Centrifuge at 2,700 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Desulfation:
-
Prepare an ion-exchange column (e.g., DEAE-Sephadex A-25).
-
Load the supernatant onto the column. The negatively charged sulfate (B86663) group of this compound will bind to the column material.
-
Wash the column with water and then with a 20 mM sodium acetate (B1210297) buffer.
-
Add a purified sulfatase solution and allow it to react overnight to cleave the sulfate group.
-
-
Elution and Analysis:
-
Elute the desulfo-Glucoarabin from the column with ultrapure water.
-
Freeze-dry the eluate and then reconstitute it in a known volume of water.
-
Analyze the sample using a reversed-phase HPLC system with a C18 column.
-
Use a gradient of acetonitrile (B52724) and water as the mobile phase.
-
Set the column temperature to 40°C.
-
Detect the desulfo-Glucoarabin at 229 nm.[5]
-
Detailed Protocol for LC-MS/MS Analysis of Intact this compound
This protocol allows for the analysis of intact glucosinolates without the need for desulfation.[4]
-
Sample Preparation and Extraction:
-
Grind approximately 5 mg of dried root sample to a fine powder.
-
Heat the homogenized sample at 70°C for 10 minutes in 1 mL of 70% aqueous methanol to inactivate myrosinase.[4]
-
Vortex, sonicate for 5 minutes, and then shake the tubes.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 analytical column (e.g., Synergi Fusion-RP) for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol with 0.1% acetic acid.
-
Inject the sample extract into the LC-MS/MS system.
-
Operate the mass spectrometer in negative ion mode.
-
For quantification, use the Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for this compound. A characteristic transition for glucosinolates is the fragmentation of the deprotonated molecule to m/z 97 ([SO4H]⁻).[7]
-
Detailed Protocol for ELISA of this compound
This protocol outlines the general steps for a competitive ELISA.
-
Plate Coating:
-
Coat the wells of a microtiter plate with a specific anti-Glucoarabin antibody.
-
Incubate and then wash the plate to remove unbound antibody.
-
Block the remaining protein-binding sites in the wells with a suitable blocking buffer.
-
-
Competitive Reaction:
-
Add your sample extract and a known amount of enzyme-conjugated this compound to the wells.
-
Incubate to allow the free this compound from the sample and the enzyme-conjugated this compound to compete for binding to the coated antibody.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a substrate that will be converted by the enzyme into a colored product.
-
Stop the enzyme reaction after a specific time.
-
Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[19]
-
Visualizations
Caption: Workflow for HPLC-based detection of this compound.
Caption: Workflow for LC-MS/MS-based detection of intact this compound.
Caption: Principle of competitive ELISA for this compound detection.
References
- 1. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Current analytical methods for determination of glucosinolates in vegetables and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Identification and elimination of false-positives in an ELISA-based system for qualitative assessment of glycoconjugate binding using a selection of plant lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. food.r-biopharm.com [food.r-biopharm.com]
resolving co-elution issues of Glucoarabin with interfering compounds
Welcome to the Technical Support Center for the analysis of Glucoarabin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic analysis of this compound, with a specific focus on resolving co-elution with interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound, also known as 9-methylsulfinylnonyl glucosinolate, is a type of aliphatic glucosinolate found in various cruciferous plants. Glucosinolates and their hydrolysis products, such as isothiocyanates, are of significant interest in drug development and nutritional science due to their potential health benefits, including anti-cancer and anti-inflammatory properties.[1][2][3][4][5] Accurate quantification of this compound is crucial for understanding its biological activity, ensuring the quality and consistency of plant-based products, and conducting reliable preclinical and clinical research.
Q2: What are the common analytical methods for this compound analysis?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used techniques for the analysis of glucosinolates, including this compound.[6]
-
HPLC: Often coupled with Ultraviolet (UV) detection at 229 nm, HPLC is a robust method for quantifying desulfated glucosinolates.[7][8] Reversed-phase columns, such as C18, are commonly employed.[9][10]
-
LC-MS/MS: This technique offers higher sensitivity and selectivity, allowing for the direct analysis of intact glucosinolates and their identification based on mass-to-charge ratio (m/z).[6][11] Multiple Reaction Monitoring (MRM) mode in LC-MS/MS provides excellent quantitative accuracy, even in complex matrices.[9][11]
Q3: What does "co-elution" mean in the context of this compound analysis?
Co-elution occurs when this compound and one or more interfering compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram. This can lead to inaccurate quantification and misidentification of the target analyte. Interfering compounds can include other structurally similar glucosinolates, plant metabolites, or matrix components.
Q4: Which compounds are likely to co-elute with this compound?
This compound is an aliphatic glucosinolate with a nine-carbon chain. Other aliphatic glucosinolates with similar chain lengths and polarities are potential candidates for co-elution. These may include:
-
Glucohirsutin (8-methylsulfinyloctyl glucosinolate): With a slightly shorter carbon chain.[8]
-
Glucosiberin (7-methylsulfinylheptyl glucosinolate): With a shorter carbon chain.[8]
-
10-(methylsulfinyl)decyl glucosinolate: With a slightly longer carbon chain.[12]
The specific interfering compounds will depend on the plant matrix being analyzed.
Q5: How can I confirm if I have a co-elution problem?
Several signs can indicate a co-elution issue:
-
Poor peak shape: Look for peak fronting, tailing, or the presence of shoulders on the this compound peak.
-
Inconsistent peak area: If the peak area of this compound varies significantly between runs despite consistent injection volumes, it could be due to a co-eluting interference affecting ionization in the mass spectrometer.
-
Mass spectral impurity: When using an MS detector, examine the mass spectrum across the peak. If the spectrum is not consistent, it suggests the presence of more than one compound.
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues during the HPLC or LC-MS analysis of this compound.
Step 1: System Suitability Check
Before modifying your analytical method, ensure your chromatography system is performing optimally.
-
Check Peak Shape with a Standard: Inject a pure standard of this compound (if available). If the peak shape is still poor, the issue may be with the column or system, not co-elution from a matrix.
-
Column Health: A contaminated or old column can lead to peak broadening and poor resolution. Try flushing the column with a strong solvent or replace it if necessary.
-
System Connections: Ensure all fittings and tubing are properly connected to minimize dead volume, which can cause peak distortion.
Step 2: Method Optimization
If the system is functioning correctly, the next step is to optimize the chromatographic method to improve the separation of this compound from interfering compounds.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice versa. These solvents have different selectivities and can alter the elution order of compounds.
-
Adjust the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks. For example, if your current gradient is a rapid increase in the organic phase, try a slower, more gradual increase.
-
Modify the Aqueous Phase pH: For ion-pair chromatography, the pH of the mobile phase can significantly influence the retention and selectivity of anionic compounds like glucosinolates.[13]
-
Different C18 Columns: Not all C18 columns are the same. A column with a different bonding chemistry or end-capping can provide different selectivity.
-
Alternative Column Chemistries: If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column. A mixed-mode reversed-phase/weak anion-exchange column has been shown to be effective in separating glucosinolates.[10]
-
Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase, which can sometimes improve resolution.
Step 3: Enhancing Detection Specificity (for LC-MS)
If complete chromatographic separation is not achievable, a mass spectrometer can be used to differentiate between co-eluting compounds.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar masses.
-
Optimize MS/MS Parameters: In a tandem mass spectrometer, use Multiple Reaction Monitoring (MRM) to selectively detect a specific precursor-to-product ion transition for this compound. This is highly specific and can often eliminate interference from co-eluting compounds, provided they do not have the same transition.
Data Presentation
The following tables provide examples of quantitative data for the analysis of various glucosinolates, which can be used as a reference for method development.
Table 1: Example HPLC-UV (229 nm) Retention Times for Desulfoglucosinolates
| Glucosinolate | Abbreviation | Retention Time (min) |
| Progoitrin | PRO | ~12 |
| Glucoraphanin | RAPH | ~14 |
| Sinigrin | SIN | ~16 |
| Gluconapin | GNA | ~18 |
| Glucoiberverin | IBV | ~20 |
| Glucobrassicanapin | GBN | ~22 |
| Glucoerucin | ERU | ~23 |
| This compound | ARA | ~26 |
| Glucohirsutin | HIR | ~25 |
| Glucosiberin | SBE | ~24 |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase conditions.[8]
Table 2: Example LC-MS/MS Parameters for Intact Glucosinolates
| Glucosinolate | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |
| Glucoiberin | 3msp | 390.0 | 97.0 |
| Glucoraphanin | 4msb | 436.0 | 97.0 |
| Gluconapin | 3but | 372.0 | 97.0 |
| Glucoerucin | 4mtb | 420.1 | 97.0 |
| Glucobrassicin | I3M | 447.0 | 97.0 |
| 4-methoxyglucobrassicin | 4MOI3M | 477.0 | 97.0 |
| Neoglucobrassicin | NMOI3M | 477.0 | 97.0 |
| This compound | ARA | 506.1 | 97.0 |
Note: The characteristic product ion at m/z 97 corresponds to the sulfate (B86663) group [SO3H]⁻.[9][11][12]
Experimental Protocols
Protocol 1: Extraction of Glucosinolates from Plant Material
This protocol describes a general method for extracting glucosinolates from plant tissues.
-
Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.
-
Extraction: a. Weigh approximately 100 mg of the powdered sample into a centrifuge tube. b. Add 1 mL of 70% methanol pre-heated to 70°C. c. Vortex the mixture for 1 minute. d. Place the tube in a 70°C water bath for 5 minutes to inactivate the myrosinase enzyme. e. Centrifuge at 10,000 x g for 10 minutes. f. Collect the supernatant. g. Repeat the extraction on the pellet with another 1 mL of 70% methanol. h. Combine the supernatants.
-
Purification (Optional but Recommended for HPLC-UV): a. The combined supernatant can be further purified using a solid-phase extraction (SPE) column (e.g., DEAE Sephadex A-25) to remove interfering compounds.
Protocol 2: HPLC-UV Analysis of Desulfoglucosinolates
This protocol is for the analysis of glucosinolates after enzymatic desulfation.
-
Desulfation: a. Add a purified sulfatase enzyme solution to the glucosinolate extract and incubate overnight at room temperature.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be 0-20% B over 20 minutes, then a wash with a higher percentage of B, followed by re-equilibration. The gradient should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 229 nm.
-
-
Quantification: Use an external standard of desulfo-sinigrin to create a calibration curve. Relative response factors may be needed for accurate quantification of other glucosinolates.
Protocol 3: LC-MS/MS Analysis of Intact Glucosinolates
This protocol is for the direct analysis of intact glucosinolates.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient needs to be developed to separate the glucosinolates of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each glucosinolate (see Table 2).
-
-
Quantification: Use an external standard curve for each glucosinolate or a representative internal standard (e.g., sinigrin) for semi-quantitative analysis.
Signaling Pathway and Workflow Diagrams
The biological effects of this compound are primarily mediated through its hydrolysis product, 9-methylsulfinylnonyl isothiocyanate. This isothiocyanate can modulate key cellular signaling pathways involved in inflammation and oxidative stress responses, such as the NF-κB and Nrf2 pathways.
Caption: Workflow of this compound hydrolysis to its bioactive isothiocyanate.
Caption: Modulation of Nrf2 and NF-κB signaling pathways by this compound's isothiocyanate.
References
- 1. Frontiers | Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing [frontiersin.org]
- 2. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Profiling of Glucosinolates and Flavonoids in Rorippa indica (Linn.) Hiern. (Cruciferae) by UHPLC-PDA-ESI/HRMSn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Mobile-Phase Composition for Glucoarabin Chromatography
Welcome to the technical support center for optimizing mobile-phase composition in Glucoarabin chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound chromatography?
For the separation of polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique.[1] A typical starting mobile phase for HILIC is a high concentration of a polar organic solvent with a small amount of aqueous buffer.[1] A suggested initial condition is an isocratic mobile phase of 15 mM ammonium (B1175870) formate (B1220265) at pH 4.5 in a 70:30 (v/v) acetonitrile (B52724):water mixture.[2]
Q2: How does the organic solvent concentration affect the retention of this compound?
In HILIC, increasing the percentage of the organic solvent (typically acetonitrile) in the mobile phase leads to an increased retention time for hydrophilic compounds like this compound.[1][2] This is because the analyte partitions into the aqueous layer adsorbed on the polar stationary phase. A higher organic content in the mobile phase strengthens this partitioning, resulting in longer retention.
Q3: What are common organic solvents and additives used in the mobile phase for this compound analysis?
Acetonitrile is the most commonly used organic solvent in HILIC due to its low viscosity and UV transparency.[3] Methanol can also be used and may offer different selectivity.[4][5] Mobile phase additives are crucial for good peak shape and reproducible results.[6] Common additives include volatile salts like ammonium formate or ammonium acetate, which help control pH and ionic strength.[2][7] Acids like formic acid or acetic acid can also be used to control the pH of the mobile phase, which is important for the ionization state of the analyte and the stationary phase.[8][9]
Q4: Should I use an isocratic or gradient elution for this compound analysis?
The choice between isocratic and gradient elution depends on the complexity of the sample.
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures where all components can be adequately separated with a single solvent ratio.[3]
-
Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the aqueous content), is ideal for complex samples containing compounds with a wide range of polarities.[3][10] A gradient allows for the elution of strongly retained components in a reasonable time while still providing good resolution for early-eluting peaks.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound chromatography.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary interactions: The analyte may be interacting with active sites on the stationary phase, such as residual silanols.
-
Column overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization of the analyte and the stationary phase, leading to peak tailing.
Solutions:
-
Adjust mobile phase pH: Ensure the mobile phase pH is appropriate for this compound and the stationary phase. For silica-based columns, a pH below 4-5 will keep the silanols protonated and reduce interactions with negatively charged analytes.[1]
-
Add competing agents: Including a small amount of a competing base, like triethylamine, in the mobile phase can help to block active sites on the stationary phase and improve the peak shape of basic analytes.[11]
-
Reduce sample concentration: Try diluting the sample to see if the peak shape improves.
-
Change organic modifier: Switching from acetonitrile to methanol, or vice versa, can sometimes improve peak shape due to different interactions.[11]
Problem 2: Inconsistent Retention Times
Possible Causes:
-
Unstable pump flow rate: The HPLC pump may not be delivering a consistent flow of the mobile phase.
-
Fluctuations in mobile phase composition: Inaccurate mixing of solvents can lead to shifts in retention time.
-
Column equilibration: The column may not be fully equilibrated with the mobile phase between injections.
-
Temperature fluctuations: Changes in column temperature can affect retention times.
Solutions:
-
Check the pump: Ensure the pump is functioning correctly and that there are no leaks.
-
Degas the mobile phase: Dissolved gases in the mobile phase can cause pump issues.
-
Ensure proper mixing: If preparing the mobile phase manually, ensure accurate measurements. For online mixing, check the proportioning valves.
-
Allow for sufficient equilibration time: Especially when using a new mobile phase or after a gradient, allow enough time for the column to equilibrate before the next injection.
-
Use a column oven: Maintaining a constant column temperature will improve the reproducibility of retention times.[12]
Problem 3: No Peaks or Very Small Peaks
Possible Causes:
-
Injection issue: The sample may not have been injected correctly.
-
Detector issue: The detector may not be set to the correct wavelength or may be malfunctioning.
-
Sample degradation: The analyte may not be stable in the sample solvent or mobile phase.
-
Strong sample retention: The analyte may be irreversibly adsorbed to the column.
Solutions:
-
Verify injection: Check the autosampler for any errors and ensure the syringe is drawing and dispensing the correct volume.
-
Check detector settings: Confirm that the detector is on and set to an appropriate wavelength for this compound.
-
Investigate sample stability: Prepare a fresh sample and inject it immediately.
-
Use a stronger mobile phase: If the analyte is strongly retained, a mobile phase with a higher elution strength may be needed to elute it from the column. In HILIC, this would mean a higher aqueous content.
Data Presentation
Table 1: Effect of Acetonitrile Concentration on the Resolution of Glucosinolates (Analogous to this compound) in HILIC
| Acetonitrile Concentration (%) | Resolution (Rs) | Elution Time |
| 70 | 1.21 | Normal |
| 75 | 1.58 | Increased |
| 80 | 2.20 | Significantly Increased |
Data adapted from a study on glucosinolate separation, demonstrating the general principle of HILIC.[2]
Experimental Protocols
Protocol 1: Basic Isocratic HILIC Method for this compound
-
Column: A zwitterionic HILIC column (e.g., ZIC-HILIC) with dimensions of 150 x 4.6 mm and a 5 µm particle size is recommended.[2]
-
Mobile Phase: Prepare a mobile phase consisting of 15 mM ammonium formate in a 70:30 (v/v) acetonitrile:water mixture. Adjust the pH to 4.5.[2]
-
Flow Rate: Set the flow rate to 0.5 mL/min.[2]
-
Column Temperature: Maintain the column temperature at 25°C.[2]
-
Detection: Use a photodiode array (PDA) detector, monitoring at a primary wavelength of 235 nm.[2]
-
Injection Volume: Inject an appropriate volume of the sample (e.g., 5-10 µL).
Visualizations
Caption: Workflow for optimizing mobile phase composition in HILIC.
Caption: Troubleshooting guide for common chromatography problems.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Improved Hydrophilic Interaction Chromatography Method for the Identification and Quantification of Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mastelf.com [mastelf.com]
- 4. Optimizing Analysis Conditions, Part 1: Mobile Phase | Malvern Panalytical [malvernpanalytical.com]
- 5. It is all about the solvent: on the importance of the mobile phase for ZIC-HILIC glycopeptide enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. lcms.cz [lcms.cz]
- 8. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
minimizing degradation of Glucoarabin during enzymatic assays
Welcome to the technical support center for minimizing the degradation of Glucoarabin during enzymatic assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern in enzymatic assays?
This compound, also known as 9-methylsulfinylnonyl glucosinolate, is a type of glucosinolate found in certain plants. Its degradation is a significant concern because it is catalyzed by the enzyme myrosinase, which is often released from plant tissues during sample preparation. This enzymatic breakdown can lead to inaccurate quantification of this compound and the formation of various degradation products, compromising experimental results.
Q2: What are the primary factors that lead to this compound degradation?
The primary causes of this compound degradation are:
-
Enzymatic Degradation: The enzyme myrosinase, naturally present in plants containing this compound, hydrolyzes it upon tissue damage.
-
Thermal Degradation: High temperatures, particularly above 100°C, can cause the non-enzymatic breakdown of this compound.[1][2]
-
pH-Mediated Degradation: Extreme pH conditions, especially alkaline pH (e.g., pH 10), can lead to the chemical degradation of this compound.[1][3]
Q3: How can I prevent enzymatic degradation of this compound during sample preparation?
The most critical step is to inactivate myrosinase as quickly as possible after sample collection. The two most effective methods are:
-
Flash-Freezing: Immediately freezing the plant material in liquid nitrogen.
-
Boiling Solvents: Homogenizing the fresh plant material directly in a boiling solvent, such as 70% methanol (B129727).[4]
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays involving this compound.
Problem 1: Low or no detectable this compound in my samples.
-
Possible Cause: Incomplete inactivation of myrosinase during sample preparation.
-
Solution: Ensure rapid and thorough inactivation of myrosinase immediately after harvesting. For fresh tissue, plunge it into liquid nitrogen until completely frozen and store at -80°C. Alternatively, homogenize the tissue directly in boiling 70% methanol for at least 5-10 minutes.[4]
-
Possible Cause: Degradation due to improper storage.
-
Solution: Store purified this compound and samples at or below -20°C. Avoid repeated freeze-thaw cycles.
-
Possible Cause: Suboptimal extraction procedure.
-
Solution: Use a validated extraction protocol. A common method involves homogenization in hot methanol, followed by purification on an ion-exchange column.
Problem 2: High variability in results between replicate samples.
-
Possible Cause: Inconsistent myrosinase inactivation.
-
Solution: Standardize the inactivation procedure for all samples. Ensure the time from harvesting to inactivation is consistent.
-
Possible Cause: Incomplete homogenization of the sample.
-
Solution: Ensure the plant tissue is finely and uniformly ground to a powder, especially when working with frozen samples.
-
Possible Cause: Pipetting errors or inaccurate dilutions.
-
Solution: Use calibrated pipettes and perform dilutions carefully. Prepare a master mix for reagents where possible to minimize variability.
Problem 3: Unexpected peaks in my HPLC chromatogram.
-
Possible Cause: Formation of this compound degradation products.
-
Solution: The presence of unexpected peaks may indicate that myrosinase was not fully inactivated. Review and optimize your inactivation protocol. The identity of these peaks can sometimes be inferred from their retention times and UV spectra, which may correspond to isothiocyanates, nitriles, or other breakdown products.
-
Possible Cause: Contamination of reagents or equipment.
-
Solution: Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned.
Data Presentation
Table 1: Effect of Temperature on Myrosinase Activity
| Temperature (°C) | Relative Myrosinase Activity | Notes |
| 30 | Optimal | Activity is generally highest around this temperature for broccoli myrosinase.[3][4] |
| 37 | High | Often used for enzymatic assays to ensure a robust reaction rate.[5] |
| 45 | High | Myrosinase activity remains high. |
| 60-65 | Reduced | Significant reduction in myrosinase activity is observed. |
| >80 | Inactivated | Myrosinase is generally considered to be inactivated at these temperatures.[6] |
Table 2: Effect of pH on Myrosinase Activity and this compound Stability
| pH | Myrosinase Activity | This compound Stability (Non-enzymatic) | Notes |
| 3.0 | Low | Stable | At acidic pH, myrosinase activity is significantly reduced.[7] |
| 5.0 - 6.0 | Moderate to High | Stable | Myrosinase activity increases as the pH approaches neutral. |
| 6.5 - 7.0 | Optimal | Stable | This is the optimal pH range for broccoli myrosinase activity.[3][4] |
| >8.0 | Moderate | Stable | Myrosinase activity begins to decline in alkaline conditions. |
| 10.0 | Low | Degradation | Chemical degradation of this compound can occur at high alkaline pH.[1][3] |
Experimental Protocols
Protocol 1: Myrosinase Inactivation and this compound Extraction
This protocol describes the steps to inactivate myrosinase and extract intact this compound from plant tissue.
-
Sample Collection and Inactivation:
-
Method A: Flash-Freezing (Recommended)
-
Harvest fresh plant material.
-
Immediately immerse the tissue in liquid nitrogen until it is completely frozen.
-
Store the frozen samples at -80°C until further processing.
-
-
Method B: Boiling Solvent
-
Heat 70% (v/v) methanol to boiling (approximately 70-80°C).
-
Weigh the fresh plant material and immediately homogenize it in the boiling methanol (e.g., 1:10 w/v).
-
Continue heating and homogenizing for 5-10 minutes to ensure complete myrosinase inactivation.[6]
-
-
-
Homogenization (for Flash-Frozen Samples):
-
Keep the samples frozen on dry ice.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Add the frozen powder to pre-heated 70% methanol (70°C).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate at 70°C for 20 minutes, with occasional vortexing.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant containing the extracted glucosinolates.
-
Protocol 2: Enzymatic Assay of this compound using HPLC
This protocol outlines the quantification of this compound using a purified myrosinase enzyme and subsequent HPLC analysis. This is typically performed on a purified this compound sample.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM sodium acetate, pH 5.5).[4]
-
In a microcentrifuge tube, add a known concentration of your purified this compound sample.
-
Add a purified myrosinase solution to the tube to initiate the enzymatic reaction. The final enzyme concentration should be optimized for your specific assay conditions.
-
Incubate the reaction at a controlled temperature, typically 37°C, for a defined period (e.g., 30 minutes).[5]
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by heat inactivation (e.g., boiling for 5 minutes).
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixture to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile (B52724) with 0.1% trifluoroacetic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 229 nm.[4]
-
Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of a this compound standard.
-
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Workflow for this compound enzymatic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Long-chain Glucosinolates from Arabis turrita: Enzymatic and Non-enzymatic Degradations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
selecting the appropriate column for robust Glucoarabin analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate column for robust Glucoarabin analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a type of glucosinolate, a class of secondary metabolites found in cruciferous plants. The analysis of this compound and other glucosinolates is crucial for understanding their roles in plant defense, as well as their potential health benefits and anti-nutritional effects in humans and animals.
Q2: What are the primary HPLC methods for this compound analysis?
There are two main approaches for analyzing this compound and other glucosinolates using High-Performance Liquid Chromatography (HPLC):
-
Analysis of Intact Glucosinolates: This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate the highly polar, intact glucosinolates.
-
Analysis of Desulfoglucosinolates: This more traditional method involves an enzymatic desulfation step to remove the polar sulfate (B86663) group, followed by separation of the less polar desulfoglucosinolates using a reversed-phase C18 column.[1][2]
Q3: Which column is better for this compound analysis: HILIC or C18?
The choice between a HILIC and a C18 column depends on the specific goals of the analysis.
-
HILIC columns are ideal for analyzing intact this compound, preserving its native structure. This is advantageous when the biological activity of the intact molecule is of interest.
-
C18 columns are used for the analysis of desulfated this compound. This method is well-established, robust, and often provides excellent separation of various glucosinolates.[1][2] For many routine quantification applications, the C18 method after desulfation is a reliable choice.
Column Selection Guide
Choosing the right column is critical for successful this compound analysis. The following decision tree can guide you through the selection process.
Caption: Decision tree for selecting the appropriate HPLC column.
Quantitative Data Presentation
The following tables summarize the expected performance characteristics of HILIC and C18 columns for glucosinolate analysis.
Table 1: Column Performance Comparison
| Parameter | HILIC Column (for Intact Glucosinolates) | Reversed-Phase C18 Column (for Desulfoglucosinolates) |
| Analyte Polarity | High | Moderate to Low |
| Retention Mechanism | Partitioning into a water-enriched layer on the polar stationary phase | Hydrophobic interactions with the non-polar stationary phase |
| Typical Mobile Phase | High organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer | Aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Peak Shape | Can be prone to tailing for certain compounds, requires careful method development | Generally provides good peak symmetry |
| Selectivity | Orthogonal to reversed-phase, beneficial for separating highly polar compounds | Excellent for separating a wide range of desulfoglucosinolates |
| Method Robustness | Can be sensitive to mobile phase composition and column equilibration | Well-established and generally robust methods |
Table 2: Typical Chromatographic Parameters
| Parameter | HILIC Method | C18 Method (Desulfated) |
| Column | Zwitterionic or Amide-based HILIC, 2.1-4.6 mm ID, 1.7-5 µm particle size | C18, 2.1-4.6 mm ID, 1.8-5 µm particle size |
| Mobile Phase A | Water with buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) | Water with buffer or acid (e.g., formic acid) |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol (B129727) |
| Gradient | Decreasing organic solvent concentration | Increasing organic solvent concentration |
| Flow Rate | 0.2 - 1.0 mL/min | 0.2 - 1.0 mL/min |
| Detection | UV at 229 nm or Mass Spectrometry (MS) | UV at 229 nm or Mass Spectrometry (MS) |
Troubleshooting Guides
HILIC Column Troubleshooting
Caption: Troubleshooting common issues in HILIC analysis.
C18 Column Troubleshooting
Caption: Troubleshooting common issues in C18 analysis.
Experimental Protocols
Protocol 1: Analysis of Intact Glucosinolates using HILIC
This protocol is adapted for the analysis of intact glucosinolates.
1. Sample Extraction:
- Homogenize 100 mg of freeze-dried plant material in 2 mL of 70% methanol at 70°C for 5 minutes to inactivate myrosinase.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant and filter through a 0.22 µm syringe filter.
2. HPLC-HILIC Conditions:
- Column: HILIC column (e.g., Zwitterionic or Amide phase), 100 mm x 2.1 mm, 1.7 µm.
- Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 5.5.
- Mobile Phase B: Acetonitrile.
- Gradient:
- 0-1 min: 95% B
- 1-8 min: 95% to 60% B
- 8-10 min: 60% B
- 10-10.1 min: 60% to 95% B
- 10.1-15 min: 95% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 5 µL.
- Detection: UV at 229 nm or MS.
Protocol 2: Analysis of Desulfoglucosinolates using a C18 Column
This protocol is a widely used method for glucosinolate analysis.[1][2]
1. Sample Extraction:
- Follow the same extraction procedure as in Protocol 1.
2. Desulfation:
- Prepare a DEAE-Sephadex A-25 column.
- Load the crude glucosinolate extract onto the column.
- Wash the column with water and then with a buffer (e.g., 20 mM sodium acetate).
- Add purified sulfatase enzyme solution to the column and incubate overnight at room temperature.[3][4]
- Elute the desulfoglucosinolates from the column with ultrapure water.
3. HPLC-C18 Conditions:
- Column: Reversed-phase C18 column, 150 mm x 4.6 mm, 3 µm.
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
- 0-1 min: 1% B
- 1-20 min: 1% to 30% B
- 20-22 min: 30% to 95% B
- 22-25 min: 95% B
- 25-25.1 min: 95% to 1% B
- 25.1-30 min: 1% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- Detection: UV at 229 nm.[3]
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Glucoarabin and Sinigrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of two glucosinolates, Glucoarabin and Sinigrin. Glucosinolates are secondary metabolites found in cruciferous vegetables that have garnered significant interest for their potential health benefits, primarily attributed to their hydrolysis products, isothiocyanates. This document summarizes available experimental data on their anticancer, anti-inflammatory, and antioxidant activities, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways.
Executive Summary
Both this compound and Sinigrin are glucosinolates that exhibit bioactive properties, largely through their corresponding isothiocyanates formed upon hydrolysis by the enzyme myrosinase. Current research indicates that Sinigrin and its hydrolysis product, allyl isothiocyanate (AITC), have been more extensively studied and have demonstrated a broader range of biological activities with more available quantitative data.
-
Anticancer Activity: Sinigrin, primarily through AITC, has shown cytotoxic effects against various cancer cell lines. The hydrolyzed form of this compound has been found to upregulate phase II detoxification enzymes, suggesting a potential chemopreventive role. However, direct comparative cytotoxicity data is limited.
-
Antioxidant Properties: While direct antioxidant activity of intact glucosinolates is considered weak, their hydrolysis products have been noted for their ability to induce endogenous antioxidant defenses.
This guide aims to present the available data to facilitate further research and drug development efforts centered on these natural compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the bioactivity of this compound and Sinigrin. It is important to note that direct comparative studies are scarce, and the data presented is compiled from separate research endeavors.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | Metric | Value | Reference |
| Hydrolyzed Sinigrin | HL-60 (Leukemia) | Not Specified | IC50 | ≈ 2.71 μM | [1] |
| Sinigrin | H460 (Lung Carcinoma) | MTT Assay | IC50 | 60 µg/ml | [2] |
| Hydrolyzed this compound (hGSL 9) | Hepa1c1c7 (Murine Hepatoma) | Quinone Reductase (NQO1) Activity Assay | Upregulation | Not Quantified | [3] |
Table 2: Antimicrobial Activity
| Compound | Microorganism | Assay | Metric | Value | pH | Reference |
| Hydrolyzed Sinigrin | Escherichia coli O157:H7 | Not Specified | MIC | 25 μL/L | 4.5 | [1] |
Note: Data on the anti-inflammatory and antioxidant activities of this compound are not currently available in a quantitative format suitable for direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound or Sinigrin (or their hydrolyzed forms) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant (DPPH Radical Scavenging) Assay
This assay is a common method to evaluate the free radical scavenging activity of a compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing its purple color to fade to a yellow color. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Sample Preparation: Prepare various concentrations of this compound, Sinigrin, or their hydrolysis products in a suitable solvent (e.g., methanol (B129727) or ethanol). A known antioxidant like ascorbic acid is used as a positive control.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank well should contain the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.
Anti-inflammatory (Nitric Oxide Synthase Inhibition) Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Principle: In inflammatory conditions, the inducible nitric oxide synthase (iNOS) is expressed and produces large amounts of NO. This assay often uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) as a model system. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound or Sinigrin for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples from the standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways modulated by Sinigrin and a general experimental workflow for comparing the bioactivity of this compound and Sinigrin are provided below using Graphviz.
Caption: Experimental workflow for comparing the bioactivity of this compound and Sinigrin.
Caption: Sinigrin's anti-inflammatory mechanism via inhibition of MAPK, NF-κB, and NLRP3 pathways.
Conclusion
The available evidence suggests that both this compound and Sinigrin, through their hydrolysis products, possess noteworthy bioactive properties. Sinigrin has been more extensively researched, with established anti-inflammatory and anticancer effects supported by quantitative data and mechanistic insights. While initial findings for this compound are promising, particularly concerning its potential as a chemopreventive agent, further comprehensive studies are required to fully elucidate its bioactivity profile and to enable a more direct and thorough comparison with Sinigrin. Researchers are encouraged to utilize the provided protocols and pathway diagrams to build upon the current knowledge base and explore the full therapeutic potential of these natural compounds.
References
A Comparative Guide to the HPLC Retention Times of Glucoarabin and Glucoraphanin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) retention times of two prominent glucosinolates: Glucoarabin and Glucoraphanin. Understanding the chromatographic behavior of these compounds is crucial for their accurate identification and quantification in various plant matrices and for quality control in the development of therapeutic agents. This comparison is supported by experimental data and detailed methodologies.
Chemical Structures and Their Influence on Retention Time
This compound and Glucoraphanin are both aliphatic glucosinolates, sharing a common core structure but differing in the length of their alkyl side chain. Glucoraphanin possesses a 4-(methylsulfinyl)butyl side chain, while this compound has a significantly longer 9-(methylsulfinyl)nonyl side chain.
In reversed-phase HPLC, a nonpolar stationary phase and a polar mobile phase are utilized. Compounds with greater hydrophobicity (less polarity) interact more strongly with the stationary phase, resulting in longer retention times. The extended alkyl chain in this compound makes it considerably more nonpolar than Glucoraphanin. Consequently, this compound is expected to have a longer retention time than Glucoraphanin under identical reversed-phase HPLC conditions.
Quantitative Comparison of HPLC Retention Times
The following table summarizes the retention times for the desulfated forms of this compound and Glucoraphanin, analyzed under the same reversed-phase HPLC conditions. The process of desulfation is a standard procedure in glucosinolate analysis to improve chromatographic separation and detection.
| Compound | Chemical Name | Side Chain Structure | Retention Time (minutes)[1] |
| Desulfo-Glucoraphanin | 4-(methylsulfinyl)butyl desulfoglucosinolate | -CH₂-CH₂-CH₂-CH₂-S(O)-CH₃ | 8.7 |
| Desulfo-Glucoarabin | 9-(methylsulfinyl)nonyl desulfoglucosinolate | -(CH₂)₉-S(O)-CH₃ | 22.6 |
Data obtained using HPLC gradient A as described in the experimental protocol section.
As the data clearly indicates, the retention time of desulfo-Glucoarabin is substantially longer than that of desulfo-Glucoraphanin, confirming the theoretical relationship between alkyl chain length and retention in reversed-phase chromatography.
Experimental Protocols
A detailed methodology for the analysis of glucosinolates by HPLC is provided below. This protocol is a composite of established methods for the extraction, desulfation, and chromatographic separation of these compounds.[2][3]
Extraction of Glucosinolates
-
Freeze-dry plant material and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered sample into a 2 mL centrifuge tube.
-
Add 1 mL of 70% methanol (B129727) pre-heated to 70°C.
-
Vortex the mixture and incubate in a 70°C water bath for 5 minutes to inactivate myrosinase.
-
Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the glucosinolate extract to a new tube.
Desulfation of Glucosinolates
-
Prepare a mini-column with DEAE-Sephadex A-25.
-
Load the glucosinolate extract onto the column.
-
Wash the column with water and a sodium acetate (B1210297) buffer.
-
Add 75 µL of purified aryl sulfatase solution to the column and allow it to react overnight at room temperature to cleave the sulfate (B86663) group.
-
Elute the resulting desulfoglucosinolates from the column with ultrapure water.
-
Freeze-dry the eluate.
-
Reconstitute the dried desulfoglucosinolates in a known volume of ultrapure water for HPLC analysis.
HPLC Analysis of Desulfoglucosinolates
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 3.0 mm, 3 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is employed.
-
Gradient A: 0% B at 0 min, hold at 0% B for 2 min, ramp to 10% B at 7 min, ramp to 31% B at 16 min, hold at 31% B until 19 min, return to 0% B at 21 min, and re-equilibrate the column.[4]
-
-
Flow Rate: 0.75 mL/min[3]
-
Column Temperature: 40°C
-
Detection: UV absorbance at 229 nm.
-
Injection Volume: 10 µL
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the HPLC analysis of glucosinolates.
References
- 1. Item - Retention times of desulfoglucosinolates upon HPLC-DAD. - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) [jove.com]
- 4. Comparative analysis of glucosinolates and metabolite profiling of green and red mustard (brassica juncea) hairy roots - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucosinolate Profiles in Different Brassica Species
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of glucosinolate (GSL) profiles across various economically important Brassica species. Glucosinolates are a class of sulfur-rich secondary metabolites that, upon enzymatic hydrolysis, produce isothiocyanates and other biologically active compounds with significant implications for plant defense, human health, and therapeutic applications.[1][2] Understanding the qualitative and quantitative variations in these profiles is crucial for agricultural, nutritional, and pharmaceutical research.[1]
Comparative Glucosinolate Content
The concentration and composition of glucosinolates exhibit significant variation among different Brassica species, and even within different tissues of the same plant, such as seeds, sprouts, leaves, and roots.[1][3][4] This variability is influenced by genetic factors, environmental conditions, and the developmental stage of the plant.[1][3] The following tables summarize quantitative data from various studies, offering a comparative overview of total and individual glucosinolate content in selected Brassica species.
Table 1: Total Glucosinolate Content in Selected Brassica Species and Tissues
| Brassica Species | Common Name | Tissue | Total Glucosinolate Content (µmol/g DW) | Reference |
| Brassica napus | Canola | Herbage | 2.9 ± 0.9 (mg/g DW) | [5] |
| Brassica napus | Rapeseed | Herbage | 6.4 ± 1.3 (mg/g DW) | [5] |
| Brassica oleracea | Broccoli | Seeds | 110.76 | [4] |
| Brassica oleracea | Broccoli | Sprouts | 162.19 | [4] |
| Brassica rapa | Turnip | Herbage | 14.0 ± 3.4 (mg/g DW) | [5] |
| Brassica rapa subsp. chinensis | Bok Choy | Sprouts | 31.73 ± 1.49 (mg/g DW) | [6] |
| Brassica rapa subsp. nipposinica | Mizuna | Sprouts | 26.54 ± 1.21 (mg/g DW) | [1] |
| Brassica rapa subsp. rapa | Turnip Rape | Sprouts | 21.75 ± 1.67 (mg/g DW) | [6] |
| Brassica juncea | Leaf Mustard | Shoots | 61.76 | [4] |
| Brassica juncea | Leaf Mustard | Roots | 73.61 | [4] |
Note: Values are presented as µmol/g of dry weight (DW) unless otherwise specified. Conversions from mg/g may have been applied for consistency.
Table 2: Predominant Individual Glucosinolates in Selected Brassica Species
| Brassica Species | Predominant Glucosinolates | Tissue | Reference |
| Brassica napus | Gluconapin, Progoitrin, Glucobrassicanapin | Leaves, Seeds | [7][8] |
| Brassica oleracea (Broccoli) | Glucoraphanin | Sprouts | [3] |
| Brassica oleracea (Cabbage) | Sinigrin, Glucoiberin, Glucobrassicin | Sprouts | [3][7] |
| Brassica rapa | Gluconapin, Glucobrassicanapin | Leaves | [9][10] |
| Brassica juncea | Sinigrin | General | [11] |
Glucosinolate Biosynthesis Pathway
Glucosinolates are synthesized from amino acids in a three-step process: chain elongation, formation of the core glucosinolate structure, and secondary side-chain modifications.[12][13] Based on their precursor amino acid, they are categorized into three main classes: aliphatic (derived from alanine, leucine, isoleucine, methionine, or valine), aromatic (derived from phenylalanine or tyrosine), and indole (B1671886) (derived from tryptophan).[12][13]
Caption: Generalized glucosinolate biosynthesis pathway.
Experimental Protocols
Accurate quantification and profiling of glucosinolates are essential for comparative studies. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose.[2][14]
Protocol: Extraction and Quantification of Glucosinolates by HPLC
This protocol outlines a standard procedure for the extraction, desulfation, and quantification of glucosinolates from plant tissues.
1. Extraction:
-
Homogenize fresh or freeze-dried plant material to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol (B129727) pre-heated to 70°C to inactivate myrosinase enzymes.[2]
-
Vortex thoroughly and incubate at 70°C for 30 minutes, with intermittent vortexing.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Carefully collect the supernatant containing the glucosinolate extract.
2. Desulfation (On-column):
-
Prepare a mini-column with an anion exchange resin (e.g., DEAE-Sephadex A-25).
-
Load the glucosinolate extract onto the column.
-
Wash the column with water to remove interfering compounds.
-
Apply a purified sulfatase solution to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-analogs.[2]
3. Elution and Analysis:
-
Elute the desulfoglucosinolates from the column with ultrapure water.[1]
-
Analyze the eluate using a reverse-phase HPLC system equipped with a C18 column and a UV detector (detection at 229 nm).
-
Identify individual desulfo-GSLs by comparing their retention times with those of known standards.[1]
-
Quantify the concentration of each GSL using a calibration curve of a standard (e.g., sinigrin) and applying appropriate response factors for different GSLs.[2][9]
Caption: Standard workflow for HPLC-based glucosinolate profiling.
Conclusion
The profiling of glucosinolates in Brassica species reveals a complex and highly variable landscape of these valuable secondary metabolites.[3] Species such as B. juncea (leaf mustard) and certain subspecies of B. rapa show particularly high concentrations of specific glucosinolates.[1] The choice of species and plant tissue is therefore a critical consideration for research focused on isolating specific GSLs or for developing functional foods and pharmaceuticals.[1] The standardized methodologies presented here provide a reliable framework for researchers to conduct comparative studies, ensuring data accuracy and reproducibility, which is paramount for drug discovery and development programs leveraging the biological activity of glucosinolate hydrolysis products.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Glucosinolate Profiles in Different Tissues of Nine Brassica Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to UPLC and HPLC Methods for Glucoarabin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Glucoarabin. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in research, quality control, and drug development. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflow to aid in informed decision-making.
Performance Comparison: UPLC vs. HPLC for this compound Analysis
Ultra-Performance Liquid Chromatography (UPLC) is recognized for its significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC).[1][2][3] These enhancements are primarily due to the use of smaller sub-2 µm stationary phase particles, which operate at higher pressures.[3] For this compound analysis, this translates to shorter run times and reduced solvent consumption, making UPLC a more eco-efficient and cost-effective option.[1][4]
The following tables summarize the key performance parameters for both UPLC and HPLC methods for the analysis of this compound and other structurally similar glucosinolates.
Table 1: Chromatographic Conditions and Performance
| Parameter | UPLC Method | HPLC Method |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | LiChrospher RP-18 (5 µm, 4.6 x 250 mm)[5] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: WaterB: Acetonitrile[5] |
| Flow Rate | 0.4 mL/min | 1.0 mL/min[5] |
| Injection Volume | 2 µL | 20 µL |
| Run Time | ~10 minutes | ~30-40 minutes[5] |
| Detection | UV at 229 nm | UV at 229 nm |
Table 2: Validation Parameters
| Parameter | UPLC Method (for a mixture of glucosinolates)[6] | HPLC Method (for Gluconasturtiin)[5] |
| Linearity (R²) | ≥ 0.994 | > 0.99 |
| Limit of Detection (LOD) | 0.4–1.6 µM | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Precision (RSD%) | Intraday: ≤10%Interday: ≤16% | Not Specified |
| Accuracy (Recovery %) | 71–110% | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of intact this compound using UPLC and a general protocol for glucosinolate analysis by HPLC, which can be adapted for intact this compound.
UPLC Method for Intact this compound Analysis
This method is designed for the direct analysis of this compound without the need for a desulfation step.
1. Sample Preparation and Extraction:
-
Weigh 100 mg of freeze-dried and ground plant material into a 2 mL microcentrifuge tube.
-
Add 1.0 mL of 80% methanol (B129727) (pre-cooled to -20°C) to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in a sonicator bath for 15 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial.
2. UPLC System and Conditions:
-
Instrument: A UPLC system equipped with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-7 min: 2-30% B
-
7-8 min: 30-98% B
-
8-9 min: 98% B
-
9-10 min: 98-2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 229 nm.
HPLC Method for Glucosinolate Analysis
This is a general method for glucosinolate analysis that can be optimized for intact this compound. Traditionally, many HPLC methods for glucosinolates involve a desulfation step.[4][7] However, methods for the analysis of intact glucosinolates are also available.[8][9]
1. Sample Preparation and Extraction:
-
Weigh approximately 100 mg of lyophilized plant material into a 2 mL tube.
-
Add 1 mL of 70% methanol pre-heated to 70°C to inactivate myrosinase.[5]
-
Incubate at 70°C for 30 minutes.[5]
-
Centrifuge at 12,000 x g for 10 minutes.[5]
-
Transfer the supernatant to a new tube. This is the crude glucosinolate extract.[5]
-
For analysis of intact glucosinolates, the extract can be directly filtered (0.45 µm) and injected. For traditional analysis, a desulfation step using an anion exchange column and sulfatase is performed.[10]
2. HPLC System and Conditions:
-
Instrument: An HPLC system with a UV detector.
-
Column: LiChrospher RP-18 (5 µm, 4.6 x 250 mm).[5]
-
Mobile Phase A: Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution: A typical gradient starts with a low percentage of acetonitrile, gradually increasing to elute compounds of increasing hydrophobicity. An example gradient is as follows: 1.5% B for 1 min, then ramp to 93% B over approximately 30 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 229 nm.
Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow for this compound analysis and the logical process of cross-method validation.
Caption: Experimental Workflow for this compound Analysis
Caption: Cross-Validation Logic for UPLC and HPLC Methods
Conclusion
The cross-validation of UPLC and HPLC methods for the analysis of this compound reveals distinct advantages for the UPLC approach. The primary benefits of UPLC include significantly shorter analysis times, leading to higher sample throughput, and reduced consumption of solvents, which offers both environmental and cost benefits.[1][2] Furthermore, UPLC systems generally provide superior resolution and sensitivity, which is advantageous for the analysis of complex matrices and the detection of trace-level analytes.[2][3]
While HPLC remains a robust and reliable technique, particularly for laboratories with established methods and instrumentation, the transfer to a UPLC method can offer substantial improvements in efficiency and data quality for this compound analysis. The choice between these two powerful techniques will ultimately depend on the specific requirements of the laboratory, including sample throughput needs, desired sensitivity, and budgetary considerations.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. rjptonline.org [rjptonline.org]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Purity of Isolated Glucoarabin: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals working with Glucoarabin, ensuring the purity of the isolated compound is a critical step for accurate experimental results and preclinical development. This guide provides a comparative overview of the most common analytical techniques used to assess the purity of this compound, complete with experimental data, detailed protocols, and workflow visualizations.
This compound, a glucosinolate found in plants of the Brassicaceae family, requires rigorous purity assessment to identify and quantify the active compound as well as any potential impurities. These impurities can include other structurally similar glucosinolates, degradation products, or residual solvents from the isolation process. The choice of analytical method depends on various factors, including the required sensitivity, specificity, available equipment, and the nature of the potential impurities.
Comparison of Analytical Methods for this compound Purity Assessment
The following table summarizes the key performance characteristics of the most widely used analytical methods for this compound purity assessment. The data presented is a representative compilation based on the analysis of glucosinolates.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity, detected by UV absorbance. | Separation by polarity, with detection and identification based on mass-to-charge ratio. | Provides structural and quantitative information based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantification of known compounds. | Identification and quantification of known and unknown compounds. | Structural elucidation and absolute quantification (qNMR). |
| Sensitivity | Moderate | High | Low to Moderate |
| Specificity | Moderate (risk of co-elution) | High (mass-based detection) | High (structure-specific signals) |
| Sample Preparation | Often requires desulfation of glucosinolates.[1][2] | Can analyze intact glucosinolates directly.[1][3] | Minimal, non-destructive.[4] |
| Throughput | Moderate | High | Low |
| Cost (Instrument) | Moderate | High | Very High |
| Cost (Per Sample) | Low | Moderate | High |
| Key Advantage | Widely available and cost-effective for routine analysis.[3] | High sensitivity and specificity for complex mixtures.[1][3] | Provides unambiguous structural information and can be used for primary quantification without a reference standard.[4][5] |
| Key Disadvantage | Desulfation step can be time-consuming and introduce variability.[1] | Higher initial instrument cost and complexity. | Lower sensitivity compared to MS-based methods. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Desulfated this compound
This protocol is based on the widely used method involving enzymatic desulfation prior to HPLC analysis.[1][6]
1. Sample Preparation and Desulfation:
- Accurately weigh approximately 5 mg of the isolated this compound sample.
- Dissolve the sample in a known volume of ultrapure water to create a stock solution.
- Prepare a DEAE-Sephadex A-25 anion-exchange column.
- Apply an aliquot of the this compound stock solution to the column.
- Wash the column with water to remove neutral impurities.
- Add a solution of purified sulfatase from Helix pomatia to the column and incubate overnight at room temperature to effect desulfation.
- Elute the resulting desulfo-Glucoarabin with ultrapure water.
2. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
- Gradient Program: A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, hold at 50% B; followed by re-equilibration.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 229 nm.
- Quantification: Calculate the purity based on the peak area of desulfo-Glucoarabin relative to the total peak area, or by using a calibration curve generated from a certified reference standard of desulfo-Glucoarabin.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Intact this compound
This method allows for the direct analysis of this compound without the need for desulfation.[1][2][7]
1. Sample Preparation:
- Accurately weigh a small amount of the isolated this compound sample (e.g., 1 mg).
- Dissolve the sample in a known volume of a suitable solvent, typically a mixture of water and methanol, to create a stock solution.
- Further dilute the stock solution to an appropriate concentration for analysis.
2. UHPLC-MS/MS Analysis:
- Column: A sub-2 µm particle size C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Gradient Program: A rapid gradient is typically used, for example: 0-5 min, 2-98% B; 5-7 min, hold at 98% B; followed by re-equilibration.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- Detection: Monitor for the specific precursor-to-product ion transitions (MRM) for this compound. The precursor ion will be the deprotonated molecule [M-H]⁻.
- Quantification: Purity is determined by comparing the peak area of this compound to that of any detected impurities, or by using a calibration curve with a certified reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a specific this compound reference standard.[4]
1. Sample Preparation:
- Accurately weigh the isolated this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a known purity and a signal that does not overlap with the analyte signals.
- Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).
- Transfer a precise volume of the solution to an NMR tube.
2. NMR Analysis:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiment: A quantitative ¹H NMR spectrum is acquired. Key parameters to ensure accurate quantification include a long relaxation delay (D1) and a sufficient number of scans for a good signal-to-noise ratio.
- Data Processing: The spectrum is carefully phased and baseline corrected.
- Quantification: The purity of this compound is calculated by comparing the integral of a specific, well-resolved this compound proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molecular weights of the analyte and the standard.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary analytical methods.
Caption: Workflow for this compound purity assessment by HPLC.
Caption: Workflow for this compound purity assessment by UHPLC-MS/MS.
Conclusion
The selection of an appropriate analytical method for assessing the purity of isolated this compound is crucial for reliable research and development. HPLC offers a cost-effective solution for routine quantification, particularly when dealing with known impurities. For higher sensitivity, specificity, and the ability to identify unknown impurities, UHPLC-MS/MS is the method of choice. When absolute quantification without a reference standard and unambiguous structural confirmation are required, qNMR is an invaluable, albeit less sensitive, tool. A combination of these methods, for instance, using HPLC for routine purity checks and LC-MS and NMR for initial characterization and impurity identification, often provides the most comprehensive approach to ensuring the quality of isolated this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Current analytical methods for determination of glucosinolates in vegetables and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Glucosinolate Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of the prevalent analytical methods for the quantification of glucosinolates, a class of compounds that includes Glucoarabin. The information presented here is synthesized from established methodologies to assist laboratories in selecting and implementing robust analytical techniques, ensuring data accuracy and reproducibility across studies.
Comparative Overview of Quantification Methods
The two most widely recognized and utilized methods for the quantification of glucosinolates are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Both techniques offer high precision and reliability, though they differ in sensitivity, cost, and complexity.[1] The choice of method often depends on the specific research question, the required level of sensitivity, and the available resources.
Below is a table summarizing the key characteristics of these analytical methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzymatic Assay |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Measures glucose released after enzymatic hydrolysis. |
| Quantification | Typically requires desulfation of glucosinolates prior to analysis.[2] | Can directly measure intact glucosinolates.[3] | Indirectly quantifies total glucosinolates.[4] |
| Sensitivity | Good, suitable for moderately concentrated samples. | Very high, ideal for trace-level detection.[1] | Moderate, can be influenced by free glucose in the sample.[4] |
| Specificity | Good, identifies compounds based on retention time and UV spectra.[5] | Very high, provides structural information for compound identification.[1] | Low, not suitable for quantifying individual glucosinolates. |
| Throughput | Moderate, sample preparation can be time-consuming.[5] | High-throughput options are available.[6] | High, suitable for rapid screening.[4] |
| Cost | Lower initial investment and operational costs.[1] | Higher initial investment and maintenance costs.[1] | Low cost per sample. |
| Validation | Well-established and validated method.[5] | Increasingly validated for various applications.[3] | Often used as a rapid screening tool.[4] |
Experimental Workflow for Glucosinolate Quantification
The general workflow for the quantification of glucosinolates involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental process.
Glucosinolate Signaling Pathway
Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase, leading to the formation of various biologically active compounds. This signaling pathway is crucial for the plant's defense mechanism and is also the basis for the potential health benefits of cruciferous vegetables.
Detailed Experimental Protocols
Below are detailed protocols for the two primary methods of glucosinolate quantification.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is based on the well-established protocol involving desulfation of glucosinolates.[2][5]
1. Sample Preparation and Extraction:
-
Freeze-dry plant material and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.
-
Add 2 mL of 70% methanol pre-heated to 70°C.
-
Incubate at 70°C for 20 minutes in a water bath, with intermittent vortexing.
-
Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.
2. Purification and Desulfation:
-
Prepare a mini-column with an ion-exchange resin (e.g., DEAE-Sephadex A-25).
-
Apply the supernatant to the column and allow it to pass through.
-
Wash the column with water and then with a sodium acetate (B1210297) buffer.
-
Add a purified sulfatase solution to the column and incubate overnight at room temperature to desulfate the glucosinolates.
-
Elute the desulfoglucosinolates from the column with ultrapure water.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7][8]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).[7][8]
-
Gradient Program: A typical gradient might be: 0-20 min, 1-20% B; 20-25 min, 20-35% B; 25-30 min, 35-1% B; followed by a re-equilibration period.[7]
-
Flow Rate: 1.0 mL/min.
-
Quantification: Use an external standard (e.g., sinigrin) to create a calibration curve. Identify and quantify individual desulfoglucosinolates based on their retention times and response factors relative to the standard.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method allows for the direct quantification of intact glucosinolates.[3]
1. Sample Preparation and Extraction:
-
Follow the same extraction procedure as for the HPLC method to obtain the crude extract. The purification and desulfation steps are not required.
2. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column suitable for LC-MS.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: A suitable gradient should be optimized to achieve good separation of the target glucosinolates.
-
Flow Rate: A lower flow rate, e.g., 0.3-0.5 mL/min, is typical.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.
-
Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Use stable isotope-labeled internal standards for the most accurate results. Develop calibration curves for each target analyte.
Standardization and Proficiency Testing
To ensure the reliability and comparability of results between different laboratories, standardization of these methods is crucial. This includes using certified reference materials and participating in inter-laboratory comparison studies or proficiency testing programs.[1][9] Such programs help laboratories to assess their performance and identify potential areas for improvement, ultimately leading to higher quality data in the field of natural product analysis.
References
- 1. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants [mdpi.com]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.openagrar.de [ojs.openagrar.de]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. eurolab.net [eurolab.net]
A Comparative Analysis of the Anti-Cancer Properties of Glucoarabin and Sulforaphane
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct anti-cancer activities of Glucoarabin and its potent metabolite, Sulforaphane.
This guide provides an objective comparison of the anti-cancer properties of this compound and Sulforaphane, supported by experimental data. While both compounds are intrinsically linked, their efficacy against cancer cells differs significantly. This compound, a stable glucosinolate found in cruciferous vegetables, is the precursor to the highly bioactive isothiocyanate, Sulforaphane. The conversion of this compound to Sulforaphane is a critical step, catalyzed by the enzyme myrosinase, which is released upon plant cell damage or by gut microbiota. Emerging research conclusively demonstrates that Sulforaphane is the primary driver of the anti-cancer effects observed, while this compound itself exhibits minimal to no direct anti-cancer activity.
Summary of In Vitro Anti-Cancer Efficacy
Experimental evidence consistently indicates that Sulforaphane possesses potent anti-proliferative and cytotoxic effects against a wide range of cancer cell lines. In contrast, this compound, in the absence of myrosinase, shows negligible activity.
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Sulforaphane | MDA-MB-231 (Breast) | MTT | 21 | [1] |
| H460 (NSCLC) | MTT | 12 | [2] | |
| H1299 (NSCLC) | MTT | 8 | [2] | |
| A549 (NSCLC) | MTT | 10 | [2] | |
| SkOV-3 (Ovarian) | MTT | ~8 | [3] | |
| MDAH2774 (Ovarian) | MTT | ~8 | [3] | |
| This compound | Caco-2 (Colon) | Cell Proliferation | >50 (minimal inhibition) | |
| Hep-G2 (Liver) | Cell Proliferation | >50 (minimal inhibition) | ||
| Caco-2 (Colon) | Chemokine Release | Inactive at 50 µM |
Mechanisms of Action: The Superiority of Sulforaphane
Sulforaphane exerts its anti-cancer effects through multiple signaling pathways. A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response. Sulforaphane also inhibits the pro-inflammatory NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and induces apoptosis (programmed cell death) in cancer cells.
Nrf2 Activation Pathway by Sulforaphane
Caption: Sulforaphane-mediated activation of the Nrf2 pathway.
Apoptosis Induction by Sulforaphane
Caption: Intrinsic pathway of apoptosis induced by Sulforaphane.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-cancer properties are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: General workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Sulforaphane. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.
Detailed Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, Keap1, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
Evaluating the Stability of Glucoarabin in Comparison to Other Aliphatic Glucosinolates: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stability of bioactive compounds is paramount for ensuring the efficacy and shelf-life of therapeutic products. This guide provides a comparative evaluation of the stability of Glucoarabin, a long-chain aliphatic glucosinolate, against other well-studied aliphatic glucosinolates. While direct quantitative kinetic data for this compound is limited in current literature, this guide synthesizes available qualitative assessments and contrasts them with quantitative data for other relevant aliphatic glucosinolates.
Quantitative Stability Data of Aliphatic Glucosinolates
The thermal stability of glucosinolates is a critical factor during processing and storage. Degradation typically follows first-order kinetics, and the rate constants (k) provide a quantitative measure of stability; a lower rate constant indicates higher stability. The stability of glucosinolates is influenced by their chemical structure, the food matrix, and environmental conditions such as temperature and pH.[1][2]
Indole glucosinolates are generally less stable than their aliphatic counterparts when subjected to heat.[3] The stability of the same glucosinolate can also vary significantly between different vegetable matrices, suggesting that other cellular components play a role in their degradation.[1]
| Glucosinolate | Vegetable Matrix | Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Reference |
| Gluconapin | Broccoli | 100 | 0.001 | [1] |
| Gluconapin | Brussels Sprouts | 100 | 0.020 | [1] |
| Glucoraphanin | Broccoli | 120 | ~0.01 (estimated from graph) | [4] |
| Glucoiberin | Broccoli | 120 | ~0.015 (estimated from graph) | [4] |
Stability Profile of this compound (9-methylsulfinylnonyl glucosinolate)
Direct quantitative degradation kinetics for this compound are not extensively reported. However, studies on long-chain aliphatic glucosinolates, including this compound, provide qualitative insights into its stability under various conditions.
Thermal Stability: In a study on Arabis turrita seeds, which contain this compound, long-chain aliphatic glucosinolates with sulfoxide-containing side chains were found to be stable in water at 100°C, as no degradation products were identified in the volatile isolate after hydrodistillation. This suggests that this compound possesses high thermal stability in aqueous conditions, a characteristic that is advantageous for processes involving heat treatment.
Enzymatic Stability: Like other glucosinolates, this compound is susceptible to enzymatic degradation by myrosinase. Upon enzymatic hydrolysis, it is expected to yield the corresponding isothiocyanate, 9-methylsulfinylnonyl isothiocyanate. The stability of this compound in the presence of active myrosinase is therefore low, which is a critical consideration in the preparation of extracts where the enzyme has not been inactivated.
pH Stability: The stability of glucosinolates is known to be pH-dependent. While specific pH-rate profiles for this compound are not available, a study on long-chain glucosinolates demonstrated that chemical degradation occurred at pH 10, leading to the formation of volatile breakdown products. This indicates that this compound is unstable under alkaline conditions. Conversely, many glucosinolates exhibit greater stability in acidic to neutral pH ranges.
Experimental Protocols
Accurate assessment of glucosinolate stability requires robust and standardized methodologies. The following are detailed protocols for key experiments in glucosinolate stability analysis.
Protocol 1: Glucosinolate Extraction and Quantification
This protocol is adapted from established methods for glucosinolate analysis using high-performance liquid chromatography (HPLC).
1. Sample Preparation and Myrosinase Inactivation:
-
Freeze-dry plant material to prevent enzymatic degradation.
-
Grind the freeze-dried tissue to a fine powder.
-
To inactivate myrosinase, add the powdered sample to boiling 70% methanol (B129727) (v/v) and incubate at 75°C for 10 minutes.
2. Extraction:
-
After heat inactivation, centrifuge the sample.
-
Collect the supernatant containing the glucosinolates.
-
The extraction can be repeated on the pellet to ensure complete recovery.
3. Desulfation (Optional but Recommended for Improved Chromatographic Resolution):
-
Load the crude glucosinolate extract onto a DEAE-Sephadex A-25 anion exchange column.
-
Wash the column to remove interfering compounds.
-
Apply a purified sulfatase solution to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-analogs.
4. HPLC Analysis:
-
Elute the desulfoglucosinolates from the column with ultrapure water.
-
Analyze the eluate using a reverse-phase HPLC system with a C18 column.
-
Detection is typically performed using a UV detector at 229 nm.
-
Quantification is achieved by comparing peak areas to those of known standards (e.g., sinigrin).
Protocol 2: Thermal Stability Assessment
This protocol outlines a method to determine the thermal degradation kinetics of glucosinolates.
1. Sample Preparation:
-
Prepare a solution of the purified glucosinolate (e.g., this compound) in a buffer of defined pH or use a plant extract with inactivated myrosinase.
-
Aliquot the solution into multiple sealed vials.
2. Thermal Treatment:
-
Place the vials in a pre-heated water bath or oven at a constant temperature (e.g., 80°C, 100°C, 120°C).
-
Remove vials at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately cool the vials in an ice bath to stop the degradation reaction.
3. Analysis:
-
Analyze the remaining glucosinolate concentration in each vial using the HPLC method described in Protocol 1.
4. Kinetic Analysis:
-
Plot the natural logarithm of the glucosinolate concentration versus time.
-
If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) is the negative of the slope of the line.
Protocol 3: pH Stability Assessment
This protocol is designed to evaluate the stability of glucosinolates across a range of pH values.
1. Sample Preparation:
-
Prepare a series of buffer solutions with different pH values (e.g., pH 3, 5, 7, 9).
-
Dissolve the purified glucosinolate or myrosinase-inactivated extract in each buffer to a known concentration.
2. Incubation:
-
Store the solutions at a constant temperature (e.g., room temperature or 37°C) for a defined period.
-
Take samples at various time points (e.g., 0, 24, 48, 72 hours).
3. Analysis and Kinetics:
-
Analyze the glucosinolate concentration in each sample using HPLC.
-
Determine the degradation rate constant at each pH as described in Protocol 2.
-
A pH-rate profile can be generated by plotting the rate constant versus pH.
Visualizing Degradation Pathways and Experimental Workflows
To further aid in the understanding of glucosinolate stability, the following diagrams illustrate key processes.
Caption: Glucosinolate degradation pathways.
Caption: Workflow for stability assessment.
References
A Comparative Guide to the Validation of a UPLC-DAD Method for Intact Glucoarabin Analysis
For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of bioactive compounds is paramount. This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD) method for the analysis of intact glucoarabin, a significant glucosinolate, against alternative analytical techniques. The information herein is supported by experimental data to aid in the selection of the most appropriate analytical method for your research needs.
Introduction to this compound Analysis
This compound (GS9) is an aliphatic glucosinolate found in various Brassicaceae plants. Its analysis is crucial for understanding the nutritional and potential therapeutic properties of these plants. Traditionally, glucosinolate analysis involves a lengthy and often cumbersome desulfation step. However, modern chromatographic techniques, such as UPLC, offer the potential for direct analysis of the intact molecule, significantly streamlining the analytical workflow.
UPLC-DAD Method for Intact this compound: A Detailed Protocol
An eco-efficient UPLC-DAD method has been developed and validated for the determination of intact this compound, offering high precision and accuracy without the need for desulfation[1].
Experimental Protocol: UPLC-DAD
1. Sample Preparation and Extraction:
-
Objective: To efficiently extract intact this compound while preventing enzymatic degradation.
-
Procedure:
-
Weigh the homogenized plant material.
-
Add 80% cold methanol (B129727) to denature the myrosinase enzyme.
-
Vortex the sample to ensure thorough mixing.
-
Centrifuge the sample to separate the supernatant containing the extracted glucosinolates.
-
Collect the supernatant for UPLC analysis. An internal standard, such as glucotropaeolin, can be added to monitor for analyte degradation and loss during sample preparation[1].
-
2. Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC system with a Diode-Array Detector.
-
Column: Waters Acquity HSS T3 column (1.8 µm, 2.1 × 150 mm)[1].
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Detection Wavelength: 225 nm[1].
3. Method Validation Parameters: The method was validated following the industry-consensus AOAC Appendix F criteria, demonstrating its reliability and robustness[1].
Experimental Workflow
The following diagram illustrates the key steps in the validation of the UPLC-DAD method for intact this compound analysis.
Comparison with Alternative Methods
While the UPLC-DAD method offers significant advantages, it is essential to compare its performance with other established analytical techniques for intact glucosinolate analysis, namely Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the UPLC-DAD method for this compound and representative data for alternative methods for intact aliphatic glucosinolates.
| Validation Parameter | UPLC-DAD (this compound)[1] | LC-MS/MS (Aliphatic Glucosinolates)[2][3] | HPLC-UV (Intact Glucosinolates) |
| Linearity (r²) | > 0.990 | > 0.99 | Generally > 0.99 |
| Precision (RSD) | 4.12% - 6.54% | < 15% (inter-day & intra-day) | Generally < 5% |
| Accuracy (Recovery) | > 94.4% | 78% - 98% | Typically 90% - 110% |
| Limit of Detection (LOD) | Not Reported | 0.04 - 0.19 µg/g | Method Dependent |
| Limit of Quantification (LOQ) | Not Reported | 0.13 - 0.62 µg/g | Method Dependent |
Note: Data for LC-MS/MS and HPLC-UV are representative of methods for intact aliphatic glucosinolates and may not be specific to this compound. The performance of HPLC-UV methods can vary significantly based on the specific method parameters and instrumentation.
Methodological Comparison
| Feature | UPLC-DAD | LC-MS/MS | HPLC-UV |
| Principle | Chromatographic separation followed by UV-Vis absorbance detection. | Chromatographic separation coupled with mass analysis for identification and quantification. | Chromatographic separation with UV absorbance detection. |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass-to-charge ratio of parent and fragment ions. | Moderate, potential for co-elution with compounds having similar UV spectra. |
| Sensitivity | Good, suitable for moderately concentrated samples. | Excellent, ideal for trace-level analysis. | Moderate, generally less sensitive than LC-MS/MS. |
| Cost | Moderate instrument and operational cost. | High instrument and operational cost. | Lower instrument and operational cost. |
| Complexity | Relatively straightforward operation and data analysis. | More complex operation and data analysis, requires specialized expertise. | Relatively simple operation and data analysis. |
| Desulfation Required | No[1] | No | Often preferred for better peak shape and resolution, but intact methods exist. |
Logical Relationships in Method Validation
The validation of an analytical method is a structured process where each parameter provides crucial information about the method's performance and reliability.
Conclusion
The validated UPLC-DAD method for intact this compound analysis presents a robust, efficient, and eco-friendly alternative to traditional methods that require a desulfation step[1]. It offers excellent precision and accuracy, making it well-suited for routine quality control and research applications.
-
For high-throughput and routine analysis , where cost and ease of use are major considerations, the UPLC-DAD method is a highly suitable choice.
-
When utmost sensitivity and selectivity are required, particularly for trace-level analysis or in complex matrices, LC-MS/MS is the superior, albeit more resource-intensive, option.
-
HPLC-UV remains a viable and economical option, especially when analyzing less complex samples or when the highest sensitivity is not a critical requirement.
The selection of the optimal analytical method will ultimately depend on the specific research question, sample matrix, required sensitivity, and available resources. This guide provides the necessary comparative data to make an informed decision for the analysis of intact this compound and other related glucosinolates.
References
Safety Operating Guide
Personal protective equipment for handling Glucoarabin
Essential Safety and Handling Guide for Glucoarabin
This document provides immediate and essential safety and logistical information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Classification
According to the available Safety Data Sheet (SDS), this compound is not classified as hazardous.[1] However, due to the limited toxicological data, it is recommended to handle this chemical with caution, adhering to standard laboratory safety protocols.
GHS Classification:
-
Physical Hazards: Not classified[1]
-
Health Hazards: Not classified[1]
-
Environmental Hazards: Not classified[1]
Label Elements:
-
Pictograms or Hazard Symbols: None[1]
-
Signal Word: No signal word[1]
-
Hazard Statements: None[1]
-
Precautionary Statements: None[1]
Physical and Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 67920-64-3 |
| Molecular Formula | C17H32KNO10S3 |
| Molecular Weight | 545.7 g/mol |
| Appearance | No data available |
| Purity | >=98% |
Source: ChemFaces Material Safety Data Sheet[1]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) should be worn.[1] |
| Respiratory Protection | Dust respirator | Recommended, especially when handling the powder form to avoid inhalation.[1] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing. |
General guidance on PPE can be found in laboratory safety manuals.[2][3][4][5]
Safe Handling and Storage
Handling:
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Use in a well-ventilated area, preferably in a laboratory fume hood.[1]
-
Avoid the formation of dust.[1]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Measures |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.[1] |
| Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Consult a doctor.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. Consult a doctor.[1] |
Spills and Disposal
Spill Cleanup:
-
Ventilate the area of the spill.
-
Wear appropriate personal protective equipment.
-
For powder spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill site with a 10% caustic solution.[1]
-
Collect all waste material in a sealed container for disposal.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not let the product enter drains.[1]
Toxicological Information
There is currently no data available on the toxicological properties of this compound.[1]
| Toxicity Metric | Value |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Source: ChemFaces Material Safety Data Sheet[1]
Ecological Information
There is limited information on the environmental impact of this compound. It may be harmful to the aquatic environment.[1]
| Ecological Metric | Value |
| Persistence and Degradability | No data available |
| Bioaccumulative Potential | No data available |
| Mobility in Soil | No data available |
| Results of PBT and vPvB Assessment | No data available |
Source: ChemFaces Material Safety Data Sheet[1]
Experimental Workflow for Safe Handling of Glucoarabindot
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
